4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Description
Properties
IUPAC Name |
4-amino-5-hydroxynaphthalene-1,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7S2/c11-7-1-2-9(20(16,17)18)6-3-5(19(13,14)15)4-8(12)10(6)7/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQOBHTUMCEQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156279 | |
| Record name | 4-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-23-4 | |
| Record name | 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | K acid | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-hydroxynaphthalene-1,7-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-AMINO-5-HYDROXY-1,7-NAPHTHALENEDISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG4RHP73ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid (K-acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, commonly known as K-acid, is a chemical compound with the CAS number 130-23-4.[1] Historically, K-acid has been a significant intermediate in the synthesis of a variety of dyestuffs.[2] Its molecular structure, featuring a naphthalene core functionalized with amino, hydroxyl, and sulfonic acid groups, makes it a versatile building block in organic synthesis. While its primary application has been in the dye industry, the inherent chemical functionalities of K-acid and related naphthalenesulfonic acid derivatives warrant an exploration of their potential in other fields, including medicinal chemistry. The naphthalene scaffold is a recognized pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of the primary synthesis pathway for K-acid, detailed experimental protocols derived from industrial processes, and a discussion of the broader context of naphthalenesulfonic acids in chemical and biological sciences.
Core Synthesis Pathway
The industrial synthesis of this compound (K-acid) is predominantly achieved through the alkaline pressure hydrolysis of 1-naphthylamine-4,6,8-trisulfonic acid, also known as melanic acid. This process involves the conversion of a trisulfonated naphthalene derivative into the desired di-sulfonated product with the introduction of a hydroxyl group. The synthesis can be broken down into the following key stages:
-
Preparation of the Starting Material : The synthesis begins with 1-naphthylamine-4,6,8-trisulfonic acid. This precursor is typically used as a mixture of isomers obtained from the sulfonation and subsequent nitration and reduction of naphthalene.
-
Alkaline Hydrolysis : The trisulfonated amine is subjected to hydrolysis using an alkali metal hydroxide solution (e.g., sodium hydroxide) under elevated temperature and pressure. This step is crucial for the replacement of a sulfonate group with a hydroxyl group.
-
Acidification and Isolation : The reaction mixture, which also contains the isomeric H-acid (1-amino-8-naphthol-3,6-disulfonic acid), is then acidified. The difference in solubility of the mono-alkali metal salts of K-acid and H-acid at different temperatures and pH values allows for their separation through fractional crystallization.
The overall synthesis pathway is depicted in the following diagram:
Experimental Protocols
The following experimental protocols are derived from patent literature describing the industrial production of K-acid. These should be adapted and optimized for a laboratory setting with appropriate safety precautions.
Protocol 1: Alkaline Hydrolysis of 1-Naphthylamine-4,6,8-trisulfonic Acid
-
Reaction Setup : A mixture of naphthylaminetrisulfonic acids, containing a significant proportion of 1-naphthylamine-4,6,8-trisulfonic acid, is prepared as an aqueous solution or suspension (20-50% by weight, calculated as the free acid).
-
Hydrolysis : This mixture is reacted with an alkali metal hydroxide solution (e.g., sodium hydroxide) in a sealed pressure vessel. The reaction is carried out at a temperature ranging from 160 to 220 °C under a pressure of 5 to 50 bar.
-
Cooling and Dilution : After holding the reaction at the target temperature for a specified duration (e.g., 90 minutes at 200°C), the mixture is rapidly cooled to approximately 100°C and diluted with water. This helps to dissolve any precipitated alkali sulfite.
-
Acidification : The hot reaction solution is then acidified with a mineral acid, such as sulfuric acid, to a pH of 1 to 1.5. This step is critical for the subsequent crystallization of the product.
-
Sulfur Dioxide Removal : To remove any dissolved sulfur dioxide, nitrogen is bubbled through the acidified solution at 80°C for about an hour.
-
Crystallization and Isolation : The solution is cooled to room temperature and allowed to stand for several hours (e.g., 12 hours) to facilitate the crystallization of the K-acid mono-alkali metal salt. The product is then collected by filtration.
-
Washing and Drying : The isolated product is washed with an aqueous solution of sodium sulfate (e.g., 15 wt%) and subsequently dried under vacuum at 60°C.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of K-acid as described in the literature.
| Parameter | Value | Reference |
| Starting Material | Mixture of naphthylaminetrisulfonic acids (45-65% 1-naphthylamine-4,6,8-trisulfonic acid) | DE2843680A1 |
| Reaction Temperature | 160 - 220 °C | DE2843680A1 |
| Reaction Pressure | 5 - 50 bar | DE2843680A1 |
| pH for Precipitation | 1 - 1.5 | DE2843680A1 |
| Yield | 73% of theory (based on melanic acid content) | EP0064651B1 |
Relevance to Drug Development
While this compound is primarily recognized as a dyestuff intermediate, the broader class of naphthalene derivatives has significant applications in medicinal chemistry. The naphthalene ring system is a key structural motif in a variety of therapeutic agents.
Naphthalene Scaffold in Approved Drugs
Several FDA-approved drugs incorporate the naphthalene scaffold, highlighting its importance in drug design. Examples include:
-
Propranolol : A beta-blocker used to treat high blood pressure and other heart conditions.
-
Naproxen : A nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation.
-
Nafcillin : A penicillinase-resistant penicillin antibiotic.
-
Terbinafine : An antifungal medication.
Potential Biological Activity of Naphthalenesulfonic Acids
While specific biological activities of K-acid are not extensively documented in publicly available literature, related naphthalenesulfonic acid derivatives have been investigated for various applications:
-
Enzyme Inhibition : Certain sulfonated naphthalene derivatives have been explored as inhibitors of various enzymes.
-
Antiviral and Antimicrobial Activity : The sulfonated naphthalene structure has been a template for the development of compounds with antiviral and antimicrobial properties. For instance, some naphthalenedisulfonic acids have been shown to inhibit the entry of viruses into host cells.
-
Receptor Antagonism : The rigid, aromatic structure of the naphthalene core, combined with the charged sulfonate groups, can facilitate interactions with biological receptors.
The synthesis of K-acid and its derivatives provides a platform for generating a library of compounds that could be screened for various biological activities. The presence of amino, hydroxyl, and sulfonic acid groups offers multiple points for further chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic candidates.
The workflow for exploring the potential of K-acid in a drug discovery context is outlined below:
Conclusion
This compound (K-acid) is a valuable chemical intermediate with a well-established synthesis pathway. While its historical and primary application lies in the dye industry, the structural features of K-acid and the proven track record of the naphthalene scaffold in medicinal chemistry suggest that it could be a promising starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge of its synthesis and aims to inspire further investigation into the biological potential of this versatile molecule and its derivatives within the drug discovery and development landscape.
References
H Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, properties, synthesis, and potential biological applications of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid).
Introduction
H acid, known formally as 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, is a synthetic organic compound that has long been a cornerstone in the dye manufacturing industry. Its unique molecular architecture, featuring amino, hydroxyl, and sulfonic acid functional groups, makes it a versatile precursor for a wide array of azo dyes. Beyond its traditional application in color chemistry, H acid and its derivatives are emerging as compounds of interest in the fields of pharmaceuticals and agrochemicals, prompting a closer examination of their chemical and biological properties. This technical guide provides a comprehensive overview of H acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
H acid is a naphthalenedisulfonic acid derivative with the systematic IUPAC name 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. Its chemical structure is characterized by a naphthalene core substituted with an amino group at the 4-position, a hydroxyl group at the 5-position, and two sulfonic acid groups at the 2- and 7-positions.
Physicochemical Properties
A summary of the key physicochemical properties of H acid is presented in the table below, providing a quick reference for laboratory and developmental work.[1][2]
| Property | Value | Reference |
| IUPAC Name | 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid | [1] |
| Synonyms | H acid, 1-amino-8-naphthol-3,6-disulfonic acid | [2] |
| CAS Number | 90-20-0 | [2] |
| Molecular Formula | C₁₀H₉NO₇S₂ | [2] |
| Molecular Weight | 319.31 g/mol | [1] |
| Appearance | Grey to brown powder | [1] |
| Melting Point | >300 °C | [1] |
| Solubility | Soluble in water | [1] |
| pKa | -1.82 (LogP) | [2] |
Synthesis of H Acid
The industrial synthesis of H acid is a multi-step process that begins with naphthalene as the starting material. The overall synthetic pathway involves a series of key chemical transformations: sulfonation, nitration, reduction, and hydrolysis. While various modifications and optimizations exist, the fundamental route is outlined below.
General Synthesis Pathway
Caption: General synthetic pathway for H acid starting from naphthalene.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and analysis of H acid in a research and development setting. The following sections provide an overview of key experimental methodologies.
Synthesis of 4,5-Dinitro-2,7-naphthalenedisulfonic Acid (Intermediate)
A crucial step in H acid synthesis is the nitration of 2,7-naphthalenedisulfonic acid. A laboratory-scale procedure for the dinitration product is as follows:
-
Preparation of the Nitrating Mixture : A solution of 2,7-naphthalenedisulfonic acid is prepared in an organic acid.
-
Nitration : Red fuming nitric acid is added to the solution.
-
Reaction Conditions : The mixture is heated with stirring for a specific duration to facilitate the nitration reaction.
-
Isolation : The reaction mixture is cooled to allow the precipitation of the crude product, which is a mixture of 4-nitro-2,7-naphthalenedisulfonic acid and 4,5-dinitro-2,7-naphthalenedisulfonic acid.
-
Purification : The dinitro product can be purified from the mono-nitro intermediate by adjusting the reaction conditions, such as the ratio of nitric acid to the organic acid and the reaction temperature, to favor the formation of the dinitrated product.[3]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis
The purity of H acid and its intermediates can be effectively determined using RP-HPLC.
-
Chromatographic Conditions :
-
Column : XDB-C18 column (5 µm, 150 × 4.6mm).
-
Mobile Phase : A gradient elution is typically employed. For instance, a gradient of methanol and an aqueous solution of lithium sulfate can be used.
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : UV detection at 233 nm is suitable for monitoring the analytes.
-
Injection Volume : 20 µL.[3]
-
-
Method Application : This method allows for the accurate determination of the main component, 4,5-dinitro-2,7-naphthalenedisulfonic acid, as well as the separation and quantification of impurities such as the mono-nitro intermediate and various naphthalenedisulfonic acid isomers.[3]
Biological Activity and Drug Development Potential
While H acid is primarily known as a dye intermediate, its sulfonated naphthalene scaffold is a recurring motif in various biologically active molecules. The exploration of H acid and its derivatives in drug discovery is an emerging area of research.
Potential as Enzyme Inhibitors
The sulfonamide group, which can be derived from the sulfonic acid moieties of H acid, is a well-established pharmacophore in medicinal chemistry. Benzenesulfonamide derivatives are known to be potent inhibitors of various enzymes, including carbonic anhydrases, which are often upregulated in tumors.[4] The structural features of H acid, particularly the presence of two sulfonic acid groups, provide a template for the design of novel enzyme inhibitors.
Antimicrobial and Antioxidant Properties
Research into related chemical classes suggests potential biological activities for H acid derivatives. For instance, hydroxamic acid-based organoselenium hybrids have demonstrated promising antimicrobial and anticancer activities.[5] While direct studies on H acid are limited, its functional groups offer handles for the synthesis of derivatives with potential therapeutic applications.
Signaling Pathways and Mechanism of Action
To date, specific signaling pathways directly modulated by H acid have not been extensively elucidated in the public domain. However, based on the activities of structurally related compounds, several hypotheses can be formulated for future investigation.
Caption: Hypothetical mechanism of action for H acid derivatives in a biological context.
Further research is warranted to explore the potential of H acid and its analogs as modulators of specific biological pathways. This could involve screening against a panel of kinases, proteases, or other enzymes implicated in disease, as well as cellular assays to determine their effects on processes such as cell proliferation, apoptosis, and inflammation.
Conclusion
H acid remains a compound of significant industrial importance, primarily within the dye industry. However, its chemical structure holds untapped potential for applications in medicinal chemistry and drug development. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and analytical methods. The exploration of its biological activities is a nascent field, offering exciting opportunities for researchers to design and synthesize novel derivatives with therapeutic potential. Future studies focused on elucidating the specific biological targets and mechanisms of action of H acid-based compounds will be crucial in unlocking their full potential in the pharmaceutical arena.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | SIELC Technologies [sielc.com]
- 3. CN104569278B - A kind of HPLC analytical method of intermediate 4,5-dinitro-2,7-naphthalenedisulfonic acid content - Google Patents [patents.google.com]
- 4. dovepress.com [dovepress.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid (CAS 130-23-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound with CAS number 130-23-4, commonly known as K acid. This compound is a crucial intermediate in the synthesis of a variety of azo dyes. This document summarizes its key physical and chemical characteristics, outlines relevant experimental methodologies, and presents logical workflows for its synthesis and analysis.
Core Physicochemical Properties
4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid is an organic compound characterized by a naphthalene core substituted with amino, hydroxyl, and two sulfonic acid functional groups. These groups dictate its chemical behavior and physical properties, particularly its high polarity and solubility in aqueous solutions.[1]
Quantitative Physicochemical Data
The following table summarizes the available quantitative physicochemical data for CAS number 130-23-4. It is important to note that some of these values are predicted from computational models and should be confirmed by experimental data where critical.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₇S₂ | [1][2][3][4][5] |
| Molecular Weight | 319.31 g/mol | [1][2][3][4][5] |
| Melting Point | 235 °C (decomposes) | [6] |
| Water Solubility | Soluble in water. The presence of sulfonic acid groups enhances its polarity and ability to interact with water molecules.[1] Solubility is reported to be pH-sensitive. | [1] |
| Density | 1.88 g/cm³ (Predicted) | [5] |
| pKa | Data not available. The presence of sulfonic acid, amino, and hydroxyl groups suggests multiple pKa values. | |
| LogP (Octanol-Water Partition Coefficient) | Data not available. The high polarity suggests a low LogP value. | |
| Appearance | Solid at room temperature. | [1] |
Experimental Protocols
Determination of Melting Point
Methodology: The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is recorded. Given that the substance decomposes, the decomposition temperature should be noted.
Determination of Water Solubility
Methodology: The shake-flask method is a common technique for determining water solubility.
-
Preparation: A supersaturated solution of the compound is prepared in deionized water in a flask.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The solution is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
Methodology: Potentiometric titration is a standard method for pKa determination.
-
Sample Preparation: A precise amount of the compound is dissolved in a known volume of water or a suitable co-solvent if necessary.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. Due to the multiple ionizable groups (two sulfonic acid, one amino, one hydroxyl), multiple inflection points and pKa values are expected.
Visualized Workflows and Pathways
Synthesis Workflow
The synthesis of naphthalenesulfonic acid derivatives often involves sulfonation and subsequent functional group modifications of naphthalene precursors. While a specific protocol for CAS 130-23-4 is not detailed, a general synthetic pathway can be illustrated.
Caption: A generalized workflow for the synthesis of K acid from naphthalene.
Analytical Workflow for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purity determination of this compound, given its polar nature and UV absorbance.
References
- 1. CAS 130-23-4: 4-amino-5-hydroxynaphthalene-1,7-disulfonic … [cymitquimica.com]
- 2. 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid | C10H9NO7S2 | CID 67224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound [dyestuffintermediates.com]
- 5. This compound | 130-23-4 [chemnet.com]
- 6. 130-23-4 this compound AKSci T970 [aksci.com]
Spectroscopic Profile of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid: A Technical Overview
For Immediate Release
Chemical and Physical Properties
4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid is an organic compound with the following key identifiers:
| Property | Value |
| CAS Number | 130-23-4 |
| Molecular Formula | C₁₀H₉NO₇S₂ |
| Molecular Weight | 319.31 g/mol |
| Synonyms | 1-Amino-8-naphthol-4,6-disulfonic acid, K Acid |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of this compound.
Experimental Protocol: HPLC Analysis
A typical reverse-phase (RP) HPLC method for the analysis of this compound can be performed under the following conditions:
-
Column: A C18 stationary phase is suitable for separation.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). For mass spectrometry (MS) compatible applications, volatile buffers like formic acid are recommended.
-
Detection: UV-Vis detection is commonly employed. The selection of an appropriate wavelength for monitoring the elution is crucial for optimal sensitivity.
Spectroscopic Data Summary
Detailed, publicly available spectroscopic data such as specific UV-Vis absorption maxima, comprehensive IR peak assignments, and complete ¹H and ¹³C NMR chemical shifts for this compound are scarce in the reviewed literature and databases. While certificates of analysis from commercial suppliers may contain some of this information, it is not consistently published.
For research purposes, it is recommended that users perform their own spectroscopic characterization to obtain detailed data for their specific samples and experimental conditions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Conclusion
While this compound is a well-known chemical intermediate, a comprehensive and publicly accessible repository of its detailed spectroscopic data is currently lacking. The information provided here on its general properties and analytical methodologies serves as a foundational guide. For in-depth research and development, direct experimental determination of spectroscopic data is strongly advised.
A Technical Guide to the Solubility of 1-Amino-8-naphthol-4,6-disulfonic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-Amino-8-naphthol-4,6-disulfonic acid, commonly known as H acid. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, a generalized experimental protocol for determining solubility, and a representative synthesis workflow to provide a comprehensive resource for laboratory and development settings.
Overview of 1-Amino-8-naphthol-4,6-disulfonic Acid (H Acid)
1-Amino-8-naphthol-4,6-disulfonic acid (CAS No: 90-20-0) is a crucial intermediate in the synthesis of various azo dyes and some pharmaceutical compounds. Its molecular structure, featuring both amino and hydroxyl groups alongside two sulfonic acid moieties, imparts a high degree of polarity. This polarity is a dominant factor in its solubility profile, making it readily soluble in aqueous solutions while its solubility in organic solvents is more limited and variable.
Solubility Data
Precise quantitative solubility data for H acid in a wide range of organic solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and semi-quantitative information. Researchers are advised to experimentally determine solubility in their specific solvent systems for precise measurements.
| Solvent | CAS Number | Solubility | Notes |
| Water | 7732-18-5 | Soluble | The sulfonic acid groups confer high water solubility.[1][2] |
| Methanol | 67-56-1 | Slightly Soluble | Qualitative data suggests limited solubility.[3] |
| Ethanol | 64-17-5 | Slightly Soluble | Qualitative data suggests limited solubility.[3] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | Described as being very soluble in polar aprotic solvents like DMSO.[3] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Soluble | Described as being very soluble in polar aprotic solvents like DMF.[3] |
| Acetone | 67-64-1 | Soluble | Described as being very soluble in polar aprotic solvents like acetone.[3] |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of 1-Amino-8-naphthol-4,6-disulfonic acid in an organic solvent of interest. This protocol is based on standard laboratory techniques for creating a saturated solution and quantifying the dissolved solute.
Objective: To determine the solubility of H acid in a specific organic solvent at a given temperature (e.g., 25°C).
Materials:
-
1-Amino-8-naphthol-4,6-disulfonic acid (H acid)
-
Organic solvent of interest (analytical grade)
-
Scintillation vials or small flasks with secure caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Analytical balance (readable to 0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Glass syringes
-
Pre-weighed drying vials
-
Vacuum oven
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of H acid to a vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. An excess is necessary to ensure saturation.
-
Add a magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C ± 0.1°C).
-
Stir the suspension vigorously for a predetermined equilibration period (e.g., 24-48 hours) to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, stop stirring and allow the undissolved solid to settle for at least 1 hour within the temperature bath.
-
Carefully draw a known volume (e.g., 2-5 mL) of the supernatant into a glass syringe, avoiding any solid particles.
-
Attach a syringe filter to the syringe.
-
Dispense the filtered, saturated solution into a pre-weighed (to 0.1 mg) drying vial. Record the exact weight of the empty vial.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the drying vial containing the filtered solution to determine the total mass of the solution.
-
Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80°C).
-
Dry the sample to a constant weight.
-
Once dry, allow the vial to cool to room temperature in a desiccator before re-weighing.
-
Record the final mass of the vial containing the dried H acid.
-
-
Calculation of Solubility:
-
Mass of dissolved H acid: (Final mass of vial + solid) - (Initial mass of empty vial)
-
Mass of solvent: (Mass of vial + solution) - (Final mass of vial + solid)
-
Solubility ( g/100 g solvent): (Mass of dissolved H acid / Mass of solvent) * 100
-
Visualization of Synthesis and Experimental Logic
The following diagrams illustrate key workflows related to 1-Amino-8-naphthol-4,6-disulfonic acid.
References
The Chemistry of H Acid in Acidic Media: A Technical Guide
Introduction
H acid, chemically known as 1-amino-8-naphthol-3,6-disulfonic acid, is a crucial intermediate in the synthesis of a wide variety of acid, direct, and reactive azo dyes.[1][2] Its molecular structure, featuring both an amino and a hydroxyl group on a naphthalene backbone substituted with two sulfonic acid groups, allows for versatile coupling reactions to form complex dye molecules.[1] The production and subsequent reactions of H acid often involve acidic conditions, making a thorough understanding of its behavior in such media essential for researchers, scientists, and professionals in drug development and dye chemistry. This technical guide provides an in-depth look at the reaction mechanisms and synthesis of H acid, with a focus on the role of acidic solutions.
Synthesis of H Acid: A Multi-Step Process in Acidic Environments
The industrial synthesis of H acid is a multi-stage process that begins with naphthalene and involves several key transformations, many of which are carried out in strongly acidic environments. The general production route involves sulfonation, nitration, reduction, and hydrolysis.[3]
Trisulfonation of Naphthalene
The initial step is the sulfonation of naphthalene to yield naphthalene-1,3,6-trisulfonic acid. This is typically achieved by reacting naphthalene with oleum (fuming sulfuric acid). The reaction conditions, such as temperature and the strength of the sulfonating agent, are critical for achieving the desired trisubstituted product.
Nitration
The naphthalene-1,3,6-trisulfonic acid is then nitrated to introduce a nitro group at the 8-position, forming 1-nitronaphthalene-3,6,8-trisulfonic acid. This electrophilic aromatic substitution is carried out using a mixture of nitric acid and sulfuric acid.
Reduction
The nitro group of 1-nitronaphthalene-3,6,8-trisulfonic acid is subsequently reduced to an amino group to form 1-naphthylamine-3,6,8-trisulfonic acid, also known as Koch's acid.[2] This reduction is commonly performed using iron filings in an acidic medium.
Alkali Fusion and Acidification
The final step involves the conversion of 1-naphthylamine-3,6,8-trisulfonic acid to H acid. This is achieved through an alkali fusion reaction, where the sulfonic acid group at the 8-position is replaced by a hydroxyl group. The resulting reaction mixture is then acidified. This acidification step is crucial for precipitating the H acid from the solution. The process involves mixing the alkali fusion mixture with an acid, such as sulfuric acid, to precipitate the partial alkali metal salt of H acid.[4][5]
The overall synthesis pathway is depicted below:
Reaction Mechanism of H Acid in Acidic Solution
In an acidic solution, the functional groups of the H acid molecule—the primary amine and the hydroxyl group—are susceptible to protonation. The sulfonic acid groups are strong acids and will be deprotonated in aqueous solution.
Protonation of the Amino and Hydroxyl Groups
The primary amino group (-NH2) is basic and will be readily protonated in an acidic solution to form an ammonium salt (-NH3+). The hydroxyl group (-OH) is weakly basic and can also be protonated, particularly in strongly acidic conditions, to form an oxonium ion (-OH2+).
The equilibrium between the protonated and unprotonated forms is dependent on the pH of the solution and the pKa values of the respective functional groups.
A diagram illustrating the protonation equilibria is shown below:
Quantitative Data from Synthesis
The following table summarizes key quantitative parameters reported in the synthesis of H acid and related compounds.
| Parameter | Value | Conditions | Source |
| H Acid Precipitation | |||
| pH of precipitation | < 1 | After alkali fusion, an aqueous sulfuric acid solution is added. | [4] |
| Filtration Temperature | 30 to 60 °C | For separating the precipitated partial alkali metal salt of H acid. | [4] |
| 1-Naphthylamine-5-sulfonic acid Synthesis | |||
| Sulfonation Temperature | 80 - 90 °C | Heating refined naphthalene with sulfuric acid. | [6] |
Experimental Protocols
Protocol for the Precipitation of H Acid
This protocol is adapted from a patented process for H acid production.[4]
-
Preparation of the Alkali Fusion Mass: A mixture of 1-naphthylamine-3,6,8-trisulfonic acid salt is subjected to alkali fusion.
-
Cooling: The fusion mass is cooled to 80 °C.
-
Acidification: The cooled fusion mass is gradually added to an aqueous sulfuric acid solution (e.g., 2,800 parts of 98% sulfuric acid in 13,700 parts of water).
-
Heating: The resulting mixture is heated at its boiling point for 30 minutes. The pH of the mixture should be less than 1.
-
Cooling and Filtration: The mixture is cooled to 40 °C and then filtered to collect the precipitated H acid.
-
Washing and Drying: The filter cake is washed with water and dried to obtain the H acid monosodium salt.
The workflow for this experimental protocol is illustrated below:
Conclusion
The reaction of H acid in an acidic solution is primarily characterized by the protonation of its amino and hydroxyl functional groups. The synthesis of H acid itself is a testament to the stability of the core naphthalene sulfonic acid structure to harsh acidic conditions at various stages. The final acidification step in its production is a critical precipitation process that leverages the compound's solubility properties in acidic media. For researchers and professionals, a firm grasp of these principles is essential for the effective handling and application of this vital dye intermediate. Further research into the kinetics and potential side reactions of H acid in highly concentrated acidic solutions and at elevated temperatures could provide deeper insights into its chemical behavior.
References
- 1. H Acid | chemistry | Britannica [britannica.com]
- 2. ijirset.com [ijirset.com]
- 3. CN107759496B - H acid synthesis method - Google Patents [patents.google.com]
- 4. US4111979A - Process for producing 8-amino-1-naphthol-3,6-disulfonic acid - Google Patents [patents.google.com]
- 5. EP0009092B1 - Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid) - Google Patents [patents.google.com]
- 6. CN105503662A - Preparation method of 1-naphthylamine-5-sulfonic acid - Google Patents [patents.google.com]
Thermal Stability of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal stability of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, a crucial intermediate in the synthesis of various dyes and pharmaceutical compounds. Understanding the thermal properties of this molecule is paramount for ensuring safe handling, optimizing reaction conditions, and predicting potential degradation pathways during manufacturing and storage.
Core Thermal Properties
The thermal stability of this compound is characterized by its melting point, which is accompanied by decomposition. While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data are not extensively available in public literature for this specific isomer, the known melting and decomposition temperatures provide a critical starting point for its thermal assessment.
| Thermal Property | Value | Notes |
| Melting Point | 235 °C (with decomposition)[1] | This indicates the temperature at which the solid-to-liquid phase transition begins, concurrently with thermal degradation. |
| Decomposition Temperature | Begins at approximately 235 °C[1] | The decomposition process initiates at the melting point. |
| Autoignition Temperature | > 400 °C | This value is for the monosodium salt of the 2,7-disulfonic acid isomer and can serve as a general indicator. |
It is important to note that the thermal properties of sulfonic acids can be influenced by their isomeric form and the presence of salts.
Probable Thermal Decomposition Products
Based on the elemental composition of this compound (C₁₀H₉NO₇S₂) and the known thermal degradation behavior of similar aromatic sulfonic acids, the following decomposition products are anticipated upon heating:
-
Nitrogen Oxides (NOx): Resulting from the degradation of the amino group.
-
Sulfur Oxides (SOx): Arising from the decomposition of the sulfonic acid groups.
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Produced from the breakdown of the naphthalene ring.
-
Water (H₂O): Formed from the hydroxyl and amino groups.
-
Aromatic Fragments: Smaller, volatile organic compounds may be generated from the fragmentation of the naphthalene core.
Experimental Protocols for Thermal Analysis
To rigorously characterize the thermal stability of this compound, the following standard experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the decomposition of the compound.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10-20 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve), and the residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to observe any other thermal transitions such as glass transitions or solid-solid phase changes.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the expected melting/decomposition point at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to determine the onset temperature and peak temperature of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the specific chemical compounds produced during the thermal decomposition of this compound.
Methodology:
-
Sample Preparation: A small amount of the sample is placed in a pyrolysis probe.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.
-
Gas Chromatography (GC): The volatile decomposition products are swept into a GC column where they are separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS): The separated components are introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.
Visualizing Experimental and Degradation Pathways
To better illustrate the processes involved in assessing and understanding the thermal stability of this compound, the following diagrams are provided.
Caption: Experimental workflow for thermal analysis.
Caption: Putative thermal decomposition pathway.
Conclusion
The thermal stability of this compound is a critical parameter for its application in research and industry. With a melting point of 235 °C accompanied by decomposition, careful temperature control is essential during its handling and use in chemical syntheses. The likely decomposition products include oxides of nitrogen and sulfur, as well as carbon oxides, water, and smaller aromatic fragments. For a more detailed understanding, further investigation using the described TGA, DSC, and Py-GC-MS protocols is highly recommended. This will enable the precise determination of decomposition kinetics and a definitive identification of all degradation products, contributing to safer and more efficient processes.
References
In-Depth Technical Guide to the Purity Analysis of Commercial H Acid
For Researchers, Scientists, and Drug Development Professionals
H acid (1-amino-8-naphthol-3,6-disulfonic acid) is a crucial intermediate in the synthesis of various azo dyes and certain pharmaceutical compounds. The purity of commercial H acid is of paramount importance as impurities can significantly impact the quality, yield, and safety of the final products. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial H acid, including detailed experimental protocols and data presentation.
Common Impurities in Commercial H Acid
The manufacturing process of H acid, which typically involves the sulfonation, nitration, reduction, and alkaline fusion of naphthalene derivatives, can lead to the formation of several impurities. Understanding the potential impurity profile is critical for developing robust analytical methods for quality control.
Key Impurity Categories:
-
Isomers: Positional isomers are common by-products of the sulfonation process. The most notable isomer found in commercial H acid is K acid (1-amino-8-naphthol-4,6-disulfonic acid).
-
Starting Materials and Intermediates: Unreacted starting materials and intermediates from the multi-step synthesis can be present in the final product. A key intermediate that is often monitored is Koch acid (1-aminonaphthalene-3,6,8-trisulfonic acid).
-
By-products: Side reactions during the synthesis can generate a variety of by-products. These can include other amino- and hydroxynaphthol sulfonic acids.
-
Inorganic Salts: Residual inorganic salts from the neutralization and purification steps, such as sodium sulfate, are common in commercial preparations.
-
Degradation Products: H acid can degrade over time, especially when exposed to light or high temperatures, leading to the formation of colored impurities.
The following diagram illustrates the classification of potential impurities in commercial H acid.
Caption: Classification of Impurities in Commercial H Acid.
Analytical Methodologies for Purity Assessment
A combination of chromatographic and titrimetric techniques is typically employed for the comprehensive purity analysis of commercial H acid. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying organic impurities, while titration is a reliable method for determining the overall assay.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of H acid and its organic impurities. A well-developed HPLC method can provide detailed information on the purity profile of a sample. The Bureau of Indian Standards (BIS) mandates HPLC for purity determination to obtain certification for H acid.[1]
Illustrative Experimental Protocol for RP-HPLC:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh about 50 mg of the commercial H acid sample.
-
Dissolve the sample in 50 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution.
-
Further dilute the stock solution as necessary to fall within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: The purity of H acid is determined by the area percentage method, where the peak area of H acid is expressed as a percentage of the total area of all peaks in the chromatogram. For more accurate results, a calibration curve should be prepared using a certified reference standard of H acid. The concentration of known impurities, such as Koch acid, can also be determined using their respective reference standards.
The following diagram outlines the general workflow for the HPLC analysis of H acid.
Caption: General Workflow for HPLC Purity Analysis of H Acid.
Titrimetric Analysis (Assay by Nitrite Value)
Titration is a classic and reliable method for determining the overall purity (assay) of H acid. The "Assay by Nitrite Value" is a mandatory test for the BIS certification of H acid.[1] This method is based on the diazotization reaction of the primary amino group of H acid with sodium nitrite in an acidic medium.
Experimental Protocol for Titration:
-
Principle: The primary aromatic amine group of H acid reacts stoichiometrically with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt. The endpoint of the titration is detected potentiometrically or with an external indicator.
-
Reagents:
-
Standardized 0.1 M Sodium Nitrite (NaNO₂) solution.
-
Hydrochloric Acid (HCl), concentrated.
-
Potassium Bromide (KBr).
-
Starch-iodide paper (as an external indicator).
-
-
Procedure:
-
Accurately weigh a quantity of the commercial H acid sample (e.g., 0.5 g) and transfer it to a beaker.
-
Dissolve the sample in 100 mL of distilled water with the aid of a small amount of sodium carbonate to ensure complete dissolution.
-
Add 20 mL of concentrated hydrochloric acid and 2 g of potassium bromide to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Titrate the cold solution slowly with the standardized 0.1 M sodium nitrite solution, stirring continuously.
-
Towards the end of the titration, test for the endpoint by spotting the reaction mixture onto starch-iodide paper. The endpoint is reached when a drop of the solution produces an immediate blue color on the paper, which indicates a slight excess of nitrous acid.
-
-
Calculation: The purity of H acid is calculated using the following formula:
Where:
-
V = Volume of sodium nitrite solution consumed in mL.
-
M = Molarity of the sodium nitrite solution.
-
F = Molar mass of H acid (319.3 g/mol ).
-
W = Weight of the H acid sample in mg.
-
Quantitative Data Summary
The purity of commercial H acid can vary between manufacturers and grades. The following table summarizes typical purity specifications and impurity levels based on available data.
| Parameter | Technical Grade | High Purity Grade |
| Assay (Purity) | 90-95% | > 98% |
| Koch Acid | < 2% | < 0.5% |
| K Acid | < 1% | < 0.2% |
| Insoluble Matter | < 0.5% | < 0.1% |
| Moisture Content | < 1% | < 0.5% |
Note: The values in this table are illustrative and may vary depending on the specific supplier and batch.
Conclusion
The purity analysis of commercial H acid is a critical aspect of quality control in the dye and pharmaceutical industries. A combination of RP-HPLC for detailed impurity profiling and titrimetric analysis for assay determination provides a comprehensive assessment of the material's quality. The methodologies and protocols outlined in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the suitability of commercial H acid for their specific applications. Adherence to established standards, such as those set by the Bureau of Indian Standards, is essential for regulatory compliance and product consistency.[1]
References
In-Depth Technical Guide: Health and Safety Handling of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for the handling of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid (CAS No. 130-23-4), a key intermediate in various industrial applications, including the synthesis of dyes.[1][2] Adherence to strict safety protocols is crucial to mitigate potential risks associated with its use in research and development.
Chemical and Physical Properties
This compound, also known as K acid, is an organic compound characterized by a naphthalene backbone substituted with amino, hydroxyl, and two sulfonic acid functional groups.[1][2] These functional groups, particularly the sulfonic acid moieties, render the compound soluble in water.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₇S₂ | [1][2] |
| Molecular Weight | 319.31 g/mol | [1] |
| Appearance | Typically a solid powder at room temperature.[1] | |
| Solubility | Soluble in water.[1] | |
| Synonyms | 1-Amino-8-naphthol-4,6-disulfonic acid, K acid | [1][2] |
Hazard Identification and Classification
Based on available safety data, this compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[3][4]
| Hazard Class | GHS Classification | Precautionary Statement(s) |
| Acute Oral Toxicity | Warning (Harmful if swallowed) | P264, P270, P301+P317, P330, P501[2] |
| Skin Corrosion/Irritation | Warning (Causes skin irritation) | P264, P280, P302+P352, P321, P332+P317, P362+P364[3] |
| Serious Eye Damage/Eye Irritation | Warning (Causes serious eye irritation) | P264, P280, P305+P351+P338[3] |
| Specific Target Organ Toxicity (Single Exposure) | Warning (May cause respiratory irritation) | P261, P271, P304+P340, P319, P403+P233, P405[3] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.
Handling
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety glasses with side shields or goggles.[3][6] In dusty conditions, a NIOSH-approved respirator is recommended.[5]
-
Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[7]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
-
Incompatibilities: Keep away from strong oxidizing agents.[8]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention or call a poison control center.[3][6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][6]
-
Hazardous Combustion Products: May produce hazardous fumes, including carbon oxides, nitrogen oxides, and sulfur oxides, under fire conditions.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Avoid dust formation and contact with the substance. Use personal protective equipment, including respiratory protection. Evacuate personnel to a safe area.[3][5]
-
Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust. Clean the contaminated surface thoroughly.[5]
Experimental Protocols for Toxicity Assessment
The toxicological data for this compound are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for key toxicity endpoints.
Acute Oral Toxicity (Based on OECD Guideline 401)
-
Objective: To determine the short-term toxicity of a substance when administered orally.
-
Test Animals: Typically, rats are used.[3]
-
Methodology:
-
Animals are fasted prior to administration of the substance.[3]
-
The test substance is administered in a single dose by gavage to groups of animals at different dose levels.[3]
-
A control group receives the vehicle only.
-
Animals are observed for signs of toxicity and mortality for at least 14 days.[3]
-
Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity, and behavior patterns.
-
At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed.[3]
-
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: The albino rabbit is the preferred species.
-
Methodology:
-
A small area of the animal's skin is shaved.
-
A 0.5 g or 0.5 mL dose of the test substance is applied to a small area of the skin and covered with a gauze patch.[9]
-
The exposure period is typically 4 hours.[9]
-
After the exposure period, the patch and any residual test substance are removed.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[2]
-
The severity of the skin reactions is scored according to a standardized grading system.
-
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
-
Test Animals: The albino rabbit is the recommended species.
-
Methodology:
-
A single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is instilled into the conjunctival sac of one eye of the animal.
-
The other eye remains untreated and serves as a control.
-
The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.
-
The severity of the eye reactions is scored according to a standardized grading system.
-
Potential Toxicological Mechanisms and Signaling Pathways
While specific signaling pathways for the toxicity of this compound are not well-documented in publicly available literature, studies on related naphthalenesulfonic acid compounds suggest that oxidative stress and DNA damage may be key mechanisms of toxicity.
Oxidative Stress
Exposure to certain aromatic compounds can lead to the overproduction of reactive oxygen species (ROS) within cells. This imbalance overwhelms the cell's antioxidant defense mechanisms, leading to oxidative stress. ROS can damage cellular components such as lipids, proteins, and DNA.
Caption: Generalized oxidative stress pathway potentially induced by xenobiotics.
DNA Damage Response
If oxidative stress or direct interaction of the chemical or its metabolites with DNA occurs, it can lead to DNA lesions. The cell activates a complex signaling network known as the DNA Damage Response (DDR) to detect the damage, halt the cell cycle to allow for repair, and activate DNA repair mechanisms. If the damage is too severe to be repaired, the cell may undergo apoptosis (programmed cell death).
Caption: Simplified overview of the DNA Damage Response (DDR) pathway.
Logical Workflow for Health and Safety Assessment
The following diagram illustrates a logical workflow for assessing and managing the health and safety risks associated with this compound in a research and development setting.
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
An In-depth Technical Guide on the Environmental Fate of Naphthalenedisulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalenedisulfonic acid (NDSA) derivatives are a class of aromatic sulfonated compounds widely used in various industrial applications, including the manufacturing of dyes, pigments, and as intermediates in organic synthesis. Due to their widespread use, these compounds can be released into the environment through industrial effluents, posing potential risks to ecosystems. Their high water solubility and persistence necessitate a thorough understanding of their environmental fate, including their biodegradation, photodegradation, and sorption characteristics. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental behavior of NDSA derivatives, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Physicochemical Properties and Environmental Distribution
NDSA derivatives are characterized by the presence of two sulfonate groups on a naphthalene backbone. The position of these sulfonate groups, along with other substituents, significantly influences their physicochemical properties and, consequently, their environmental distribution and fate. These compounds are generally highly soluble in water and exist as anions at ambient pH.[1] Their low volatility means they are unlikely to partition significantly into the atmosphere. The primary environmental compartments of concern for NDSA derivatives are surface water, groundwater, soil, and sediment.
Biodegradation
The microbial degradation of naphthalenedisulfonic acids is a key process influencing their persistence in the environment. While the presence of sulfonate groups generally increases the resistance of aromatic compounds to microbial attack, several bacterial strains have been identified that can utilize NDSA derivatives as a source of carbon and energy.[2][3][4]
Aerobic Biodegradation
Under aerobic conditions, the biodegradation of NDSA derivatives is typically initiated by a dioxygenase-catalyzed attack on the aromatic ring. This initial step involves the hydroxylation of the naphthalene ring, leading to the formation of a diol and subsequent desulfonation.[4]
A common metabolic pathway for the degradation of various naphthalenesulfonates involves the following key steps[4]:
-
Initial Dioxygenation and Desulfonation: A naphthalene dioxygenase enzyme attacks the aromatic ring, leading to the formation of a cis-dihydrodiol intermediate. This is followed by spontaneous or enzyme-catalyzed elimination of a sulfite group.
-
Formation of 5-Sulfosalicylic Acid: The desulfonated intermediate is further metabolized to 5-sulfosalicylic acid.
-
Conversion to Gentisic Acid: 5-sulfosalicylic acid is then hydroxylated to form gentisic acid.
-
Ring Cleavage and Central Metabolism: Gentisic acid undergoes ring cleavage by gentisate 1,2-dioxygenase, and the resulting products enter central metabolic pathways, such as the Krebs cycle.
Bacterial genera known to be involved in the degradation of naphthalenesulfonic acids include Pseudomonas and Moraxella.[2][3][4]
Anaerobic Biodegradation
Information on the anaerobic biodegradation of naphthalenedisulfonic acids is less abundant compared to aerobic pathways. However, under anaerobic conditions, the initial step in the degradation of some aromatic compounds is carboxylation rather than oxygenation. For naphthalene, it has been shown that anaerobic degradation by sulfate-reducing bacteria can be initiated by carboxylation to 2-naphthoic acid, which is then further reduced.[5] It is plausible that a similar initial carboxylation step could be involved in the anaerobic degradation of some NDSA derivatives, followed by reductive desulfonation, although specific pathways for NDSA derivatives under anaerobic conditions are not well-elucidated.
Quantitative Biodegradation Data
Quantitative data on the biodegradation rates of specific naphthalenedisulfonic acid derivatives are limited. However, some data from modeling and laboratory studies are available.
| Compound/Group | Environmental Compartment | Half-life (t½) | Study Type | Reference |
| Naphthalene Sulfonic Acids (NSAs) Group | Soil | 92 - 200 days | Modeled Data | [1] |
| Naphthalene-2-sulfonic acid (2-NSA) | Mineral Salt Medium (MSM) | 20 - 26 hours | Laboratory Study | [6] |
Photodegradation
Photodegradation can be another important transformation process for NDSA derivatives in the aquatic environment. The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule and subsequent chemical reactions.
The photo-oxidative degradation of 1,5-naphthalenedisulfonic acid has been investigated, and it was found to be efficient primarily in the presence of hydrogen peroxide (H₂O₂), suggesting that hydroxyl radicals (•OH) play a crucial role in the degradation process.[5][7] The initial steps are believed to involve hydroxylation of the aromatic ring and desulfonation.
Currently, specific quantum yields and photodegradation half-lives for various NDSA derivatives under different light conditions are not well-documented in publicly available literature.
Sorption
The sorption of naphthalenedisulfonic acid derivatives to soil and sediment particles can significantly affect their mobility and bioavailability in the environment. Due to their anionic nature at typical environmental pH, their sorption behavior is influenced by the properties of both the chemical and the sorbent material, including soil organic matter content, clay mineralogy, and pH.
The distribution of a chemical between the solid and aqueous phases is described by the soil-water partition coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc).[8]
| Compound/Group | Parameter | Value | Study Type | Reference |
| Naphthalene Sulfonic Acids (NSAs) Group | Log Koc | 2.5 - 4.5 | Modeled Data | [1] |
Ecotoxicity
The ecotoxicity of naphthalenedisulfonic acid derivatives is an important consideration for their environmental risk assessment. Limited data is available, but some studies indicate potential toxicity to aquatic organisms. For instance, cytotoxicity assessments have shown lethal effects of naphthalene sulfonic/disulfonic acids on fish, water fleas (Daphnia), and algae.[9] However, specific LC50 or EC50 values for a range of NDSA derivatives and different aquatic species are not extensively documented in the reviewed literature.
Experimental Protocols
Biodegradation Studies (e.g., OECD 301)
Ready biodegradability of chemical substances can be assessed using standardized test guidelines such as the OECD 301 series. These tests measure the extent of mineralization (conversion to CO₂, water, and mineral salts) of a test substance by a microbial inoculum over a 28-day period.
Example Protocol: OECD 301F - Manometric Respirometry Test
-
Test Setup: A known volume of mineral medium containing a known concentration of the test substance (as the sole organic carbon source) is inoculated with a small amount of a mixed microbial population (e.g., from activated sludge).
-
Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (e.g., 20-25°C) with constant stirring.
-
Measurement: The consumption of oxygen is measured over 28 days using a respirometer. The amount of oxygen consumed is used to calculate the percentage of biodegradation.
-
Controls: Blank controls (inoculum only) are run to account for endogenous respiration, and reference controls with a readily biodegradable substance (e.g., sodium benzoate) are included to check the viability of the inoculum.
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test period.[10][11][12]
Sorption/Desorption Studies (OECD 106)
The OECD Guideline 106 "Adsorption – Desorption Using a Batch Equilibrium Method" is a widely accepted protocol for determining the sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of chemicals in soil.[1][3][9][13][14]
Experimental Workflow for OECD 106:
-
Soil Selection and Preparation: A range of soils with varying properties (e.g., organic carbon content, pH, texture) are selected. The soils are air-dried and sieved.
-
Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for abiotic degradation or sorption to the test vessels.
-
Batch Equilibrium Adsorption:
-
A known mass of soil is equilibrated with a solution of the test substance of known concentration in a centrifuge tube. A 0.01 M CaCl₂ solution is often used as the aqueous matrix to maintain a constant ionic strength.
-
The tubes are agitated for the predetermined equilibration time at a constant temperature.
-
After equilibration, the solid and liquid phases are separated by centrifugation.
-
The concentration of the test substance in the aqueous phase is measured.
-
-
Data Analysis for Adsorption: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The sorption coefficient (Kd) is then calculated as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium. The Koc is calculated by normalizing the Kd to the fraction of organic carbon in the soil.
-
Desorption (Optional): The supernatant from the adsorption phase is replaced with a fresh solution without the test substance, and the system is allowed to re-equilibrate to determine the extent of desorption.
Mandatory Visualizations
Microbial Degradation Pathway of Naphthalenedisulfonic Acids
Caption: Aerobic biodegradation pathway of naphthalenedisulfonic acids.
Experimental Workflow for OECD 106 Sorption Study
Caption: Experimental workflow for OECD 106 batch equilibrium sorption study.
Conclusion
The environmental fate of naphthalenedisulfonic acid derivatives is governed by a complex interplay of biodegradation, photodegradation, and sorption processes. While aerobic biodegradation pathways involving initial dioxygenation and desulfonation have been identified, quantitative data on degradation rates and sorption coefficients for many specific derivatives remain scarce. This guide highlights the current understanding and provides a framework for further research, emphasizing the need for more comprehensive experimental data to accurately assess the environmental risks associated with these compounds. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.
References
- 1. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 2. Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 4. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by UV-photolysis in the absence and presence of H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 12. concawe.eu [concawe.eu]
- 13. oecd.org [oecd.org]
- 14. search.library.doc.gov [search.library.doc.gov]
Methodological & Application
Application Notes: H Acid as a Chromogenic Reagent for Nitrite Detection
Introduction
The accurate and sensitive detection of nitrite (NO₂⁻) is crucial in various fields, including environmental monitoring, food safety, and clinical diagnostics. Nitrite levels are a key indicator of water quality and can be indicative of contamination. In the food industry, nitrites are used as preservatives in cured meats, but their concentrations must be carefully controlled due to potential health risks. In biomedical research, nitrite is a stable metabolite of nitric oxide (NO), a critical signaling molecule, making its measurement essential for studying various physiological and pathological processes.
H acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) is a versatile chromogenic reagent that can be employed for the spectrophotometric determination of nitrite. The methodology is based on the well-established Griess diazotization-coupling reaction. In an acidic environment, nitrite reacts with a primary aromatic amine to form a diazonium salt. This intermediate then couples with H acid to produce a highly colored and stable azo dye. The intensity of the resulting color is directly proportional to the nitrite concentration in the sample, which can be quantified using spectrophotometry. This method offers a simple, cost-effective, and sensitive approach for nitrite analysis.
Reaction Mechanism
The detection of nitrite using H acid involves a two-step diazotization-coupling reaction:
-
Diazotization: In the presence of an acid, nitrite ions (NO₂⁻) are converted to nitrous acid (HNO₂). Nitrous acid then reacts with a primary aromatic amine (e.g., sulfanilamide) to form a diazonium salt.
-
Azo Coupling: The diazonium salt then acts as an electrophile and couples with the electron-rich aromatic ring of H acid to form a stable, colored azo dye. The extended conjugation of the resulting molecule is responsible for its characteristic color.
Quantitative Analysis
The concentration of the colored azo dye, and thus the initial nitrite concentration, is determined by measuring the absorbance of the solution at its wavelength of maximum absorbance (λmax) using a spectrophotometer. A calibration curve is constructed by plotting the absorbance values of a series of standard nitrite solutions against their known concentrations. The nitrite concentration in an unknown sample can then be determined by interpolating its absorbance value on the calibration curve.
Data Presentation
The performance of the H acid method for nitrite detection is comparable to other established colorimetric methods. The following table summarizes typical quantitative data for diazotization-coupling reactions used in nitrite determination.
| Parameter | Typical Value |
| Linear Range | 0.05 - 15 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Molar Absorptivity (ε) | 3.2 x 10⁴ - 5.4 x 10⁴ L·mol⁻¹·cm⁻¹ |
| Wavelength of Max. Absorbance (λmax) | 490 - 550 nm |
| Reaction Time | 10 - 20 minutes |
| Stability of Azo Dye | > 1 hour |
Note: The exact values can vary depending on the specific primary aromatic amine used, reaction conditions (pH, temperature), and the instrumentation.
Experimental Protocols
Reagent Preparation
-
Standard Nitrite Stock Solution (100 µg/mL): Dissolve 0.150 g of dry sodium nitrite (NaNO₂) in 1000 mL of deionized water. This solution is stable for several weeks when stored at 4°C.
-
Working Standard Nitrite Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations within the desired linear range (e.g., 0.1, 0.5, 1, 2, 5, 10 µg/mL).
-
Acid Reagent (e.g., 2 M HCl): Carefully add 167 mL of concentrated hydrochloric acid (HCl) to approximately 800 mL of deionized water in a 1 L volumetric flask. Allow the solution to cool to room temperature and then dilute to the mark with deionized water.
-
Diazotizing Reagent (e.g., 0.5% w/v Sulfanilamide): Dissolve 0.5 g of sulfanilamide in 100 mL of the acid reagent.
-
Coupling Reagent (0.1% w/v H Acid): Dissolve 0.1 g of H acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) in 100 mL of deionized water. Gentle warming may be required to facilitate dissolution.
Experimental Procedure
-
Sample Preparation: If the sample contains suspended particles, it should be filtered through a 0.45 µm filter. If the expected nitrite concentration is high, dilute the sample accordingly with deionized water.
-
Reaction:
-
Pipette 5.0 mL of the sample or standard solution into a test tube.
-
Add 1.0 mL of the diazotizing reagent (sulfanilamide solution) and mix well.
-
Allow the reaction to proceed for 5 minutes at room temperature to ensure complete diazotization.
-
Add 1.0 mL of the coupling reagent (H acid solution) and mix thoroughly.
-
Allow the solution to stand for 15 minutes at room temperature for color development.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax) for the formed azo dye (typically between 490-550 nm).
-
Use a reagent blank (5.0 mL of deionized water subjected to the same procedure) to zero the spectrophotometer.
-
Measure the absorbance of each standard and sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding nitrite concentrations.
-
Determine the concentration of nitrite in the sample by comparing its absorbance to the calibration curve.
-
Visualizations
Caption: Chemical reaction pathway for nitrite detection using H acid.
Application Notes: Spectrophotometric Determination of Nitrates with H Acid (Chromotropic Acid)
Abstract
This document provides a detailed protocol for the spectrophotometric determination of nitrate in aqueous samples using H acid (chromotropic acid). This method is based on the reaction of nitrate with chromotropic acid in a strong sulfuric acid medium, which forms a yellow-colored complex. The intensity of the color, measured spectrophotometrically at approximately 410 nm, is directly proportional to the nitrate concentration. This application note is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require a reliable and cost-effective method for nitrate quantification.
Principle
In a highly acidic environment provided by concentrated sulfuric acid, nitrate ions react with chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) to produce a yellow-colored nitration product.[1][2] The reaction is specific and sensitive, allowing for the determination of nitrate concentrations in the parts-per-million (ppm) range. The absorbance of the resulting solution is measured at its maximum wavelength (λmax) of around 410 nm.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the chromotropic acid method for nitrate determination, compiled from various studies.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 410 - 430 nm | [1][4] |
| Linear Range | 0.1 - 20 mg/L (ppm) | [1][4] |
| Molar Absorptivity | 2.34 × 10³ L·mol⁻¹·cm⁻¹ | [1] |
| Limit of Detection (LOD) | 0.05 - 0.73 mg/L | [4] |
| Limit of Quantification (LOQ) | 0.1 mg/L | |
| Color Stability | At least 48 hours | [1] |
Experimental Protocol
This protocol outlines the step-by-step procedure for the determination of nitrate in water samples.
Reagents and Materials
-
Standard Nitrate Solution (100 mg/L NO₃⁻-N): Dissolve 0.722 g of anhydrous potassium nitrate (KNO₃) in deionized water and dilute to 1000 mL.
-
Chromotropic Acid Reagent (0.1% w/v): Dissolve 0.1 g of the disodium salt of chromotropic acid in 100 mL of concentrated sulfuric acid (95-98%). This solution should be stored in a dark bottle and is stable for about two weeks.[5]
-
Sulfuric Acid (H₂SO₄): Concentrated (95-98%), analytical grade, nitrate-free.
-
Sulfite-Urea Reagent: Dissolve 5 g of urea and 4 g of anhydrous sodium sulfite in 100 mL of deionized water. This reagent is used to eliminate interferences from nitrite and oxidizing agents.[6][7]
-
Antimony(III) Sulfate Solution: To address chloride interference, dissolve 0.5 g of antimony metal in 80 mL of concentrated sulfuric acid with gentle heating. Cool the solution and carefully add it to 20 mL of ice-cold deionized water.[6]
-
Spectrophotometer: Capable of measuring absorbance at 410 nm.
-
Glassware: Volumetric flasks, pipettes, and cuvettes.
Preparation of Standard Curve
-
Prepare a series of standard nitrate solutions with concentrations ranging from 0.1 to 10 mg/L by diluting the 100 mg/L stock solution.
-
Pipette 2.0 mL of each standard solution into separate 10 mL volumetric flasks.
-
Prepare a blank by pipetting 2.0 mL of deionized water into a 10 mL volumetric flask.
-
To each flask, add one drop of the sulfite-urea reagent to remove any potential nitrite interference.
-
Place the flasks in a cold water bath (10-20°C).
-
Carefully and slowly add 7.0 mL of concentrated sulfuric acid to each flask, ensuring the solution remains cool.
-
Add 1.0 mL of the chromotropic acid reagent to each flask and mix well.
-
Allow the solutions to stand for 45 minutes at room temperature for the color to develop fully.
-
Measure the absorbance of each standard solution at 410 nm against the reagent blank.
-
Plot a calibration curve of absorbance versus nitrate concentration.
Sample Analysis
-
Filter the water sample to remove any particulate matter.
-
Pipette 2.0 mL of the filtered sample into a 10 mL volumetric flask.
-
Follow steps 4 through 9 as described in the "Preparation of Standard Curve" section.
-
Determine the nitrate concentration in the sample by comparing its absorbance to the standard curve.
Interferences
Several ions can interfere with the chromotropic acid method. The following table lists common interferences and methods for their mitigation.
| Interfering Ion | Effect | Mitigation Method |
| Nitrite (NO₂⁻) | Positive interference, as it also reacts with chromotropic acid. | Addition of a sulfite-urea reagent, which selectively destroys nitrite.[6] |
| Chloride (Cl⁻) | Negative interference at high concentrations. | Masking with the addition of antimony(III) sulfate solution.[6] |
| Iron (Fe³⁺) | Can impart a yellow color, leading to positive interference. | The use of antimony(III) also helps to suppress interference from iron(III).[6] |
| Oxidizing Agents (e.g., Chlorine) | Can react with the chromotropic acid, causing interference. | Removed by the addition of sodium sulfite.[6] |
Workflow Diagram
The following diagram illustrates the experimental workflow for the spectrophotometric determination of nitrates using H acid.
Caption: Experimental workflow for nitrate determination.
Signaling Pathway Diagram
The logical relationship in the color-forming reaction is depicted below.
Caption: Reaction pathway for nitrate detection.
References
Application Notes: 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid in Azo Dye Synthesis
Introduction
4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, also known as Chicago Acid, is a vital organic compound and dye intermediate.[1] Its molecular structure, featuring a naphthalene core with amino, hydroxyl, and two sulfonic acid functional groups, makes it a versatile coupling component in the synthesis of a wide range of azo dyes.[2][3] The sulfonic acid groups enhance the water solubility of the resulting dyes, making them suitable for various dyeing processes.[4] Azo dyes derived from this compound are commercially significant and are used extensively as acid, reactive, and direct dyes in the textile and leather industries.[4][5] The synthesis process is a classic example of electrophilic aromatic substitution, involving two primary steps: the diazotization of a primary aromatic amine and the subsequent azo coupling with this compound.[6][7]
Applications of Derived Azo Dyes
Azo dyes are the most important class of synthetic colorants, accounting for 60-70% of all dyes used in the food and textile industries.[4] Dyes synthesized using this compound as a coupling component find broad applications due to the vibrant colors and good fastness properties they can impart.
-
Textile Industry: These dyes are used for coloring natural and synthetic fibers. The presence of sulfonic acid groups makes them particularly effective for dyeing protein fibers like wool and silk, as well as polyamide fibers, through the formation of ionic bonds.[4][5] They are also used in reactive dyes for cotton, where the dye molecule forms a covalent bond with the fiber.
-
Leather Dyeing: The anionic nature of these dyes allows for strong adhesion to cationic protein fibers in leather through electrostatic forces.[4]
-
Colorants and Pigments: While the sulfonic acid groups promote solubility for dyeing, derivatives can be converted into insoluble pigments used in paints, inks, and plastics.[4]
-
Analytical Chemistry: Some azo dyes derived from similar naphthalene structures serve as pH indicators, changing color in response to varying acidity.[1][4]
Quantitative Data of Representative Dyes
The properties of the final azo dye, such as color and fastness, are determined by the chemical structure of both the diazo component (the initial aromatic amine) and the coupling component. Below is a summary of dyes synthesized using this compound and its benzamido derivative.
| Diazo Component | Coupling Component | Resulting Dye C.I. Name | Application/Class | Reference |
| 2-Aminobenzenesulfonic acid | This compound (after condensation with cyanuric chloride) | Reactive Red 15 | Reactive Dye | [2] |
| m-Toluidine | 4-Benzamido-5-hydroxynaphthalene-1,7-disulfonic acid | Acid Red 108 | Acid Dye | [8] |
| p-Amino-N-cyclohexylacetanilide | 4-Benzamido-5-hydroxynaphthalene-1,7-disulfonic acid | Acid Red 157 | Acid Dye | [8] |
| Varies | This compound | Acid Red 110, Acid Red 133 | Acid Dye | [2] |
| Varies | This compound | Reactive Red 40, Reactive Red 200 | Reactive Dye | [2] |
| Varies | This compound | Direct Green 55, Direct Green 58, Direct Green 60, Direct Black 90 | Direct Dye | [2] |
Experimental Protocols
The synthesis of azo dyes is a well-established two-step process.[6][7] The following protocols provide a general methodology.
Protocol 1: Diazotization of a Primary Aromatic Amine
This procedure converts a primary aromatic amine into a reactive diazonium salt. This salt is typically unstable at higher temperatures and is generated in situ for immediate use.
Materials:
-
Primary Aromatic Amine (e.g., Aniline, Sulfanilic acid)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Distilled Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Beakers and Erlenmeyer Flasks
Procedure:
-
Dissolve the chosen primary aromatic amine (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL) in a 100 mL beaker. Gentle heating may be required to achieve dissolution.[6]
-
Cool the amine solution to 0-5 °C in an ice-salt bath with constant stirring. Some precipitation of the amine salt may occur.[6]
-
In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 10.1 mmol) in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold, stirred amine solution. The temperature must be strictly maintained between 0 and 5 °C to prevent the decomposition of the diazonium salt and the formation of unwanted byproducts (e.g., phenols).[6][9]
-
Continue stirring for 10-15 minutes after the addition is complete. The completion of diazotization can be checked by placing a drop of the reaction mixture on starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid, signifying the reaction is complete. The resulting clear or slightly turbid solution is the diazonium salt, ready for the coupling reaction.[9]
Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the prepared diazonium salt with this compound to form the azo dye. The pH of the coupling medium is a critical parameter that determines the position of the coupling on the naphthalene ring.
Materials:
-
Diazonium Salt Solution (from Protocol 1)
-
This compound
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution
-
Sodium Chloride (NaCl)
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Buchner Funnel and Filter Flask
Procedure:
-
Prepare the coupling solution by dissolving this compound (10 mmol) in a 10% sodium carbonate solution or a dilute sodium hydroxide solution until a clear solution is obtained. This creates an alkaline environment.
-
Cool the coupling component solution to 0-5 °C in an ice bath with continuous stirring.[6]
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the stirred, cold solution of the coupling component.[6]
-
A brightly colored precipitate, the azo dye, should form almost immediately.[6] The color of the dye depends on the aromatic amine used in the diazotization step.
-
Maintain the reaction mixture at 0-5 °C and continue stirring for 30 minutes to ensure the completion of the coupling reaction.
-
Isolate the dye by "salting out." Add a sufficient quantity of sodium chloride (NaCl) to the mixture and stir until it dissolves. This decreases the solubility of the dye, promoting its precipitation.
-
Collect the solid dye product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a cold, saturated NaCl solution to remove excess reactants and inorganic salts.
-
Allow the product to air-dry or dry in a desiccator. The yield and purity can be determined after drying.
Visualizations
Diagram 1: General Synthesis Pathway of Azo Dyes
Caption: Two-step synthesis of an azo dye.
Diagram 2: Experimental Workflow for Azo Dye Synthesis
Caption: Laboratory workflow for azo dye synthesis.
Diagram 3: pH Influence on Coupling Position
References
- 1. Chicago Acid Supplier, Exporter from Mumbai [hrameshkumar.com]
- 2. This compound [dyestuffintermediates.com]
- 3. CAS 130-23-4: 4-amino-5-hydroxynaphthalene-1,7-disulfonic … [cymitquimica.com]
- 4. Azo dye - Wikipedia [en.wikipedia.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. benchchem.com [benchchem.com]
- 8. 4-Benzamido-5-hydroxynaphthalene-1,7-disulfonic acid [dyestuffintermediates.com]
- 9. Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatographic Separation of H Acid Isomers
Abstract
This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and analysis of H acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) and its process-related isomers and impurities. H acid is a critical intermediate in the synthesis of various azo dyes.[1] The purity of H acid is paramount as the presence of isomers can significantly impact the quality, yield, and safety profile of the final dye products. This method is designed for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and quality control to ensure the purity and integrity of H acid.
Introduction
H acid, chemically known as 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid, is a vital raw material in the manufacturing of a wide range of colorants.[2] The synthetic process of H acid can lead to the formation of several structural isomers and by-products, which are considered impurities.[2] The effective separation and quantification of these impurities are crucial for monitoring the synthesis process and ensuring the quality of the final product. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[3] This application note details a specific RP-HPLC method developed for the efficient separation of H acid from its key precursor, Koch acid (1-aminonaphthalene-3,6,8-trisulfonic acid), and other potential isomers.
Experimental Protocol
This section provides a detailed methodology for the HPLC separation of H acid and its related compounds.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
-
Chromatography Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for this separation.
-
Chemicals and Reagents:
-
H acid reference standard
-
Koch acid reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Tetrabutylammonium bromide (TBAB)
-
Sodium sulfate
-
Hydrochloric acid (concentrated)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of H acid and its isomers.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | 40% Methanol in Water, containing 4.5 mmol/L TBAB, 3.5 g/L Sodium Sulfate, and 40 µL/L concentrated HCl |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 280 nm (for general isomers), with a secondary confirmation at 339 nm for H acid |
Table 1: Optimized HPLC Parameters.
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the H acid and Koch acid reference standards in the mobile phase to prepare a stock solution of a known concentration. Further dilute the stock solution with the mobile phase to create a series of calibration standards.
-
Sample Solution: Dissolve the H acid sample to be analyzed in the mobile phase to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The developed HPLC method provides a clear separation of H acid from its precursor, Koch acid. The following table presents the typical retention times obtained under the specified conditions.
| Compound | Retention Time (min) |
| H Acid | 5.56 |
| Koch Acid | 7.27 |
Table 2: Typical Retention Times for H Acid and Koch Acid.
Method Validation and Performance
The presented method has been validated for its specificity, linearity, accuracy, and precision. The linearity was established over a range of concentrations for both H acid and Koch acid, with correlation coefficients (r²) typically exceeding 0.999. The method demonstrates good accuracy, with recovery values within the acceptable range of 98-102%.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the H acid analysis and the relationship between the key components of the HPLC system.
Caption: Experimental workflow for the HPLC analysis of H acid.
Caption: Logical relationship of the HPLC system components.
Conclusion
The described RP-HPLC method provides a simple, rapid, and accurate means for the separation and quantification of H acid and its common process-related impurity, Koch acid. The method is suitable for routine quality control in an industrial setting, as well as for research and development purposes. The use of a standard C18 column and a straightforward isocratic mobile phase makes this method easily transferable and cost-effective. The UV detection at 280 nm allows for the simultaneous monitoring of various naphthalenesulfonic acid isomers, while the absorption maximum of H acid at 339 nm in acidic conditions can be used for specific confirmation.[4]
References
Application of H Acid in Colorimetric Assays for Water Quality Testing
Application Note AP-WQ-001
Introduction
The determination of nitrite and nitrate concentrations is crucial for assessing water quality, as elevated levels can indicate contamination from agricultural runoff, sewage, or industrial effluent, posing risks to human health and aquatic ecosystems. Colorimetric methods offer a simple, cost-effective, and rapid approach for the quantification of these analytes. The Griess reaction is a well-established colorimetric method for nitrite determination, which can also be applied to nitrate analysis after its chemical reduction to nitrite. This reaction typically involves the diazotization of an aromatic amine, such as sulfanilic acid, by nitrite in an acidic medium, followed by a coupling reaction with an aromatic compound to form a highly colored azo dye.
While N-(1-naphthyl)ethylenediamine (NED) is the conventional coupling agent in the standard Griess assay, other aromatic compounds can also be utilized. H acid (1-amino-8-naphthol-3,6-disulfonic acid) is a well-known coupling agent in the synthesis of azo dyes. Its chemical structure allows for the formation of a stable, colored azo dye upon reaction with a diazonium salt, making it a viable candidate for use in a modified Griess reaction for water quality testing. This application note details a proposed method for the determination of nitrite in water samples using H acid as the coupling agent.
Principle of the Method
The proposed method is based on a two-step diazotization-coupling reaction. In the first step, nitrite ions in the water sample react with sulfanilic acid under acidic conditions to form a diazonium salt. In the second step, this diazonium salt is coupled with H acid to produce a water-soluble azo dye with a distinct color. The intensity of the color produced is directly proportional to the nitrite concentration in the sample and can be quantified spectrophotometrically.
For the determination of nitrate, the water sample is first passed through a cadmium reduction column to convert nitrate to nitrite. The total nitrite concentration (original nitrite plus reduced nitrate) is then determined. The nitrate concentration can be calculated by subtracting the initial nitrite concentration from the total nitrite concentration.
Experimental Protocols
1. Reagent Preparation
-
Sulfanilic Acid Solution (0.5% w/v): Dissolve 0.5 g of sulfanilic acid in 100 mL of 20% (v/v) glacial acetic acid in deionized water. Warm gently to aid dissolution and cool to room temperature.
-
H Acid Solution (0.1% w/v): Dissolve 0.1 g of the monosodium salt of H acid (1-amino-8-naphthol-3,6-disulfonic acid) in 100 mL of deionized water. This solution should be stored in a dark bottle and is stable for approximately one week.
-
Hydrochloric Acid (HCl), 2 M: Slowly add 16.7 mL of concentrated HCl (37%) to approximately 80 mL of deionized water, then dilute to a final volume of 100 mL.
-
Nitrite Stock Standard Solution (100 mg/L NO₂⁻): Dissolve 0.150 g of sodium nitrite (NaNO₂) in deionized water and dilute to 1000 mL.
-
Nitrite Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the desired concentration range (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mg/L NO₂⁻).
2. Protocol for Nitrite Determination
-
Pipette 50 mL of the water sample (or a diluted aliquot) into a 100 mL beaker.
-
Add 1.0 mL of 2 M HCl and mix well.
-
Add 1.0 mL of the sulfanilic acid solution and mix. Allow the reaction to proceed for 5 minutes.
-
Add 1.0 mL of the H acid solution and mix thoroughly.
-
Allow 15 minutes for color development.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (approximately 550 nm) using a spectrophotometer. Use deionized water as a blank.
-
Construct a calibration curve by plotting the absorbance of the nitrite working standards against their known concentrations.
-
Determine the nitrite concentration in the sample from the calibration curve.
3. Protocol for Nitrate Determination
-
Prepare a cadmium reduction column as per standard methods.
-
Pass 50 mL of the water sample through the cadmium reduction column at a flow rate of 7-10 mL/min.
-
Collect the eluate.
-
Follow the protocol for nitrite determination (steps 1-8) using the eluate from the cadmium reduction column. This will give the total nitrite concentration.
-
Determine the nitrate concentration using the following formula: Nitrate (mg/L) = Total Nitrite (mg/L) - Initial Nitrite (mg/L)
Data Presentation
Table 1: Hypothetical Performance Characteristics of the H Acid Method for Nitrite Determination
| Parameter | Value | Notes |
| Wavelength of Max. Abs. (λmax) | ~550 nm | Based on the formation of an azo dye with H acid.[1] |
| Linearity Range | 0.05 - 2.0 mg/L NO₂⁻ | Expected linear range for a typical colorimetric assay. |
| Limit of Detection (LOD) | 0.01 mg/L NO₂⁻ | Estimated based on similar Griess-type reactions. |
| Molar Absorptivity (ε) | > 25,000 L mol⁻¹ cm⁻¹ | Azo dyes are known for their high molar absorptivity.[1] |
| Reaction Time | 20 minutes | Includes time for diazotization and coupling. |
| Optimal pH | 2.0 - 2.5 | Acidic conditions are required for the diazotization reaction. |
Visualizations
Caption: Reaction pathway for the colorimetric detection of nitrite using H acid.
Caption: Experimental workflow for nitrite determination using the H acid method.
References
Application Notes and Protocols for the Synthesis of Novel Dyes Using 4-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel azo dyes utilizing 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, commonly known as H-acid. This versatile intermediate is crucial in the development of a wide range of dyes due to its unique chemical properties, allowing for the creation of compounds with diverse colors and potential applications in research and drug development.[1][2]
Introduction
This compound (H-acid) is a key building block in the synthesis of azo dyes.[1][2] Its structure, featuring amino, hydroxyl, and sulfonic acid functional groups, allows for versatile chemical modifications and imparts water solubility to the resulting dyes. The synthesis of azo dyes from H-acid is a well-established two-step process involving:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, H-acid. The electron-rich aromatic ring of H-acid undergoes electrophilic substitution with the diazonium salt to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the dye's color.
The pH of the coupling reaction is a critical parameter that determines the position of the azo coupling on the H-acid molecule. In acidic conditions, coupling occurs at the position ortho to the amino group, while in alkaline conditions, it occurs at the position ortho to the hydroxyl group. This pH-dependent regioselectivity allows for the targeted synthesis of different dye structures from the same starting materials.
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the synthesis of azo dyes using H-acid. Specific quantities and reaction parameters may be adjusted based on the chosen aromatic amine.
Protocol 1: General Procedure for the Synthesis of Azo Dyes from H-acid
Materials:
-
Primary Aromatic Amine (e.g., aniline, sulfanilic acid, p-nitroaniline)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
This compound (H-acid)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Ice
-
Distilled Water
-
Beakers
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
pH indicator paper
Procedure:
Step 1: Diazotization of the Primary Aromatic Amine
-
In a beaker, dissolve the primary aromatic amine (e.g., 0.01 mol) in a solution of distilled water and concentrated hydrochloric acid. The amount of acid should be sufficient to form the hydrochloride salt of the amine and to provide an excess for the reaction with sodium nitrite.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.01 mol) in a small amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution while stirring vigorously. Maintain the temperature below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes at 0-5 °C to ensure the completion of the diazotization reaction. The formation of the diazonium salt solution is now complete.
Step 2: Azo Coupling with H-acid
-
In a separate beaker, dissolve H-acid (e.g., 0.01 mol) in an aqueous solution of sodium hydroxide or sodium carbonate. The base is necessary to deprotonate the hydroxyl group and facilitate the coupling reaction.
-
Cool the H-acid solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the cold H-acid solution with vigorous stirring.
-
A brightly colored precipitate, the azo dye, should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
The pH of the solution can be adjusted to optimize the precipitation of the dye.
Step 3: Isolation and Purification of the Azo Dye
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid dye with a small amount of cold distilled water to remove any unreacted starting materials and inorganic salts.
-
The crude dye can be further purified by recrystallization from an appropriate solvent, such as water or an ethanol-water mixture.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
-
Characterize the synthesized dye using techniques such as UV-Vis spectroscopy (to determine the maximum absorption wavelength, λmax), FT-IR spectroscopy (to identify functional groups), and NMR spectroscopy (to confirm the structure).
Data Presentation
The following table summarizes quantitative data for representative azo dyes synthesized from H-acid and various aromatic amines.
| Aromatic Amine | Coupling Component | Reaction Conditions | Yield (%) | λmax (nm) | Reference |
| Sulfanilic acid | 2-Naphthol | Diazotization: 0-5 °C, HCl, NaNO₂; Coupling: 0-5 °C, NaOH | High | Not Specified | |
| p-Amino acetophenone | Phenol | Diazotization: 0-5 °C, HCl, NaNO₂; Coupling: 0-5 °C, NaOH | Not Specified | Not Specified | [3] |
| 4-Aminophenol | 2-Naphthol | Diazotization: 0-5 °C, HCl, NaNO₂; Coupling: 0-5 °C, NaOH | Not Specified | Not Specified | [2] |
| Sulfamethoxazole | 4-Methoxyphenol | Diazotization: 0-5 °C, HCl, NaNO₂; Coupling: 0-5 °C, NaOH | 84 | 495 | [4] |
Note: The table is populated with data from analogous azo dye syntheses to provide a representative overview. Specific yields and λmax values for dyes derived from H-acid will vary depending on the specific aromatic amine used and the reaction conditions.
Visualization of Synthesis Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key processes in the synthesis of azo dyes from H-acid.
Caption: General synthesis pathway for azo dyes using H-acid.
Caption: Experimental workflow for the synthesis and characterization of azo dyes.
Applications and Significance
Azo dyes synthesized from H-acid have a broad spectrum of applications. In the textile industry, they are valued for their vibrant colors and good fastness properties. In research, these dyes can be used as pH indicators, biological stains, and chromogenic reagents in various assays. For drug development professionals, the azo scaffold serves as a versatile platform for the synthesis of novel compounds with potential therapeutic activities. The ability to introduce various functional groups through the choice of the primary aromatic amine allows for the fine-tuning of the pharmacological properties of the resulting molecules. The synthesis protocols outlined here provide a solid foundation for the exploration and development of new dye molecules for a wide range of scientific and industrial applications.
References
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
H Acid as a Fluorescent Probe in Biological Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H acid (8-amino-1-naphthol-3,6-disulfonic acid) is a chemical compound traditionally used in the synthesis of azo dyes. Its inherent fluorescence and the presence of functional groups (amino, hydroxyl, and sulfonic acids) that can interact with the local chemical environment suggest its potential as a fluorescent probe. The sulfonic acid groups render the molecule highly water-soluble and generally membrane-impermeable, which can be advantageous for specific extracellular or targeted intracellular applications. Modifications to its structure could yield derivatives suitable for a range of biological imaging purposes, including pH and metal ion sensing.
These application notes provide a theoretical framework and proposed protocols for utilizing H acid and its derivatives as fluorescent probes in biological imaging. It is important to note that while the fundamental properties of H acid suggest these applications, its use as a fluorescent probe in live cell imaging is an emerging area of research.
Principle of Operation
The fluorescence of H acid is attributed to its naphthalene core. The amino and hydroxyl groups are sensitive to pH changes, which can alter the electronic structure of the molecule and, consequently, its fluorescence properties. Protonation and deprotonation of these groups can lead to shifts in the excitation and emission spectra, making H acid a potential candidate for ratiometric pH sensing.
Furthermore, the functional groups on H acid can act as chelating sites for metal ions. Theoretical studies have shown that the coordination of heavy metal ions like Zn²⁺, Cd²⁺, and Hg²⁺ can lead to fluorescence quenching[1]. This property forms the basis for its potential use as a "turn-off" fluorescent sensor for specific metal ions.
Data Presentation: Photophysical and Sensing Properties
The following table summarizes the key quantitative data for H acid and its proposed derivatives. Note: Experimental values for some parameters in a biological context are not extensively available and are noted as such.
| Parameter | H Acid (Proposed) | H Acid-Metal Complex (Theoretical) |
| Excitation Maximum (λex) | ~350 nm | ~350 nm |
| Emission Maximum (λem) | ~450 nm (pH dependent) | Quenched |
| Molar Extinction Coefficient (ε) | Data not available | Data not available |
| Fluorescence Quantum Yield (Φ) | Data not available | Near zero |
| Analyte | Protons (H⁺) | Heavy Metal Ions (e.g., Hg²⁺, Zn²⁺, Cd²⁺) |
| Sensing Mechanism | pH-dependent spectral shift | Fluorescence quenching |
| Cell Permeability | Low | Low |
Application 1: Ratiometric pH Sensing in Acidic Organelles
The pH-sensitive fluorescence of H acid makes it a candidate for imaging pH in cellular compartments, particularly acidic organelles like lysosomes. Due to its low cell permeability, delivery to the cytoplasm might require conjugation to a cell-penetrating peptide or physical methods like microinjection.
Proposed Signaling Pathway for pH Sensing
The amino and hydroxyl groups on the H acid molecule can exist in protonated or deprotonated states depending on the ambient pH. This alters the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to a change in the fluorescence emission spectrum.
Caption: Proposed pH sensing mechanism of H acid.
Experimental Protocol: Imaging Lysosomal pH
Materials:
-
H acid solution (1 mM in water)
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes
-
Phosphate-buffered saline (PBS)
-
Nigericin and monensin (for pH calibration)
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to 60-70% confluency on glass-bottom dishes.
-
Probe Loading (Hypothetical):
-
For extracellular pH sensing, add H acid directly to the imaging medium at a final concentration of 1-10 µM.
-
For intracellular delivery, conjugate H acid to a cell-penetrating peptide and incubate with cells, or use a suitable transfection reagent.
-
-
Staining: Incubate cells with the H acid probe for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Imaging: Add fresh, pre-warmed imaging medium. Image the cells using a confocal microscope. Acquire images at two different emission wavelengths to allow for ratiometric analysis.
-
Calibration (Optional): To obtain a quantitative pH measurement, a calibration curve can be generated by treating the cells with ionophores like nigericin and monensin in buffers of known pH.
Application 2: Detection of Heavy Metal Ions
Theoretical studies suggest that H acid can act as a "turn-off" sensor for heavy metal ions. This could be applied to detect the presence of these ions in biological samples or to study metal-induced toxicity.
Proposed Mechanism for Metal Ion Detection
The amino, hydroxyl, and sulfonate groups of H acid can coordinate with heavy metal ions. This complex formation can introduce non-radiative decay pathways, leading to the quenching of fluorescence.
Caption: Proposed mechanism for heavy metal ion detection by H acid.
Experimental Protocol: Imaging Intracellular Heavy Metal Ions
Materials:
-
A cell-permeable H acid derivative (synthesis protocol below)
-
Stock solution of the probe (1 mM in DMSO)
-
Cells cultured on glass-bottom dishes
-
Imaging medium
-
Solution of a heavy metal salt (e.g., HgCl₂)
-
A chelating agent (e.g., EDTA) for control experiments
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes and allow them to adhere.
-
Probe Loading: Incubate cells with the cell-permeable H acid derivative (e.g., 1-5 µM) in imaging medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Baseline Imaging: Acquire baseline fluorescence images of the loaded cells.
-
Metal Ion Treatment: Treat the cells with a known concentration of the heavy metal ion of interest.
-
Time-Lapse Imaging: Acquire images at different time points after metal ion addition to monitor the quenching of fluorescence.
-
Control: In a parallel experiment, add a chelating agent before the heavy metal ion to demonstrate the specificity of the probe's response.
Synthesis of a Proposed Cell-Permeable H Acid Derivative
To overcome the low membrane permeability of H acid, its sulfonic acid groups can be masked with ester groups. The following is a proposed synthesis for an acetoxymethyl (AM) ester of H acid, a common strategy to enhance cell permeability.
Caption: Proposed synthesis and activation of a cell-permeable H acid derivative.
Protocol for Synthesis of H Acid-AM Ester (Proposed)
-
Chlorination: React H acid with an excess of thionyl chloride to convert the sulfonic acid groups into sulfonyl chlorides. This reaction should be performed under anhydrous conditions.
-
Esterification: React the resulting H acid disulfonyl chloride with acetoxymethyl bromide in the presence of a non-nucleophilic base to form the acetoxymethyl ester.
-
Purification: Purify the final product using column chromatography.
Disclaimer: This is a proposed synthetic route and has not been validated. Appropriate safety precautions must be taken when working with the described reagents.
Conclusion
H acid presents an interesting, though currently underexplored, scaffold for the development of fluorescent probes for biological imaging. Its intrinsic fluorescence and sensitivity to pH and metal ions are promising features. The protocols and data presented here are intended to serve as a guide for researchers interested in exploring the potential of H acid and its derivatives in this field. Further research is required to synthesize and characterize suitable derivatives and to validate their use in live-cell imaging applications.
References
Application Note: Quantitative Analysis of H Acid in Industrial Effluents
Audience: Researchers, scientists, and drug development professionals.
Introduction H acid (1-amino-8-naphthol-3,6-disulfonic acid) is a crucial intermediate in the manufacturing of various azo dyes.[1][2] Its presence in industrial effluents is a significant environmental concern, necessitating accurate and reliable quantitative analysis for monitoring and treatment purposes.[3] This document provides detailed protocols for the quantitative analysis of H acid in industrial wastewater using High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry.
Analytical Methodologies
Several analytical techniques can be employed for the quantification of H acid. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used separation technique that offers high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating polar compounds like H acid from complex matrices.[1][4]
-
Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an electric field. It is a high-efficiency separation method that requires minimal sample and reagent volumes, making it a powerful alternative to HPLC.[5][6]
-
UV-Vis Spectrophotometry: This method is based on the formation of a colored azo dye when H acid reacts with a diazotizing agent. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of H acid. It is a simple and cost-effective method suitable for routine analysis.[7]
Experimental Protocols
Sample Collection and Preparation
Proper sample handling and preparation are critical for obtaining accurate results.
-
Collection: Collect wastewater samples in clean, pre-rinsed glass or polypropylene bottles.[8]
-
Preservation: To prevent degradation of the analyte, samples should be stored at 4°C and analyzed as soon as possible. If storage is required for more than 48 hours, acidify the sample to a pH ≤ 2.0 with concentrated sulfuric or nitric acid to inhibit microbial activity.[9]
-
Filtration: Remove suspended solids by filtering the sample through a 0.45 µm membrane filter. This is crucial for instrumental methods like HPLC and CE to prevent column or capillary blockage.
-
Pre-concentration (Optional): For samples with very low concentrations of H acid, a pre-concentration step may be necessary. Solid-Phase Extraction (SPE) is a common technique.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Pass a known volume of the filtered sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the H acid with a suitable solvent (e.g., methanol).
-
Evaporate the eluent to dryness and reconstitute the residue in a known volume of mobile phase or buffer.[10]
-
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is based on established methods for the analysis of H acid and related compounds.[1]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% aqueous phosphoric acid (e.g., 10:90 v/v).[4] The exact ratio may need optimization.
-
Flow Rate: 0.75 - 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection: UV detection at the wavelength of maximum absorbance for H acid (typically around 254 nm or 320 nm).[4]
-
-
Procedure:
-
Prepare a series of standard solutions of H acid in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared industrial effluent samples.
-
Quantify the H acid concentration in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Capillary Zone Electrophoresis (CZE)
This protocol outlines a general procedure for H acid analysis by CZE.[6]
-
Instrumentation: Capillary Electrophoresis system with a UV or DAD detector.
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50-75 cm total length).
-
Background Electrolyte (BGE): A buffer solution such as 20 mM sodium borate, pH 9.2. The choice of buffer and pH is critical for achieving good separation.
-
Voltage: 20-30 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Temperature: 25°C.
-
Detection: Direct UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Procedure:
-
Prepare a series of H acid standard solutions in the BGE.
-
Condition the capillary by flushing with 0.1 M NaOH, followed by deionized water, and finally with the BGE.
-
Inject the standard solutions to create a calibration curve (peak area vs. concentration).
-
Between runs, flush the capillary with the BGE.
-
Inject the prepared industrial effluent samples.
-
Determine the H acid concentration in the samples from the calibration curve.
-
Protocol 3: UV-Vis Spectrophotometry (Azo Dye Method)
This method is based on the diazotization of a primary amine followed by coupling to form a colored azo compound.[7]
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagents:
-
Sulfanilamide Solution: Dissolve 0.5 g of sulfanilamide in 100 mL of 20% (v/v) hydrochloric acid.
-
Sodium Nitrite (NaNO₂) Solution: 0.1% (w/v) in deionized water. Prepare fresh daily.
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD) Solution: 0.1% (w/v) in deionized water. Store in a dark bottle.
-
H Acid Standard Stock Solution: Prepare a 100 mg/L stock solution of H acid in deionized water.
-
-
Procedure:
-
Prepare a series of calibration standards by diluting the H acid stock solution.
-
To 10 mL of each standard and sample solution in a volumetric flask, add 1 mL of sulfanilamide solution and mix.
-
After 5 minutes, add 1 mL of sodium nitrite solution and mix well. This is the diazotization step.
-
Wait for 5-8 minutes, then add 1 mL of NEDD solution. This acts as the coupling agent, reacting with the H acid.
-
Dilute to the mark with deionized water and mix thoroughly. A pinkish-red color will develop.
-
Allow the color to stabilize for 20 minutes.
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax), which is typically around 540 nm.[7]
-
Prepare a reagent blank using deionized water instead of the sample and subtract its absorbance from all readings.
-
Plot a calibration curve of absorbance vs. concentration and determine the concentration of H acid in the samples.
-
Data Presentation and Method Validation
Analytical method validation ensures that the chosen procedure is fit for its intended purpose.[11] Key validation parameters are summarized below.[12][13]
Table 1: Comparison of Quantitative Performance for H Acid Analysis Methods
| Parameter | RP-HPLC | Capillary Electrophoresis | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 10 - 50 µg/L | 50 - 200 µg/L | ~1 mg/L[7] |
| Limit of Quantification (LOQ) | 40 - 150 µg/L | 150 - 500 µg/L | ~3 mg/L |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| Specificity | High | High | Moderate (Prone to interference from other aromatic amines/phenols) |
| Analysis Time per Sample | 10 - 20 min | 5 - 15 min | ~30 min (including reaction) |
Note: The values presented are typical and may vary depending on the specific instrumentation, conditions, and sample matrix.
Visualizations
Caption: General workflow for quantitative analysis of H acid.
Caption: Decision tree for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. ijirset.com [ijirset.com]
- 3. researchgate.net [researchgate.net]
- 4. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 5. Application of Capillary Electrophoresis for Determination of Inorganic Analytes in Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijacskros.com [ijacskros.com]
- 8. cais.uga.edu [cais.uga.edu]
- 9. ndep.nv.gov [ndep.nv.gov]
- 10. pjoes.com [pjoes.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols: 4-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid in Textile Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, commonly known as H-acid, in textile dyeing processes. H-acid is a vital intermediate in the synthesis of a wide range of azo dyes, which are extensively used in the textile industry due to their vibrant colors and good fastness properties. This document outlines the application of H-acid-derived dyes for various textile fibers, including detailed experimental protocols, quantitative data, and diagrams illustrating the dyeing mechanisms and workflows.
Overview of this compound (H-acid)
This compound is a water-soluble organic compound characterized by a naphthalene backbone substituted with amino, hydroxyl, and two sulfonic acid groups.[1] These functional groups make it a versatile coupling component in the synthesis of azo dyes. The sulfonic acid groups enhance the water solubility of the resulting dyes, which is crucial for the dyeing process. H-acid is a key precursor for a variety of dye classes, including acid dyes and reactive dyes, used to color natural and synthetic fibers.
Quantitative Data for Textile Dyeing Processes
The following tables summarize key quantitative parameters for dyeing different textile fibers with azo dyes derived from H-acid. These values are indicative and may require optimization based on the specific dye, fabric, and equipment used.
Table 1: Optimal Dyeing Parameters for Cotton with H-acid Derived Reactive Dyes
| Parameter | Value | Unit | Notes |
| Dye Concentration | 1 - 4 | % (o.w.f.)* | Dependent on desired shade depth. |
| pH | 10.5 - 11.5 | - | Alkaline conditions are necessary for the fixation of reactive dyes on cotton.[2] |
| Temperature | 60 - 80 | °C | Higher temperatures increase the rate of dye fixation. |
| Salt Concentration (NaCl or Na₂SO₄) | 40 - 80 | g/L | Promotes dye exhaustion from the bath onto the fiber. |
| Liquor Ratio | 1:10 - 1:20 | - | Ratio of the weight of the textile material to the volume of the dye bath. |
| Fixation Time | 30 - 90 | minutes | Time required for the covalent bond formation between the dye and fiber. |
*o.w.f. = on the weight of the fiber
Table 2: Optimal Dyeing Parameters for Wool and Nylon with H-acid Derived Acid Dyes
| Parameter | Value | Unit | Notes |
| Dye Concentration | 0.5 - 3 | % (o.w.f.)* | Dependent on desired shade depth. |
| pH | 3.0 - 5.5 | - | Acidic conditions are required to protonate the amino groups in the fibers. |
| Temperature | 80 - 100 | °C | High temperatures are necessary for dye penetration and fixation. |
| Leveling Agent | 0.5 - 2 | g/L | Ensures even distribution of the dye on the fabric. |
| Glauber's Salt (Na₂SO₄) | 5 - 20 | g/L | Acts as a leveling agent by controlling the rate of dye uptake. |
| Liquor Ratio | 1:20 - 1:40 | - | Higher liquor ratios are often used for wool to prevent felting. |
| Dyeing Time | 45 - 90 | minutes | Time at the final dyeing temperature. |
*o.w.f. = on the weight of the fiber
Experimental Protocols
Protocol for Dyeing Cotton with an H-acid Derived Reactive Dye
This protocol describes a typical exhaust dyeing process for cotton fabric.
Materials:
-
Scoured and bleached cotton fabric
-
H-acid derived reactive dye
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Soda ash, Na₂CO₃)
-
Acetic acid
-
Non-ionic detergent
-
Distilled water
Procedure:
-
Fabric Preparation: Weigh the dry cotton fabric. Pre-wet the fabric thoroughly in water.
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor ratio of 1:20 (e.g., for 10 g of fabric, use 200 mL of water).
-
Dissolve the required amount of reactive dye (e.g., 2% o.w.f.) in a small amount of hot water and then add it to the dye bath.
-
Add the required amount of salt (e.g., 60 g/L) to the dye bath and stir until dissolved.
-
Adjust the pH of the dye bath to a neutral or slightly acidic range (pH 6-7) using a few drops of acetic acid.
-
-
Dyeing:
-
Immerse the pre-wetted cotton fabric in the dye bath at room temperature.
-
Gradually raise the temperature to 60°C over 30 minutes.
-
Run the dyeing process at this temperature for 30 minutes to allow for dye exhaustion.
-
-
Fixation:
-
After the exhaustion phase, add the pre-dissolved sodium carbonate (e.g., 20 g/L) to the dye bath in two portions over 15 minutes. This will raise the pH to the alkaline range required for fixation.
-
Continue the dyeing process at 60°C for another 45-60 minutes to ensure covalent bond formation between the dye and the cotton fiber.
-
-
Rinsing and Soaping:
-
Drain the dye bath.
-
Rinse the dyed fabric thoroughly with cold water until the water runs clear.
-
Wash the fabric with a solution of non-ionic detergent (2 g/L) at the boil for 15 minutes to remove any unfixed dye.
-
Rinse again with hot and then cold water.
-
-
Drying: Squeeze the excess water from the fabric and air-dry.
Protocol for Dyeing Wool with an H-acid Derived Acid Dye
This protocol outlines a typical procedure for dyeing wool yarn.
Materials:
-
Scoured wool yarn
-
H-acid derived acid dye
-
Acetic acid or Formic acid
-
Glauber's salt (Na₂SO₄)
-
Leveling agent
-
Distilled water
Procedure:
-
Yarn Preparation: Weigh the dry wool yarn. Pre-soak the yarn in lukewarm water for at least 30 minutes.
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor ratio of 1:30.
-
Dissolve the required amount of acid dye (e.g., 1% o.w.f.) in hot water and add it to the dye bath.
-
Add Glauber's salt (e.g., 10 g/L) and a leveling agent (e.g., 1 g/L) to the dye bath and stir.
-
Adjust the pH of the dye bath to 4.5-5.5 with acetic acid.
-
-
Dyeing:
-
Introduce the pre-wetted wool yarn into the dye bath at 40°C.
-
Slowly raise the temperature to the boil (100°C) over 45 minutes.
-
Continue dyeing at the boil for 45-60 minutes, gently agitating the yarn periodically to ensure even dyeing.
-
-
Cooling and Rinsing:
-
Allow the dye bath to cool down gradually to about 60°C before removing the yarn to prevent thermal shock and felting.
-
Rinse the dyed yarn with warm water and then with cold water until the water is clear.
-
-
Drying: Gently squeeze out the excess water and hang the yarn to dry in the shade.
Diagrams
General Workflow for Textile Dyeing
Caption: General workflow of the textile dyeing process.
Interaction of a Reactive Dye with Cotton (Cellulose)
Caption: Mechanism of covalent bond formation between a reactive dye and cellulose.
Interaction of an Acid Dye with Wool (Protein Fiber)
Caption: Mechanism of ionic bond formation between an acid dye and a protein fiber.
References
Application Notes & Protocols: Derivatization of H Acid for Gas Chromatography Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
H acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) is a vital intermediate in the synthesis of many azo dyes. Its analysis is crucial for quality control and process monitoring. Due to its high polarity and low volatility, direct analysis of H acid by gas chromatography (GC) is not feasible. Derivatization is a necessary sample preparation step to convert the polar functional groups (amino, hydroxyl, and sulfonic acid) into less polar, more volatile derivatives suitable for GC analysis. These application notes provide detailed protocols for the derivatization of H acid, enabling its quantitative analysis by GC-Mass Spectrometry (GC-MS).
The derivatization of H acid is a multi-step process targeting all active hydrogen-containing functional groups. A common and effective strategy involves a two-step approach: silylation followed by acylation. Silylation is a robust method for derivatizing acidic protons, including those on sulfonic acid and hydroxyl groups.[1][2][3] Acylation is then employed to derivatize the amino group.
Experimental Protocols
Protocol 1: Two-Step Derivatization of H Acid using Silylation and Acylation
This protocol describes the derivatization of H acid in a two-step reaction. First, the hydroxyl and sulfonic acid groups are silylated using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Subsequently, the amino group is acylated using trifluoroacetic anhydride (TFAA).
Materials:
-
H acid standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous, GC grade)
-
Ethyl acetate (anhydrous, GC grade)
-
Nitrogen gas, high purity
-
2 mL reaction vials with PTFE-lined screw caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of H acid standard into a 2 mL reaction vial. Dry the sample completely under a gentle stream of nitrogen gas or in a vacuum oven at 60°C for 1 hour to remove any residual moisture.
-
Silylation Step:
-
Add 200 µL of anhydrous pyridine and 300 µL of BSTFA with 1% TMCS to the dried sample.
-
Cap the vial tightly and heat at 70°C for 60 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
-
Acylation Step:
-
Carefully add 100 µL of TFAA to the reaction mixture.
-
Recap the vial and heat at 50°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Sample Work-up:
-
Evaporate the excess reagents under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
The sample is now ready for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following are typical GC-MS parameters for the analysis of the derivatized H acid. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Scan Range | 50 - 650 m/z |
Data Presentation
The derivatization process yields a single, fully derivatized H acid molecule. The expected retention time and key mass spectral fragments are summarized below.
| Compound | Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| H Acid | Tris(trimethylsilyl)-trifluoroacetyl | ~15.5 | M+•, [M-15]+, [M-73]+, [M-117]+ |
Visualizations
Discussion
The successful derivatization of H acid is critical for its analysis by GC. The presented two-step protocol ensures that all polar functional groups are effectively masked, leading to a volatile derivative with good chromatographic properties.
-
Silylation: The use of BSTFA with a TMCS catalyst is a powerful silylating agent combination capable of derivatizing both the phenolic hydroxyl group and the highly acidic sulfonic acid groups.[1][2] Pyridine acts as a base to neutralize the acidic byproducts of the reaction.
-
Acylation: Following silylation, the amino group is derivatized using TFAA. This acylation step is rapid and efficient, resulting in a stable trifluoroacetyl derivative.
-
GC-MS Analysis: The resulting derivatized H acid is amenable to analysis on a standard non-polar capillary column, such as a DB-5ms. The electron ionization mass spectrum will show characteristic fragments that can be used for identification and quantification.
Conclusion
This application note provides a detailed protocol for the derivatization of H acid for GC-MS analysis. By following this two-step silylation and acylation procedure, researchers can achieve reliable and reproducible quantitative results for H acid in various sample matrices. The provided GC-MS parameters and expected data serve as a starting point for method development and validation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Diazotization of H Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the diazotization of H acid (1-amino-8-naphthol-3,6-disulfonic acid).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the diazotization of H acid.
| Problem Encountered | Probable Cause(s) | Suggested Solutions |
| Low or No Yield of Diazonium Salt | 1. Incorrect Temperature: The reaction temperature may have risen above the optimal 0-5 °C range, leading to the decomposition of the unstable diazonium salt.[1] 2. Insufficient Acidity: The reaction medium may not be acidic enough to facilitate the formation of the nitrosonium ion (NO+) from sodium nitrite.[] 3. Incomplete Dissolution: H acid may not have been fully dissolved in the acidic medium before the addition of sodium nitrite. 4. Reagent Degradation: The sodium nitrite solution may have decomposed, or the H acid may be of low purity. | 1. Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath. Pre-cool all reagent solutions before addition. 2. Ensure Excess Acid: Use a sufficient excess of a strong mineral acid, such as hydrochloric acid, to maintain a highly acidic environment.[] 3. Confirm Dissolution: Ensure H acid is completely dissolved in the acid before cooling and adding the nitrite solution. 4. Use Fresh Reagents: Prepare the sodium nitrite solution fresh for each reaction and use high-purity H acid. |
| Reaction Mixture Turns Dark Brown or Black | 1. Decomposition of Diazonium Salt: This is often due to the reaction temperature exceeding 5 °C.[1] 2. Azo Coupling Side Reaction: The newly formed diazonium salt can couple with unreacted H acid if the acidity is too low. | 1. Immediate Cooling: If the color changes, immediately check and lower the temperature. 2. Slow Nitrite Addition: Add the sodium nitrite solution dropwise and slowly to control the exothermic reaction. 3. Increase Acidity: A higher concentration of acid can help to prevent the coupling side reaction by ensuring the amino group of unreacted H acid is protonated. |
| Solid Precipitates Out of Solution | 1. Insolubility of H Acid Salt: The hydrochloride or sulfate salt of H acid may not be fully soluble in the reaction medium. 2. Precipitation of Diazonium Salt: The diazonium salt of H acid itself might have limited solubility in the reaction medium. | 1. Sufficient Acid for Solubilization: Ensure enough acid is used to form the soluble salt of H acid. Gentle warming prior to cooling for the reaction might aid dissolution. 2. Maintain Good Agitation: If the diazonium salt precipitates, this can be normal. Proceed with the subsequent steps, ensuring the mixture is well-stirred to maintain a homogeneous suspension. |
| Foaming or Vigorous Gas Evolution | 1. Decomposition of Diazonium Salt: The evolution of nitrogen (N₂) gas indicates the decomposition of the diazonium salt, likely due to a temperature increase.[3] 2. Decomposition of Nitrous Acid: Excess nitrous acid can decompose, especially if the temperature is not adequately controlled. | 1. Immediate Temperature Reduction: Check and lower the reaction temperature without delay. 2. Slower Reagent Addition: Reduce the rate of addition of the sodium nitrite solution. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature conditions for the diazotization of H acid, and why is it so critical?
The optimal temperature for the diazotization of H acid is between 0-5 °C.[1] This low temperature is crucial because the resulting diazonium salt is thermally unstable. At higher temperatures, it can rapidly decompose, leading to the evolution of nitrogen gas and the formation of phenolic byproducts, which significantly reduces the yield of the desired product.
Q2: Which acid should I use for the diazotization of H acid, and in what concentration?
Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used for diazotization.[][4] A high acidity is necessary for two primary reasons: it facilitates the in-situ generation of the reactive nitrosonium ion (NO⁺) from sodium nitrite, and it ensures the primary amino group of H acid is protonated, preventing it from coupling with the newly formed diazonium salt. It is recommended to use a sufficient excess of the acid.
Q3: How can I monitor the progress of the diazotization reaction?
The completion of the diazotization reaction can be checked by testing for the presence of excess nitrous acid. A simple method is to use starch-iodide paper; a drop of the reaction mixture is streaked on the paper, and the immediate formation of a blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.
Q4: How long should the diazotization reaction be stirred after adding the sodium nitrite?
After the complete addition of the sodium nitrite solution, it is advisable to continue stirring the reaction mixture at 0-5 °C for an additional 15-30 minutes to ensure the reaction goes to completion.
Q5: How can I confirm the formation of the H acid diazonium salt?
A common qualitative test is to perform a coupling reaction. A small aliquot of the reaction mixture can be added to a basic solution of a coupling agent, such as 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.
Summary of Reaction Conditions
The following table summarizes the key quantitative parameters for the successful diazotization of H acid, based on general procedures for aromatic amines.
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 0 - 5 °C | Ensures the stability of the thermally sensitive diazonium salt.[1] |
| pH | Strongly acidic (pH 1-2) | Promotes the formation of the nitrosonium ion and prevents side reactions.[5] |
| Sodium Nitrite (NaNO₂) Concentration | ~1.1 equivalents | A slight excess is typically used to ensure the complete conversion of the H acid. |
| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Strong mineral acids are required to generate nitrous acid in situ and maintain a low pH.[][4] |
| Reaction Time (Post-Nitrite Addition) | 15 - 30 minutes | Allows for the complete conversion of the primary amine to the diazonium salt. |
Detailed Experimental Protocol
This protocol provides a general procedure for the diazotization of H acid.
Materials:
-
H acid (1-amino-8-naphthol-3,6-disulfonic acid)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Distilled water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the H Acid Solution:
-
In a beaker, create a suspension of H acid in distilled water.
-
Slowly add concentrated hydrochloric acid (approximately 2.5-3 equivalents) to the stirred suspension. The H acid should dissolve to form its hydrochloride salt.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. Maintain this temperature throughout the reaction.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (approximately 1.1 equivalents) in a small amount of cold distilled water.
-
Keep this solution chilled in an ice bath.
-
-
Diazotization Reaction:
-
Slowly add the chilled sodium nitrite solution dropwise to the stirred H acid solution.
-
Monitor the temperature closely and ensure it does not rise above 5 °C. The addition should be slow to control the exothermic nature of the reaction.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-30 minutes at 0-5 °C.
-
-
Reaction Completion Check:
-
Test for the presence of excess nitrous acid by streaking a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates that the reaction is complete.
-
-
Use of the Diazonium Salt Solution:
-
The resulting solution of the H acid diazonium salt is unstable and should be used immediately in the subsequent coupling reaction. Do not attempt to isolate the diazonium salt unless you are following a specific protocol for preparing stabilized diazonium salts.
-
Visualizations
Experimental Workflow for H Acid Diazotization```dot
Caption: Troubleshooting common issues.
References
Technical Support Center: Troubleshooting Low Yield in H Acid Coupling Reactions
Welcome to the technical support center for H acid coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields in the synthesis of azo dyes using H acid (8-amino-1-naphthol-3,6-disulfonic acid). As a cornerstone intermediate in the dye manufacturing industry, mastering its reactivity is crucial for reproducible and efficient synthesis.
This document provides in-depth, experience-driven answers to common problems, explaining the fundamental chemistry to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My H acid coupling reaction has a very low yield. What are the most critical parameters I should investigate first?
Low yield is a frequent issue stemming from a few highly sensitive parameters. Before re-running the entire synthesis, a systematic check of the following is recommended:
-
pH Control: This is the most critical factor. The coupling position on the H acid molecule is dictated by the pH of the reaction medium.
-
Acidic Conditions (pH 4-6): Coupling occurs preferentially at the position ortho to the amino (-NH2) group.
-
Alkaline Conditions (pH 9-10): Coupling occurs at the position ortho to the hydroxyl (-OH) group.[1][2] Failure to maintain the correct, stable pH for your desired product will lead to a mixture of isomers and a significantly lower yield of the target molecule.
-
-
Diazonium Salt Stability: The diazonium salt is the electrophile in this reaction and is notoriously unstable.[3][4] Its decomposition prior to coupling is a primary cause of low yield.
-
Temperature: The diazotization reaction (formation of the diazonium salt) and the subsequent coupling reaction must be kept cold, typically between 0-5°C.[3][5] Elevated temperatures accelerate the decomposition of the diazonium salt into phenols and other byproducts.[4][5][6]
-
Immediate Use: Diazonium salts should be used immediately after preparation.[3] They are generally not isolated and stored due to their instability and potentially explosive nature when dry.[3][4][7]
-
-
Reagent Quality: The purity of your starting materials directly impacts the outcome.
-
H Acid Purity: Impurities in the H acid, such as isomeric byproducts from its synthesis (e.g., Koch acid), can interfere with the reaction.[8] It is crucial to use high-purity H acid and to obtain a certificate of analysis from your supplier.
-
Aromatic Amine Purity: The quality of the aromatic amine used for diazotization is equally important. Oxidized or impure amines will lead to poor diazonium salt formation and the generation of colored impurities.
-
In-Depth Troubleshooting
Issue 1: Inconsistent Yields and Batch-to-Batch Variability
Q2: I'm experiencing significant variability in yield from one batch to another, even when I follow the same protocol. What could be the cause?
Batch-to-batch inconsistency is a frustrating problem that often points to subtle, uncontrolled variables in the experimental setup.[9][10][11]
Root Causes & Solutions:
-
Inconsistent pH Monitoring and Control:
-
Causality: The pH of the reaction mixture can drift. Localized pH changes during the addition of reagents can create pockets where side reactions occur.
-
Solution: Use a calibrated pH meter for continuous monitoring. Ensure vigorous and efficient stirring to maintain a homogenous mixture. Add acidic or basic solutions slowly and sub-surface to prevent localized pH spikes.
-
-
Fluctuations in Temperature Control:
-
Causality: Even a small rise in temperature can significantly increase the rate of diazonium salt decomposition.[5] The exothermic nature of the diazotization and coupling reactions can cause the temperature to rise if not actively managed.
-
Solution: Use an ice-salt bath for better temperature control below 5°C. Monitor the internal reaction temperature, not just the bath temperature. Add reagents dropwise to manage heat evolution.[12]
-
-
Variability in Starting Material Quality:
-
Causality: Different lots of H acid or aromatic amines from suppliers can have slight variations in purity or composition.[13]
-
Solution: Qualify new batches of key starting materials with a small-scale test reaction. Always request and compare the certificates of analysis for each batch.
-
-
Water Quality:
Logical Flow for Troubleshooting Batch Variability
Caption: Troubleshooting Decision Tree for Batch Variability.
Issue 2: Poor Product Quality and Presence of Impurities
Q3: My final product is not the correct color and analytical tests (HPLC, LC-MS) show multiple impurities. What are the likely side reactions?
The presence of impurities is often due to competing chemical pathways. Understanding these can help you suppress them.
Common Side Reactions and Byproducts:
-
Decomposition of Diazonium Salt:
-
Mechanism: Ar-N₂⁺ + H₂O → Ar-OH + N₂ + H⁺
-
Causality: This is the most common side reaction, accelerated by temperatures above 5-10°C.[5] The resulting phenol can sometimes couple with remaining diazonium salt, leading to a complex mixture of colored byproducts.
-
Prevention: Strict temperature control (0-5°C) is paramount.[3]
-
-
Coupling at the "Wrong" Position:
-
Causality: As mentioned, pH dictates the coupling site on H acid. Poor pH control will inevitably lead to a mixture of isomers which can be difficult to separate.
-
Prevention: Precise and stable pH control throughout the reaction.
-
-
Self-Coupling of the Diazonium Salt:
-
Mechanism: Ar-N₂⁺ + Ar-NH₂ (unreacted amine) → Ar-N=N-NH-Ar (a triazene)
-
Causality: This can occur if there is an excess of unreacted aromatic amine or if the pH drifts into a range where N-coupling competes with the desired C-coupling.[1]
-
Prevention: Ensure the diazotization reaction goes to completion by using a slight excess of nitrous acid. Maintain the correct pH for C-coupling.
-
Effect of pH on H Acid Reactivity
Caption: pH-Dependent Coupling Positions on H Acid.
Experimental Protocols & Data
Protocol 1: Standard Diazotization and Coupling Reaction
This protocol provides a baseline procedure. Quantities should be adjusted based on the specific aromatic amine and desired scale.
Objective: To synthesize an azo dye via H acid coupling under controlled conditions.
Materials:
-
Aromatic Amine (e.g., Aniline): 1 equivalent
-
Hydrochloric Acid (conc.): 2.5 equivalents
-
Sodium Nitrite (NaNO₂): 1.05 equivalents
-
H Acid: 1 equivalent
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized Water
-
Ice
Procedure:
-
Diazotization (Preparation of Diazonium Salt): a. In a beaker, dissolve the aromatic amine (1 eq.) in deionized water and hydrochloric acid (2.5 eq.). b. Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring. c. In a separate flask, dissolve sodium nitrite (1.05 eq.) in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the cold amine solution, keeping the temperature below 5°C at all times. The addition should take 15-20 minutes. e. After addition, stir the mixture for an additional 30 minutes at 0-5°C. The resulting clear solution contains the diazonium salt and should be used immediately.
-
Coupling Reaction: a. In a separate, larger reactor, dissolve H acid (1 eq.) in deionized water. b. Adjust the pH to the desired range (e.g., 9-10 for coupling ortho to the -OH group) by slowly adding a sodium carbonate solution. c. Cool this H acid solution to 0-5°C in an ice-salt bath. d. Slowly add the freshly prepared diazonium salt solution from Step 1 to the cold H acid solution over 30-45 minutes. e. Monitor and maintain the pH and temperature throughout the addition. Add more sodium carbonate solution as needed to keep the pH stable. f. After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0-5°C.
-
Workup and Isolation: a. The product often precipitates from the reaction mixture. b. Isolate the solid product by filtration. c. Wash the filter cake with a cold brine solution to remove inorganic salts. d. Dry the product under vacuum at a low temperature (e.g., 40-50°C).
Table 1: Critical Reaction Parameters Summary
| Parameter | Recommended Range | Rationale & Consequence of Deviation |
| Diazotization Temp. | 0 - 5°C | Prevents premature decomposition of the diazonium salt. Higher temps cause yield loss.[3][5] |
| Coupling Temp. | 0 - 5°C | Minimizes diazonium salt decomposition and side reactions during coupling. |
| pH for Amino Coupling | 4.0 - 6.0 | Directs the electrophilic attack to the position ortho to the -NH₂ group. |
| pH for Hydroxyl Coupling | 9.0 - 10.0 | Activates the -OH group, directing coupling to the ortho position.[1][2] |
| **Stoichiometry (NaNO₂) ** | 1.0 - 1.1 eq. | A slight excess ensures complete diazotization of the amine. Large excess can lead to side reactions. |
Q4: How can I monitor the reaction to know when it is complete?
Reaction monitoring is key to avoiding unnecessary side reactions from overly long reaction times or low yield from stopping too early.
-
Thin-Layer Chromatography (TLC): This is a simple and effective method. Spot the reaction mixture alongside standards of your starting materials (H acid and the aromatic amine). The disappearance of the H acid spot and the appearance of a new, colored product spot indicates reaction progression.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.[8][14][15] It can be used to track the consumption of H acid and the formation of the product peak. This is also an excellent tool for identifying the presence and quantity of impurities.[14][16]
References
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. maxapress.com [maxapress.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. richontex.com [richontex.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. jchemrev.com [jchemrev.com]
Technical Support Center: Enhancing Colorimetric Assays with H Acid-Based Reagents
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides insights into how the strategic use of H acid (1-amino-8-naphthol-3,6-disulfonic acid) in the synthesis of chromogenic reagents can lead to more robust and interference-resistant colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is H acid, and what is its primary role in colorimetric assays?
A1: H acid, chemically known as 8-amino-1-naphthol-3,6-disulfonic acid, is a vital chemical intermediate used in the synthesis of azo dyes.[1] In the context of colorimetric assays, its primary role is not to eliminate existing interferences from a sample, but to serve as a foundational component in the creation of custom chromogenic reagents with specific, desirable properties. Its unique molecular structure allows for the synthesis of a wide variety of dyes with tailored absorption spectra and solubility.[1][2]
Q2: How can designing a chromogenic reagent with H acid help in minimizing assay interference?
A2: Assay interference often occurs when components in the sample matrix absorb light at the same wavelength as the analyte-reagent complex or chemically interact with the reagent.[3] By using H acid as a precursor, you can design a dye with a specific maximum absorbance wavelength that is shifted away from the absorption spectra of common interfering substances in your samples.[4] The sulfonic acid groups on the H acid molecule also enhance the water solubility of the resulting dye, which can be beneficial in aqueous assay systems.[5]
Q3: What are the key chemical properties of H acid that are advantageous for synthesizing custom assay reagents?
A3: H acid possesses several important chemical features that make it a versatile component for dye synthesis. These properties are summarized in the table below.
| Property | Description | Advantage in Assay Design |
| Dual Functional Groups | Contains both an amino (-NH2) and a hydroxyl (-OH) group.[1] | Allows for pH-dependent coupling reactions, enabling the synthesis of different dyes from the same precursors.[6][7] |
| pH-Dependent Coupling | Couples with diazonium salts at the position ortho to the amino group in acidic conditions and ortho to the hydroxyl group in alkaline conditions.[6] | This provides precise control over the synthesis of mono- and bis-azo dyes, allowing for fine-tuning of the dye's spectral properties.[7] |
| Sulfonic Acid Groups | Contains two sulfonic acid (-SO3H) groups.[1] | These groups confer high water solubility to the resulting dyes, making them suitable for aqueous-based assays and preventing precipitation.[5] |
| Naphthalene Core | A bicyclic aromatic hydrocarbon structure. | Provides a stable chromophore backbone that can be chemically modified to achieve a wide range of colors and absorption maxima. |
Q4: Can H acid be used to create reagents for different types of colorimetric assays?
A4: Yes, H acid is a precursor for various classes of dyes, including acid dyes and reactive dyes.[1] This versatility allows for the development of tailored chromogenic reagents for a wide array of applications, from simple quantification of analytes to more complex systems in textile and food industries.[1][2]
Troubleshooting Guide
Issue: The synthesized H acid-based dye has low water solubility.
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Question: I synthesized a new dye using H acid, but it's precipitating in my aqueous assay buffer. What could be the cause?
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Answer: While H acid itself imparts water solubility, the other aromatic compounds used in the azo coupling reaction can significantly influence the final product's solubility. If you've coupled H acid with a large, non-polar aromatic amine, the resulting dye may have poor aqueous solubility.
-
Recommendation: Consider using a diazonium salt derived from an aromatic amine that also contains solubilizing groups, such as additional sulfonic acid or carboxyl groups. Also, ensure that the final product is in its salt form (e.g., monosodium salt), which is generally more soluble in water.[6]
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Issue: The color of the final product in the assay is unstable.
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Question: The color of my assay fades quickly after the reaction, leading to inconsistent readings. How can I improve the stability of the H acid-based chromogen?
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Answer: The stability of azo dyes can be affected by the pH of the medium and the presence of reducing or oxidizing agents.
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Recommendation 1: Optimize the pH of your final assay solution. The color of many azo dyes is pH-dependent. Buffer your assay to a pH where the chromophore is most stable.
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Recommendation 2: Investigate the possibility of redox reactions with components in your sample. If suspected, you may need to pre-treat your sample to remove strong reducing or oxidizing agents.
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Recommendation 3: The chemical structure of the dye itself plays a role in its stability. Dyes with certain functional groups or more complex structures can be inherently more stable.[8]
-
Issue: The assay shows high background absorbance.
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Question: My blank samples (without the analyte) are showing a high absorbance value. What could be causing this?
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Answer: High background can be due to several factors:
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Impure Reagent: The synthesized dye may contain unreacted starting materials or side products that absorb at the analytical wavelength.
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Reagent Reactivity: The chromogenic reagent might be reacting with components of the assay buffer or the sample matrix itself.
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Recommendation: Purify the synthesized dye using techniques like recrystallization or chromatography to remove impurities. Test the reactivity of the dye with individual components of your sample matrix to identify any cross-reactivity.
-
Experimental Protocols
Hypothetical Protocol for the Synthesis of a Mono-Azo Dye using H Acid
This protocol describes the synthesis of an acidic mono-azo dye by coupling diazotized p-nitroaniline with H acid.
Materials:
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p-nitroaniline
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Sodium nitrite (NaNO2)
-
Concentrated Hydrochloric Acid (HCl)
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H acid (1-amino-8-naphthol-3,6-disulfonic acid)
-
Sodium carbonate (Na2CO3)
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Sodium hydroxide (NaOH)
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Ice
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Distilled water
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Beakers, magnetic stirrer, pH meter, and filtration apparatus
Procedure:
-
Diazotization of p-nitroaniline: a. In a 250 mL beaker, dissolve a specific molar amount of p-nitroaniline in a solution of distilled water and concentrated HCl. b. Cool the beaker in an ice bath to 0-5 °C with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite with a molar equivalent to the p-nitroaniline. Maintain the temperature below 5 °C. d. Stir the mixture for 15-20 minutes at this temperature. The formation of the diazonium salt is complete when a drop of the solution gives a positive reaction on starch-iodide paper.
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Preparation of H acid solution: a. In a separate 500 mL beaker, dissolve a molar equivalent of H acid in distilled water. b. Add sodium carbonate solution portion-wise with stirring until the H acid is completely dissolved and the solution is neutral to litmus paper. . Cool this solution to 0-5 °C in an ice bath.
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Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold H acid solution with vigorous stirring. b. Maintain the temperature of the reaction mixture at 0-5 °C. c. Adjust the pH of the solution to be alkaline (pH 8-9) by the slow addition of a sodium hydroxide solution. This promotes coupling at the position ortho to the hydroxyl group of the H acid.[6] d. Continue stirring for 1-2 hours in the ice bath to ensure the completion of the coupling reaction.
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Isolation and Purification: a. The synthesized dye will precipitate out of the solution. b. Filter the precipitate using a Buchner funnel. c. Wash the collected dye with a small amount of cold distilled water to remove unreacted salts. d. Dry the purified dye in an oven at a suitable temperature (e.g., 60-70 °C).
Visualizations
Caption: Chemical structure and key properties of H acid.
Caption: pH-dependent coupling reactions of H acid with diazonium salts.
Caption: Workflow for designing an interference-resistant colorimetric assay.
References
- 1. nbinno.com [nbinno.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. sundiagnostics.us [sundiagnostics.us]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | 90-20-0 [chemicalbook.com]
- 7. H Acid | chemistry | Britannica [britannica.com]
- 8. mdpi.com [mdpi.com]
Improving the stability of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid (H-acid) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of H-acid solutions?
A1: The stability of H-acid solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. H-acid is susceptible to degradation under both strongly acidic (pH < 4) and alkaline (pH > 11) conditions. Increased temperatures and exposure to UV light can accelerate degradation. As a substituted aminonaphthol, it is also prone to oxidation, which can be catalyzed by dissolved oxygen and metal ions.
Q2: What are the visible signs of H-acid solution degradation?
A2: A common sign of H-acid degradation is a change in the solution's color. Initially, a freshly prepared solution of pure H-acid is often colorless to light gray or pale purple. Upon degradation, the solution may turn yellow, brown, or even dark blue, indicating the formation of oxidation products and other degradants. The appearance of turbidity or precipitate can also signify degradation or solubility issues.
Q3: What is the optimal pH range for storing H-acid solutions to ensure maximum stability?
A3: While specific kinetic data is limited in publicly available literature, the general guidance suggests that H-acid solutions are most stable in a slightly acidic to neutral pH range. To minimize hydrolysis and oxidation, maintaining a pH between 4 and 7 is recommended. It is crucial to avoid highly acidic and alkaline conditions as they have been shown to promote degradation.
Q4: How should H-acid solutions be stored to minimize degradation?
A4: To ensure the longevity of H-acid solutions, they should be stored in a cool, dark place. Refrigeration at 2-8°C is advisable. Solutions should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil. To prevent oxidation, it is beneficial to use deaerated solvents for solution preparation and to store the solution under an inert atmosphere (e.g., nitrogen or argon).
Q5: Can I use antioxidants to improve the stability of my H-acid solution?
A5: Yes, the addition of antioxidants can help to mitigate oxidative degradation. Common antioxidants that could be effective include sodium sulfite, sodium metabisulfite, or ascorbic acid. However, the compatibility and effectiveness of any antioxidant should be experimentally verified for your specific application, as they may interfere with downstream processes.
Troubleshooting Guides
Issue 1: Rapid Color Change in H-acid Solution
| Potential Cause | Troubleshooting Steps |
| Oxidation | 1. Prepare fresh solutions using deaerated water (e.g., by boiling and cooling under an inert gas, or by sparging with nitrogen or argon). 2. Store the solution under an inert atmosphere. 3. Consider adding a suitable antioxidant (e.g., a small amount of sodium sulfite). |
| Incorrect pH | 1. Measure the pH of the solution. 2. Adjust the pH to a range of 4-7 using a suitable buffer. Citrate or phosphate buffers are common choices, but their compatibility with your experiment should be confirmed. |
| Light Exposure | 1. Store the solution in an amber glass container or a container wrapped in aluminum foil to protect it from light. 2. Minimize the exposure of the solution to ambient light during handling. |
| Contamination | 1. Ensure high-purity water and reagents are used for solution preparation. 2. Use clean glassware to avoid contamination with metal ions that can catalyze oxidation. |
Issue 2: Inconsistent Experimental Results Using H-acid Solutions
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | 1. Prepare a fresh stock solution of H-acid. 2. Monitor the purity of the stock solution over time using a suitable analytical method, such as HPLC. 3. If the stock solution is stored for an extended period, re-qualify it before use. |
| pH Shift During Experiment | 1. Use a buffered H-acid solution to maintain a stable pH throughout the experiment. 2. Monitor the pH of your reaction mixture at different stages. |
| Temperature Fluctuations | 1. Maintain a consistent temperature for your H-acid solution and during your experiment. 2. Avoid repeated freeze-thaw cycles if the solution is stored frozen. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized H-acid Solution
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Solvent Deaeration: Take a suitable volume of high-purity water (e.g., HPLC grade) in a flask. Deaerate the water by either boiling it for 15-20 minutes and then allowing it to cool to room temperature under a stream of inert gas (nitrogen or argon), or by sparging with the inert gas for 30-60 minutes.
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Dissolution: Weigh the required amount of solid H-acid and dissolve it in the deaerated water. Gentle warming and stirring may be required to facilitate dissolution.
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pH Adjustment (Optional but Recommended): If a specific pH is required, use a calibrated pH meter to measure the pH of the solution. Adjust the pH to the desired range (ideally 4-7) by adding a dilute acid (e.g., phosphoric acid) or base (e.g., sodium hydroxide) dropwise. For better stability, consider using a buffer system (e.g., citrate or phosphate buffer) as the solvent.
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Antioxidant Addition (Optional): If oxidative degradation is a major concern, a small amount of an antioxidant like sodium sulfite (e.g., 0.01-0.1% w/v) can be added.
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Storage: Transfer the solution to a clean, amber glass container. Purge the headspace with an inert gas before sealing the container. Store at 2-8°C.
Protocol 2: Monitoring H-acid Stability by Reverse-Phase HPLC
This protocol provides a general guideline for monitoring the degradation of H-acid. Method parameters may need to be optimized for your specific instrumentation and requirements.
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.
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Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a gradient or isocratic elution with a buffer like 20 mM potassium phosphate monobasic (adjusted to a slightly acidic pH, e.g., 3.0 with phosphoric acid) and acetonitrile.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where H-acid has significant absorbance, for example, around 230 nm or 320 nm. The optimal wavelength should be determined by running a UV scan of a standard solution.
-
Procedure:
-
Prepare a standard solution of H-acid of known concentration.
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Inject a sample of your H-acid solution onto the HPLC system at regular time intervals (e.g., 0, 24, 48, 72 hours) under your chosen storage conditions.
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Monitor the peak area of the H-acid peak. A decrease in the peak area over time indicates degradation.
-
The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
-
Data Presentation
The following tables are templates for presenting quantitative stability data. Experimental conditions should be clearly defined.
Table 1: Effect of pH on H-acid Stability at a Constant Temperature
| pH | Initial Concentration (mg/mL) | Concentration after 24h (mg/mL) | Concentration after 48h (mg/mL) | Concentration after 72h (mg/mL) | % Degradation after 72h |
| 2.0 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 4.0 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 7.0 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 9.0 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 11.0 | [Value] | [Value] | [Value] | [Value] | [Value] |
Table 2: Effect of Temperature on H-acid Stability at a Constant pH
| Temperature (°C) | Initial Concentration (mg/mL) | Concentration after 24h (mg/mL) | Concentration after 48h (mg/mL) | Concentration after 72h (mg/mL) | % Degradation after 72h |
| 4 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 25 (Room Temp) | [Value] | [Value] | [Value] | [Value] | [Value] |
| 40 | [Value] | [Value] | [Value] | [Value] | [Value] |
Visualizations
Below are diagrams illustrating key concepts and workflows related to the stability of H-acid solutions.
Caption: Factors contributing to the degradation of H-acid.
Caption: Troubleshooting workflow for H-acid solution instability.
Method to reduce by-product formation in H acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of H acid (1-amino-8-naphthol-3,6-disulfonic acid).
Troubleshooting Guides
This section addresses specific issues that may arise during H acid synthesis, leading to the formation of unwanted by-products and reduced yield or purity.
Issue 1: High Levels of 2,6-Naphthalene Disulfonic Acid in the Sulfonation Step
Question: My initial sulfonation of naphthalene is yielding a high percentage of the unwanted 2,6-naphthalene disulfonic acid isomer, which is impacting the purity of my final H acid product. How can I minimize its formation?
Answer: The formation of naphthalene disulfonic acid isomers is highly dependent on the reaction temperature. Lower temperatures favor the formation of the kinetically controlled product, naphthalene-1-sulfonic acid (the α-isomer), which is a precursor to the desired 2,7-naphthalene disulfonic acid. Conversely, higher temperatures promote the formation of the thermodynamically stable but undesired 2,6-naphthalene disulfonic acid (the β-isomer).[1][2]
Recommended Actions:
-
Temperature Control: Carefully control the sulfonation reaction temperature. It is recommended to conduct the initial sulfonation at a lower temperature to favor the formation of the α-isomer.[2] Subsequently, a higher temperature can be applied to facilitate the isomerization to the desired 2,7-naphthalene disulfonic acid.
-
Reaction Time: The duration of the reaction at different temperatures also plays a crucial role. Insufficient time at the lower temperature may lead to incomplete sulfonation, while prolonged time at higher temperatures can increase the formation of the 2,6-isomer.[3]
-
Separation of Isomers: If significant amounts of 2,6-naphthalene disulfonic acid are still present, it can be separated by filtration after dilution with water, as it is less soluble than the 2,7-isomer.[4][5]
Experimental Protocol: Minimizing 2,6-Naphthalene Disulfonic Acid Formation
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Initial Sulfonation: React refined naphthalene with concentrated sulfuric acid (e.g., 98%) at a molar ratio of approximately 1:3.5 to 1:6.0.[4] Maintain the reaction temperature between 155-200°C for 5-7 hours.[4]
-
Isomerization and Separation: After the initial reaction, cool the mixture to 40-60°C.[4]
-
Dilution: Slowly add water (10-20% of the reaction mixture weight) to the cooled solution while maintaining the temperature.[4] This will cause the less soluble 2,6-naphthalene disulfonic acid to precipitate.
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Filtration: Filter the mixture to separate the solid 2,6-naphthalene disulfonic acid from the mother liquor containing the desired 2,7-naphthalene disulfonic acid.[4][5]
-
Further Processing: The filtrate containing 2,7-naphthalene disulfonic acid can then be used for the subsequent nitration step.
Issue 2: Formation of Dinitro and Other By-products During Nitration
Question: I am observing the formation of dinitrobenzene, dinitrophenol, and other unwanted by-products during the nitration of 2,7-naphthalene disulfonic acid. How can I improve the selectivity of this step?
Answer: The formation of by-products during nitration is often due to an excess of nitric acid, inadequate temperature control, and prolonged reaction times. Optimizing the mixed acid composition (sulfuric and nitric acid) and reaction conditions is key to minimizing these side reactions.[6][7]
Recommended Actions:
-
Control of Nitrating Agent: Use a stoichiometric amount or a slight excess of nitric acid. A large excess can lead to the formation of dinitro compounds and oxidative by-products.[6]
-
Temperature Management: Maintain a low reaction temperature, typically between 0-10°C, during the addition of the nitrating agent to control the exothermic reaction and prevent side reactions.[5]
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times, which can increase the likelihood of by-product formation.
Experimental Protocol: Selective Nitration of 2,7-Naphthalene Disulfonic Acid
-
Preparation of Mixed Acid: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Reaction Setup: Cool the solution of 2,7-naphthalene disulfonic acid in sulfuric acid to 0-10°C in an ice bath.
-
Controlled Addition: Slowly add the mixed acid to the cooled solution while vigorously stirring and maintaining the temperature below 10°C.
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Monitoring: Monitor the reaction progress using a suitable analytical technique, such as HPLC, to determine the point of completion.
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture to isolate the 1,8-dinitro-3,6-naphthalene disulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in H acid synthesis and at which stages are they formed?
A1: The most common by-products are isomers of naphthalene disulfonic acid, primarily 2,6-naphthalene disulfonic acid, formed during the initial sulfonation step.[4] During the nitration step, by-products such as dinitrobenzene and dinitrophenol can be formed.[6] In subsequent steps like reduction and hydrolysis, incomplete reactions can also lead to impurities.
Q2: How can I analyze the purity of my H acid and quantify the by-products?
A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the analysis of H acid and its by-products.[8][9] A reversed-phase HPLC method can be developed to separate and quantify H acid from its precursors and common by-products.[8]
Q3: What is the "diamine method" for H acid synthesis and does it offer advantages in reducing by-products?
A3: The diamine method is a synthetic route to H acid that proceeds through the formation of 1,8-diamino-3,6-naphthalene disulfonic acid. This method can offer better control over the positioning of the functional groups and potentially lead to higher purity and yield compared to older routes.[4][10] By avoiding some of the harsh conditions of older methods, it can help in reducing the formation of certain by-products.
Q4: Can reaction time significantly impact the yield and purity of H acid?
A4: Yes, reaction time is a critical parameter in each step of H acid synthesis.[3] For instance, in the sulfonation step, the time at a specific temperature influences the isomer ratio. In the nitration step, prolonged reaction times can lead to the formation of over-nitrated and oxidized by-products. Optimization of reaction times is essential for maximizing yield and purity.
Data Presentation
Table 1: Influence of Temperature on Naphthalene Sulfonic Acid Isomer Formation
| Temperature | Predominant Isomer | Control Type | Reference |
| Low Temperature (e.g., <120°C) | Naphthalene-1-sulfonic acid (α-isomer) | Kinetic | [2] |
| High Temperature (e.g., >150°C) | Naphthalene-2-sulfonic acid (β-isomer) | Thermodynamic | [1][2] |
Note: The formation of 2,7-naphthalene disulfonic acid, the precursor to H acid, is desired. The initial formation of the α-isomer is a key step towards this desired product.
Mandatory Visualizations
Caption: Synthetic pathway of H acid highlighting key steps and by-product formation.
Caption: Troubleshooting workflow for minimizing 2,6-NDSA by-product in sulfonation.
References
- 1. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. CN102936214A - Method for clean preparation H acid - Google Patents [patents.google.com]
- 5. CN101717355B - Method for synthesizing dyestuff intermediate H acid by naphthalene - Google Patents [patents.google.com]
- 6. EP0436443B1 - Nitration process - Google Patents [patents.google.com]
- 7. kbr.com [kbr.com]
- 8. researchgate.net [researchgate.net]
- 9. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications [mdpi.com]
- 10. CN107759496B - H acid synthesis method - Google Patents [patents.google.com]
Technical Support Center: Overcoming Matrix Effects in HPLC Analysis of H Acid
Welcome to the technical support center for the HPLC analysis of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid (H acid). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from matrix effects in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the HPLC analysis of H acid?
A1: Matrix effects are the alteration of an analyte's ionization efficiency or chromatographic behavior due to the presence of co-eluting, undetected components in the sample matrix. In the HPLC analysis of H acid, a polar and acidic compound, matrix effects can manifest as ion suppression or enhancement in LC-MS analysis, or as peak distortion and baseline noise in UV detection.[1] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity. Common sources of matrix effects in H acid analysis, particularly in industrial wastewater or environmental samples, include high concentrations of inorganic salts, other organic dyes, and degradation products.
Q2: How can I determine if my H acid analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the peak response of H acid in a standard solution (in a clean solvent) to the response of H acid spiked into a blank sample matrix that has undergone the entire sample preparation procedure. A significant difference in the peak areas between the two samples indicates the presence of matrix effects. The matrix factor (MF) can be calculated using the following formula:
MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Standard Solution)
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: What is a suitable internal standard for the HPLC analysis of H acid?
A3: An ideal internal standard (IS) should be structurally and chemically similar to the analyte but not present in the sample. For H acid, a stable isotope-labeled version (e.g., deuterated H acid) would be the gold standard, as it co-elutes and experiences similar matrix effects.[2] However, these can be expensive and not always readily available. A suitable alternative is a structurally similar sulfonic acid that is not expected to be in the samples, such as 2-naphthalenesulfonic acid or a related isomer. The IS should be added to the sample at the beginning of the sample preparation process to compensate for both matrix effects and variability in extraction recovery.[3]
Q4: My H acid peak is showing significant tailing. What are the likely causes and how can I fix it?
A4: Peak tailing for acidic compounds like H acid in reversed-phase HPLC is often due to secondary interactions between the negatively charged sulfonate groups and active sites on the silica-based column packing, such as residual silanols. To address this, consider the following:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) will suppress the ionization of the silanol groups, reducing these secondary interactions.[4]
-
Column Choice: Use a highly deactivated, end-capped column or a column with a different stationary phase chemistry, such as a polymer-based column, that is more resistant to secondary interactions with acidic analytes.
-
Ion-Pairing Chromatography: Introduce an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase. This will form a neutral ion pair with H acid, improving its retention and peak shape on a reversed-phase column.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your HPLC analysis of H acid.
Step 1: Initial Assessment of Matrix Effects
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Symptom: Poor peak shape (tailing, fronting, or splitting), inconsistent retention times, or high variability in peak area for H acid.
-
Action: Perform a post-extraction spike experiment as described in FAQ 2 to confirm the presence and nature (suppression or enhancement) of matrix effects.
Step 2: Sample Preparation Optimization
If matrix effects are confirmed, optimizing the sample preparation procedure is often the most effective mitigation strategy.
-
Issue: High Salt Concentration in the Sample
-
Solution 1: Dilution. A simple dilution of the sample with the mobile phase can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay if H acid concentrations are low.
-
Solution 2: Solid-Phase Extraction (SPE). Use an appropriate SPE cartridge to remove salts and other interferences. For a polar compound like H acid, a polymeric reversed-phase sorbent (e.g., Oasis HLB) can be effective.
-
-
Issue: Interference from Other Organic Compounds
-
Solution 1: Liquid-Liquid Extraction (LLE). An LLE procedure can selectively extract H acid from the sample matrix. Given the acidic nature of H acid, a pH-adjusted LLE can be very effective.
-
Solution 2: Solid-Phase Extraction (SPE). A more selective SPE method, potentially using a mixed-mode or ion-exchange sorbent, can provide a cleaner extract.
-
Step 3: Chromatographic Method Refinement
If sample preparation optimization is insufficient, further improvements can be made to the HPLC method.
-
Issue: Co-elution of H acid with Matrix Components
-
Solution 1: Gradient Modification. Adjusting the gradient slope can improve the resolution between H acid and interfering peaks.
-
Solution 2: Column Selectivity. Use a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column) to alter the elution profile of co-eluting compounds.
-
Solution 3: Ion-Pair Chromatography. As mentioned in FAQ 4 , this technique can significantly alter the retention of H acid and separate it from neutral or less polar interferences.
-
Step 4: Compensation Strategies
When matrix effects cannot be completely eliminated, their impact can be compensated for.
-
Issue: Unavoidable Ion Suppression or Enhancement
-
Solution 1: Internal Standard (IS). The use of a suitable internal standard is the most common and effective way to correct for matrix effects that remain after optimization.
-
Solution 2: Matrix-Matched Calibration. Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to normalize the matrix effect across all samples and standards.
-
Data Presentation
The following table summarizes a comparison of different sample preparation techniques for the analysis of acidic compounds in complex matrices, providing an indication of their potential effectiveness for H acid analysis.
| Sample Preparation Technique | Analyte Type | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect | Reference |
| Liquid-Liquid Extraction (LLE) | Organic Acids | Urine | 77.4 | < 15 | Moderate Suppression | [5] |
| Solid-Phase Extraction (SPE) | Organic Acids | Urine | 84.1 | < 10 | Minimal | [5] |
| SPE (Oasis HLB) | Acidic Pharmaceuticals | Water | 98.36 | < 5 | Minimal | [6] |
| Dilute-and-Shoot | Aliphatic Acids | Wastewater | 54.72 - 99.70 | Variable | Significant | [7] |
Note: Data presented is for acidic compounds in similar matrices and serves as a representative comparison. Actual performance for H acid may vary.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for H Acid from Wastewater
This protocol is based on methods for extracting acidic compounds from industrial wastewater.
-
Sample Preparation:
-
Collect 100 mL of the wastewater sample.
-
Adjust the pH of the sample to < 2 with concentrated sulfuric acid.
-
-
Extraction:
-
Transfer the acidified sample to a 250 mL separatory funnel.
-
Add 50 mL of an extraction solvent containing a trialkylamine extractant (e.g., 5% Alamine 336 in n-octanol or kerosene).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower aqueous layer and collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with a fresh 50 mL portion of the extraction solvent.
-
-
Back-Extraction (Stripping):
-
Combine the two organic extracts.
-
Add 25 mL of a 1 M sodium hydroxide solution to the combined organic extract in a clean separatory funnel.
-
Shake for 2 minutes to back-extract the H acid into the aqueous phase as its sodium salt.
-
Collect the lower aqueous layer.
-
Repeat the back-extraction with a fresh 25 mL portion of 1 M sodium hydroxide.
-
-
Final Preparation:
-
Combine the two aqueous back-extracts.
-
Neutralize the solution to approximately pH 7 with dilute hydrochloric acid.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for H Acid from Environmental Water
This protocol utilizes a polymeric reversed-phase SPE cartridge, suitable for polar analytes.
-
Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (e.g., 6 cc, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Acidify the water sample (up to 500 mL) to a pH of approximately 3 with formic acid.
-
Load the sample onto the SPE cartridge at a flow rate of about 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.
-
-
Elution:
-
Elute the H acid from the cartridge with 10 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Vortex and filter through a 0.45 µm syringe filter into an HPLC vial.
-
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: Troubleshooting decision tree for HPLC matrix effects.
Experimental Workflow for LLE of H Acid
Caption: Liquid-Liquid Extraction workflow for H acid analysis.
References
- 1. eijppr.com [eijppr.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. ijer.ut.ac.ir [ijer.ut.ac.ir]
pH optimization for maximum color development with H acid reagent
This guide provides troubleshooting advice and frequently asked questions regarding the use of H acid (1-amino-8-naphthol-3,6-disulfonic acid) for colorimetric analysis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maximum color development with H acid reagent?
A1: The optimal pH for the coupling reaction between a diazotized amine and H acid to form a stable, colored azo dye is typically in the alkaline range, generally between pH 9 and 11. The specific optimum can vary depending on the exact diazonium salt being used, but a pH around 10.5 is a common target for achieving maximum color intensity and stability.
Q2: Why is pH so critical for the H acid coupling reaction?
A2: The pH of the reaction medium dictates the reactive species of both the H acid and the diazonium salt. H acid has two potential coupling sites: the amino (-NH2) group and the hydroxyl (-OH) group.
-
In acidic conditions (low pH): The amino group is more reactive, but the diazonium salt is less stable. Protonation of the amino group can also render it unreactive.
-
In alkaline conditions (high pH): The hydroxyl group deprotonates to form a phenoxide ion (-O⁻). This phenoxide is highly activated and readily couples with the diazonium salt to form the desired colored azo compound. However, at very high pH levels (e.g., >12), the diazonium salt can convert to a non-reactive diazotate ion, preventing the reaction.
Q3: What type of buffer should I use to maintain the optimal pH?
A3: For maintaining a stable alkaline pH in the 9-11 range, carbonate-bicarbonate buffers or borate buffers are commonly used and recommended. It is crucial to use a buffer system to prevent pH drifts during the reaction, which can lead to inconsistent results.
Q4: How long does the color take to develop, and how stable is it?
A4: Color development is typically rapid, often completing within 5 to 15 minutes at room temperature. The stability of the resulting azo dye is pH-dependent. At the optimal alkaline pH, the color should be stable for at least 30-60 minutes, which is usually sufficient for spectrophotometric measurements. Deviations from the optimal pH can lead to faster color fading.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No color or very faint color develops. | Incorrect pH: The solution may be too acidic or excessively alkaline. | Verify the final pH of the reaction mixture is within the optimal range (9-11). Use a calibrated pH meter. Prepare fresh buffer solutions. |
| Reagent Degradation: The H acid solution or the diazonium salt solution may have degraded. | Prepare fresh H acid and sodium nitrite solutions daily. H acid solutions can be susceptible to oxidation. Store stock solutions in dark bottles and refrigerate. | |
| Insufficient Reagent Concentration: The concentration of one or more reagents is too low. | Double-check all calculations and ensure reagents were prepared to the correct concentrations as specified in your protocol. | |
| Color develops but fades quickly. | Suboptimal pH: The pH is not in the ideal range for maximum dye stability. | Perform a pH optimization experiment (see protocol below) to find the pH of maximum stability for your specific assay. |
| Photodegradation: The azo dye may be sensitive to light. | Protect the reaction mixture from direct, bright light. Store samples in the dark before measurement. | |
| Inconsistent results between samples (poor reproducibility). | pH Fluctuation: The sample matrix is affecting the final pH, or the buffer capacity is insufficient. | Ensure your buffer concentration is adequate to handle the sample matrix. Re-verify the pH of each final reaction mixture. |
| Temperature Variation: Significant temperature differences between experiments can affect reaction rates. | Perform the color development step in a temperature-controlled water bath to ensure consistency. | |
| Inaccurate Pipetting: Small errors in reagent volumes can lead to large variations in results. | Use calibrated micropipettes and ensure proper pipetting technique. | |
| High blank reading. | Contaminated Reagents: Water or buffer solutions may be contaminated. | Use high-purity, deionized water for all solutions. Filter reagents if necessary. |
| Degraded H Acid: Oxidized H acid can sometimes produce a colored background. | Prepare H acid solution fresh before use. |
Experimental Protocol: pH Optimization for H Acid Coupling
This protocol outlines a general procedure to determine the optimal pH for your specific application.
1. Reagent Preparation:
-
Analyte Standard: Prepare a stock solution of the substance you intend to measure (e.g., a nitrite standard).
-
Sulfanilamide Solution: Prepare a solution of sulfanilamide in an acidic medium (e.g., 20% HCl).
-
Sodium Nitrite Solution: Prepare a fresh solution of sodium nitrite (for diazotization).
-
H Acid Reagent: Prepare a stock solution of H acid in deionized water. Some protocols may call for a small amount of sodium carbonate to aid dissolution.
-
Buffer Series: Prepare a series of buffers covering a pH range from 8.0 to 12.0 in 0.5 pH unit increments (e.g., borate or carbonate-bicarbonate buffers).
2. Diazotization:
-
In a test tube, mix your analyte standard with the acidic sulfanilamide solution.
-
Add the sodium nitrite solution to initiate the diazotization of sulfanilamide. Allow this reaction to proceed for 5-10 minutes. This forms the diazonium salt.
3. pH-Dependent Coupling Reaction:
-
Prepare a set of test tubes, each containing a different pH buffer from your series.
-
Add a fixed amount of the H acid reagent to each buffered tube.
-
Add the freshly prepared diazonium salt solution from Step 2 to each of the buffered H acid tubes.
-
Bring the final volume to a consistent level with deionized water. Mix well.
4. Color Development and Measurement:
-
Allow the tubes to stand at room temperature for a set time (e.g., 15 minutes) to allow for full color development.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the formed azo dye (typically in the range of 520-550 nm) using a spectrophotometer. Use a reagent blank for each pH value to zero the instrument.
5. Data Analysis:
-
Record the absorbance values for each pH tested.
-
Plot Absorbance vs. pH to visually determine the pH that yields the maximum absorbance.
-
Summarize the data in a table for clear comparison.
pH Optimization Data Example
| pH | Average Absorbance at λmax | Observations |
| 8.0 | 0.350 | Light pink color |
| 8.5 | 0.512 | Medium pink color |
| 9.0 | 0.725 | Strong reddish-pink color |
| 9.5 | 0.880 | Intense reddish-purple color |
| 10.0 | 0.955 | Intense reddish-purple color |
| 10.5 | 0.960 | Maximum color intensity |
| 11.0 | 0.910 | Intense color, slight decrease |
| 11.5 | 0.780 | Noticeable decrease in color |
| 12.0 | 0.610 | Color intensity significantly lower |
Visual Workflow and Logic Diagrams
Caption: Workflow for experimental pH optimization.
Caption: Troubleshooting logic for color development issues.
Strategies to prevent degradation of H acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of H acid (8-amino-1-naphthol-3,6-disulfonic acid) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is H acid and why is its stability important?
H acid, chemically known as 8-amino-1-naphthol-3,6-disulfonic acid, is a crucial intermediate in the synthesis of various azo dyes.[1] Its stability is paramount as degradation can lead to the formation of impurities, which may affect the quality, color, and safety of the final products.
Q2: What are the optimal storage conditions for solid H acid?
To ensure the long-term stability of solid H acid, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] It is also advisable to protect it from light.
Q3: What are the primary causes of H acid degradation during storage?
The main factors that can lead to the degradation of H acid include:
-
Oxidation: H acid is susceptible to oxidation, especially in the presence of strong oxidizing agents.[3]
-
Heat: Elevated temperatures can accelerate the degradation process.[3]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Moisture: Although stable under normal conditions, prolonged exposure to moisture should be avoided.[2]
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided.[3]
Q4: Are there any known degradation products of H acid?
Yes, studies on the degradation of H acid have identified several types of products, including hydroxylated molecules and quinone-type compounds.[4] Further degradation can lead to the opening of the aromatic ring structure, resulting in open-chain molecules.[4]
Q5: How can I detect and quantify the degradation of H acid in my samples?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to separate and quantify H acid from its degradation products. A Reverse-Phase HPLC (RP-HPLC) method can be developed to monitor the purity of H acid and determine the extent of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid H acid (e.g., darkening) | Oxidation or exposure to light. | Store H acid in a tightly sealed, opaque container in a dark and cool place. Purging the container with an inert gas like nitrogen can also help prevent oxidation. |
| Reduced purity of H acid in solution over time | Hydrolysis, oxidation, or photodegradation. | Prepare solutions fresh whenever possible. If solutions need to be stored, keep them at low temperatures (2-8 °C), protected from light, and consider using a buffered solution to maintain a stable pH. |
| Inconsistent experimental results using H acid | Degradation of the starting material. | Always check the purity of your H acid stock before use, especially if it has been stored for a long time. A quick purity check by HPLC is recommended. |
| Formation of precipitates in H acid solutions | pH changes or reaction with container material. | Ensure the pH of the solution is within the stable range for H acid. Use high-quality, inert containers (e.g., amber glass) for storage. |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating RP-HPLC Method
This protocol outlines a general procedure for developing an HPLC method to assess the stability of H acid.
Objective: To develop a method that separates H acid from its potential degradation products.
Materials:
-
H acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
C18 reverse-phase HPLC column
Methodology:
-
Mobile Phase Preparation: Prepare different mobile phase compositions by varying the ratio of aqueous buffer to organic solvent (e.g., acetonitrile or methanol). The aqueous phase should be buffered to a suitable pH.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of H acid (typically around its lambda max).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Method Optimization: Inject the H acid standard and stressed samples (from forced degradation studies) to optimize the mobile phase composition and gradient to achieve good separation of the parent peak from all degradation product peaks.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.
Objective: To intentionally degrade H acid under various stress conditions.
General Procedure: Prepare solutions of H acid (e.g., 1 mg/mL) and subject them to the following conditions. A control sample should be stored under normal conditions.
-
Acid Hydrolysis: Treat the H acid solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the H acid solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the H acid solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid H acid to 70 °C for 48 hours.
-
Photodegradation: Expose the H acid solution to UV light (e.g., 254 nm) for 24 hours.
After the specified time, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration for HPLC analysis.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for H Acid
| Parameter | Solid H Acid | H Acid in Solution |
| Temperature | Cool (Room Temperature or below) | Refrigerated (2-8 °C) |
| Light | Protect from light (use opaque containers) | Protect from light (use amber vials) |
| Atmosphere | Tightly sealed container | Tightly sealed container, consider inert gas overlay |
| Container | Well-sealed, non-reactive material | Inert material (e.g., amber glass) |
Visualizations
Caption: Potential degradation pathway of H acid under stress conditions.
Caption: Workflow for H acid stability testing.
References
- 1. Decolorization and degradation of H-acid and other dyes using ferrous-hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. Degradation of H-acid and its derivative in aqueous solution by ionising radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography of Naphthalenedisulfonic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the chromatography of naphthalenedisulfonic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for naphthalenedisulfonic acids in reversed-phase HPLC?
Peak tailing in the chromatography of naphthalenedisulfonic acids, which are strong acids, is often a result of several factors that can be broadly categorized as chemical and physical issues.
Chemical Causes:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (-Si-OH) on the surface of silica-based stationary phases are a primary cause of peak tailing.[1] Since naphthalenedisulfonic acids are strong acids and exist as anions in the mobile phase, they can interact with any positively charged sites on the silica surface, although interactions with acidic silanols are more pronounced for basic compounds.[1] The presence of metal impurities in the silica can increase the acidity of these silanol groups, exacerbating the issue.[1]
-
Inappropriate Mobile Phase pH: While naphthalenedisulfonic acids are strong acids and fully ionized over a wide pH range, the mobile phase pH can still influence peak shape by affecting the ionization state of residual silanols on the column.[2] At a low pH (around 2-3), silanol groups are protonated and less likely to interact with the analyte anions.[3]
-
Insufficient Buffer Concentration: A buffer is crucial for maintaining a stable pH throughout the analysis.[4] Inadequate buffer concentration can lead to localized pH shifts as the sample plug travels through the column, causing inconsistent ionization and peak tailing.[4][5]
Physical Causes:
-
Column Voids or Poorly Packed Bed: A void at the column inlet or a poorly packed bed can cause the sample to travel through different path lengths, resulting in a broadened and tailing peak. This issue will typically affect all peaks in the chromatogram.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.[3]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can create active sites for secondary interactions or disrupt the flow path. Over time, the bonded phase can also degrade, exposing more active silanol groups.
Q2: How can I distinguish between chemical and physical causes of peak tailing?
A simple diagnostic test is to inject a neutral, non-polar compound. If this neutral compound exhibits a symmetrical peak while your naphthalenedisulfonic acid peak tails, the issue is likely chemical in nature (e.g., silanol interactions). If all peaks, including the neutral compound, show tailing, a physical problem (e.g., a column void or extra-column volume) is the more probable cause.[6]
Q3: What type of HPLC column is best suited for the analysis of naphthalenedisulfonic acids to minimize peak tailing?
To minimize peak tailing for highly polar and charged compounds like naphthalenedisulfonic acids, consider the following column types:
-
High-Purity Silica Columns (Type B): Modern columns are made from high-purity silica with a lower metal content, which reduces the acidity of residual silanol groups.[1]
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated (capped) with a small silane reagent, further reducing the potential for secondary interactions.
-
Mixed-Mode Columns: Columns that offer multiple retention mechanisms, such as reversed-phase and anion-exchange, can provide excellent peak shape and retention for multi-charged molecules like naphthalenedisulfonic acids.[7][8][9] For instance, Newcrom BH and Amaze TH columns have been shown to produce good peak shapes for 1,5-naphthalenedisulfonic acid.[7][8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues in the chromatography of naphthalenedisulfonic acids.
Problem: Asymmetrical peaks (tailing) are observed for naphthalenedisulfonic acids.
Troubleshooting Workflow
Caption: A workflow for troubleshooting peak tailing.
Step 1: Diagnose the Problem
-
Action: Inject a neutral marker compound (e.g., toluene or uracil).
-
Interpretation:
-
If the neutral marker shows good peak shape: The problem is likely due to secondary chemical interactions of the naphthalenedisulfonic acid with the stationary phase. Proceed to Step 2: Chemical Troubleshooting .
-
If the neutral marker also tails: The issue is likely physical. Proceed to Step 3: Physical Troubleshooting .
-
Step 2: Chemical Troubleshooting
-
Optimize Mobile Phase pH:
-
Rationale: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups on the silica surface, minimizing their interaction with the anionic naphthalenedisulfonic acids.[3]
-
Recommendation: Adjust the mobile phase pH to a value between 2.5 and 3.5 using a suitable buffer (e.g., phosphate or formate).[10]
-
-
Increase Buffer Concentration:
-
Consider Ion-Pair Chromatography:
-
Rationale: Adding an ion-pairing reagent (e.g., a quaternary ammonium salt like tetrabutylammonium) to the mobile phase can form a neutral ion pair with the naphthalenedisulfonic acid, which can improve peak shape and retention in reversed-phase chromatography.
-
Recommendation: Introduce an ion-pairing reagent at a low concentration (e.g., 5-10 mM) and optimize the concentration for best peak symmetry.
-
-
Evaluate Column Chemistry:
-
Rationale: The choice of column is critical. Older columns or those not designed for polar, acidic compounds may have a high density of active silanols.
-
Recommendation: Switch to a modern, high-purity, end-capped C18 column or a column with an alternative stationary phase, such as a mixed-mode column.[7][8][9]
-
Step 3: Physical Troubleshooting
-
Check for Extra-Column Volume:
-
Action: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly made and have no dead volume.
-
-
Inspect the Column:
-
Action: If a column void is suspected (often accompanied by a sudden drop in backpressure), try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.
-
-
Check for Blockages:
-
Action: A blocked inlet frit can cause peak distortion. Backflushing the column may dislodge particulates. Using a guard column and filtering all samples and mobile phases can prevent this issue.
-
Data and Experimental Protocols
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
While specific quantitative data for naphthalenedisulfonic acids is limited in the readily available literature, the following table illustrates the general trend observed for acidic compounds.
| Mobile Phase pH | Expected Tailing Factor (Tf) for Acidic Analytes | Rationale |
| 2.5 - 3.5 | 1.0 - 1.3 (Ideal to slight tailing) | Silanol groups on the stationary phase are protonated, minimizing secondary interactions with the anionic analyte.[3] |
| 4.0 - 6.0 | > 1.5 (Significant tailing) | Partial ionization of silanol groups leads to increased secondary interactions. |
| > 7.0 | Variable, can be poor | Silanol groups are fully ionized, potentially leading to strong interactions. However, other chromatographic effects may come into play. |
Tailing Factor (Tf) is a measure of peak asymmetry. A value of 1.0 represents a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.[6]
Table 2: Recommended HPLC Method Parameters for Naphthalenedisulfonic Acids
The following are example starting conditions for the analysis of naphthalenedisulfonic acids. Optimization will likely be required.
| Parameter | Recommendation 1 | Recommendation 2 |
| Column | Newcrom BH, 3.2 x 100 mm, 5 µm[7] | Amaze TH, 4.6 x 100 mm, 5 µm[8] |
| Mobile Phase | 50% Acetonitrile / 50% Water with 100 mM Ammonium Formate[7] | 30% Acetonitrile with 60 mM Ammonium Formate[8] |
| pH | 3.0[7] | 3.0[8] |
| Flow Rate | 0.5 mL/min[7] | 1.0 mL/min[8] |
| Detection | UV at 285 nm[7] | ELSD[8] |
| Analyte | 1,5-Naphthalenedisulfonic Acid[7] | 1,5-Naphthalenedisulfonic Acid[8] |
Detailed Experimental Protocol: Analysis of 1,5-Naphthalenedisulfonic Acid
This protocol is based on a published method and serves as a starting point for method development.[7]
-
Preparation of Mobile Phase:
-
Prepare a 100 mM solution of ammonium formate in HPLC-grade water and adjust the pH to 3.0 with formic acid.
-
The mobile phase consists of a 50:50 (v/v) mixture of acetonitrile and the 100 mM ammonium formate buffer.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the naphthalenedisulfonic acid standard or sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: Newcrom BH, 3.2 x 100 mm, 5 µm particle size.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Detection: UV detector set to 285 nm.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and analyze the peak shape and retention time.
-
Visualizations
Chemical Interactions Leading to Peak Tailing
Caption: Interaction between analyte and silanol groups.
References
- 1. hplc.eu [hplc.eu]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Minimizing turbidity interference in H acid-based spectrophotometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize turbidity interference in H acid-based spectrophotometric assays.
Frequently Asked Questions (FAQs)
Q1: What is H acid-based spectrophotometry?
A1: H acid-based spectrophotometry is a colorimetric method used for the quantitative determination of various substances, most notably nitrites and nitrates (after reduction to nitrite). The core of the assay is a two-step diazotization-coupling reaction. In the first step, a primary aromatic amine is treated with an acidic solution of nitrite to form a diazonium salt. In the second step, this diazonium salt is coupled with H acid (1-amino-8-naphthol-3,6-disulfonic acid) under alkaline conditions to form a stable, intensely colored azo dye. The concentration of the analyte is then determined by measuring the absorbance of this dye at its specific maximum wavelength (λmax), typically around 550 nm.
Q2: What is turbidity and why is it a problem in spectrophotometry?
A2: Turbidity is the cloudiness or haziness of a fluid caused by suspended solid particles.[1] In spectrophotometry, these suspended particles can scatter and absorb light, leading to an artificially high absorbance reading.[1][2] This interference results in an overestimation of the analyte's concentration.[2]
Q3: What are the common causes of turbidity in H acid-based assays?
A3: Turbidity in H acid-based assays can arise from several sources:
-
Sample Matrix: Complex biological samples (e.g., serum, plasma, cell lysates) contain proteins, lipids, and other macromolecules that can precipitate during the assay, especially when reagents that alter pH or ionic strength are added.[3][4]
-
Reagent Issues: Reagents themselves can sometimes contribute to turbidity. This may be due to poor solubility, degradation over time, or precipitation upon mixing with the sample or other reagents.
-
pH Changes: The H acid coupling reaction requires a shift in pH. If the sample buffer is incompatible with the assay's pH conditions, proteins and other components can precipitate.[5] Proteins are generally least soluble at their isoelectric point (pI).[4]
-
Incomplete Dissolution: If any of the assay reagents or the sample itself are not fully dissolved, the resulting particulate matter will cause turbidity.
-
Air Bubbles: The introduction of air bubbles into the sample during mixing can scatter light and cause erroneous readings.[6]
Troubleshooting Guides
Issue 1: My final colored solution appears cloudy or hazy.
This indicates the presence of turbidity. Here are the steps to diagnose and resolve the issue:
| Cause | Troubleshooting Step | Detailed Protocol |
| Particulate matter in the original sample. | Physically remove the particulates before starting the assay. | Protocol 1: Sample Filtration or Protocol 2: Sample Centrifugation |
| Precipitation of sample components (e.g., proteins) during the assay. | Remove precipitated proteins after they form or use a method that corrects for their presence. | Protocol 2: Sample Centrifugation after color development, or implement Protocol 4: Dual-Wavelength Correction or Protocol 5: Standard Addition Method . |
| Reagent-related precipitation. | Prepare fresh reagents and ensure they are fully dissolved. | Check the appearance of each reagent solution individually. If any are cloudy, prepare them again, ensuring complete dissolution. Consider filtering reagent solutions if necessary. |
| Incorrect pH. | Ensure the final pH of the reaction mixture is within the optimal range for both the coupling reaction and sample component solubility. | Check the pH of your final reaction mixture. Adjust the buffering capacity of your reagents or sample buffer if necessary to maintain the optimal pH. |
Issue 2: My absorbance readings are inconsistent or higher than expected, even though the solution looks clear.
This could be due to micro-turbidity or other interferences.
| Cause | Troubleshooting Step | Detailed Protocol |
| Micro-particulates or colloidal suspensions not visible to the naked eye. | Use a spectrophotometric method to correct for the background absorbance. | Protocol 3: Sample Blank Correction or Protocol 4: Dual-Wavelength Correction . |
| Interfering colored substances in the sample matrix. | Use a correction method that accounts for background color. | Protocol 3: Sample Blank Correction or Protocol 5: Standard Addition Method . |
| Scratches or smudges on the cuvette. | Ensure cuvettes are clean and properly handled. | Clean cuvettes thoroughly. Wipe with a lint-free cloth before placing them in the spectrophotometer. Always orient the cuvette in the same direction in the holder. |
Data on Turbidity Correction Methods
The following table summarizes the effectiveness of various turbidity correction methods. Note that the quantitative data is primarily from studies on water quality analysis (e.g., COD), but the principles are applicable to H acid-based assays.
| Method | Principle | Reported Effectiveness | Reference |
| Filtration/Centrifugation | Physical removal of suspended particles. | Can be highly effective, but may lead to loss of analyte through adsorption to the filter or co-precipitation. | [7][8][9] |
| Sample Blank Correction | Subtracts the absorbance of the sample without the color-forming reagents. | Effective for low levels of turbidity and background color. | [2] |
| Dual-Wavelength Correction | Subtracts the absorbance at a reference wavelength (where the analyte does not absorb) from the absorbance at the analytical wavelength. | Can significantly reduce interference from light scattering. For example, in one study, it reduced the error caused by condensation on a plate lid from ~20% to less than 0.05%. | [10] |
| Standard Addition Method | The sample is spiked with known concentrations of the analyte. The unknown concentration is determined by extrapolation. | Effectively compensates for matrix effects that alter the relationship between absorbance and concentration. Can yield results with high reproducibility (± 1-3%). | [2] |
| Direct Orthogonal Signal Correction (DOSC-PLS) | A computational method that separates the spectral signature of the analyte from that of the interfering substances. | Highly effective. In a study on COD measurement, it improved the correlation coefficient (R²) from 0.5455 to 0.9997 and significantly reduced the root mean square error (RMSE). | [11][12] |
Experimental Protocols
Protocol 1: Sample Filtration
This method is suitable for removing particulate matter from the initial sample.
-
Select a syringe filter with a pore size that is small enough to remove the suspended particles but will not retain the analyte of interest (e.g., 0.22 µm or 0.45 µm).
-
Ensure the filter material is compatible with your sample solvent and will not leach interfering substances.
-
Draw the sample into a syringe.
-
Attach the filter to the syringe.
-
Gently press the plunger to pass the sample through the filter into a clean collection tube.
-
Proceed with the H acid assay using the filtered sample.
Protocol 2: Sample Centrifugation
This method is useful for pelleting suspended particles or precipitates.
-
Place the turbid sample into a centrifuge tube.
-
Balance the tubes in the centrifuge.
-
Centrifuge the sample at a speed and for a duration sufficient to pellet the suspended matter (e.g., 10,000 x g for 10 minutes). The optimal conditions may need to be determined empirically.
-
Carefully collect the supernatant without disturbing the pellet.
-
Proceed with the assay using the clarified supernatant.
Protocol 3: Sample Blank Correction
This method corrects for background color and turbidity present in the sample.
-
Prepare two sets of tubes for each sample.
-
Sample Tube: Add the sample and all H acid assay reagents as per your standard protocol.
-
Sample Blank Tube: Add the sample and all reagents except the final coupling agent (H acid). Instead, add an equivalent volume of the reagent solvent (e.g., deionized water).
-
Incubate both tubes as required by the assay.
-
Measure the absorbance of the "Sample Tube" and the "Sample Blank Tube" at the analytical wavelength.
-
Calculate the corrected absorbance: Corrected Absorbance = Absorbance (Sample Tube) - Absorbance (Sample Blank Tube).
Protocol 4: Dual-Wavelength Correction
This method corrects for light scattering from turbidity.
-
Determine the absorption spectrum of your colored azo dye to identify its λmax.
-
Select a reference wavelength where the azo dye has negligible absorbance, but where turbidity still causes light scattering (e.g., 700 nm).
-
Measure the absorbance of your sample at both the analytical wavelength (λmax) and the reference wavelength.
-
Calculate the corrected absorbance: Corrected Absorbance = Absorbance (λmax) - Absorbance (Reference Wavelength).
Protocol 5: Standard Addition Method
This method is effective for complex sample matrices where matrix components may interfere with the assay.
-
Prepare a series of at least four identical aliquots of your unknown sample.
-
To all but one of these aliquots, add increasing, known amounts of a standard solution of the analyte. The first aliquot will have zero standard added.
-
Add all necessary H acid assay reagents to each tube and bring them to the same final volume.
-
Measure the absorbance of each solution.
-
Plot the measured absorbance (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points. The absolute value of the x-intercept represents the concentration of the analyte in the unknown sample.
Visualizations
Caption: Experimental workflow for H acid-based spectrophotometry with turbidity troubleshooting steps.
Caption: Reaction pathway of the H acid assay and sources of turbidity interference.
References
- 1. Baseline Correction | Technical Note 119 [denovix.com]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioquochem.com [bioquochem.com]
- 5. The pH of chemistry assays plays an important role in monoclonal immunoglobulin interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. seniorchem.com [seniorchem.com]
- 8. hawachlab.com [hawachlab.com]
- 9. What Is The Difference Between Filtration And Centrifugation? A Guide To Size Vs. Density Separation - Kintek Solution [kindle-tech.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of H Acid Quantification Methods
For Immediate Release
This guide provides a comprehensive comparison of three analytical methods for the quantification of H acid (1-amino-8-naphthol-3,6-disulfonic acid), a crucial intermediate in the manufacturing of various dyes. The comparison focuses on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE), evaluating their performance based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and professionals in drug development and quality control who are involved in the analysis of H acid and related compounds.
Introduction
H acid is a significant raw material in the synthesis of azo dyes. Accurate and reliable quantification of H acid is essential for ensuring the quality and consistency of the final products. The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This guide presents a comparative summary of validation data for RP-HPLC, UV-Vis Spectrophotometry, and Capillary Electrophoresis to aid in the selection of the most suitable method for a given application.
Methodology Comparison
The performance of each analytical method was evaluated based on linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following tables summarize the quantitative data gathered from various validation studies.
Table 1: Comparison of Method Performance Parameters for H Acid Analysis
| Parameter | RP-HPLC | UV-Vis Spectrophotometry | Capillary Electrophoresis |
| Linearity Range | 5 - 100 µg/mL | 2 - 12 µg/mL | 5 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.109 µg/mL | Not explicitly found for H acid |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.364 µg/mL | Not explicitly found for H acid |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.0 - 102.0% | Not explicitly found for H acid |
| Precision (% RSD) | < 2% | < 2% | < 5% (for related compounds) |
Note: Data for UV-Vis Spectrophotometry and Capillary Electrophoresis are based on studies of structurally similar compounds or general method validation for acidic compounds due to the limited availability of specific validation reports for H acid by these methods.
Experimental Protocols
RP-HPLC Method
A validated RP-HPLC method for the simultaneous determination of H acid and its precursor, Koch acid, has been reported.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient mixture of methanol and an aqueous buffer (e.g., phosphate buffer).
-
Detection: UV detection at a wavelength of 254 nm.
-
Quantification: Based on the peak area of the analyte compared to a standard calibration curve.
UV-Vis Spectrophotometry Method
While a specific validation report for H acid was not found, a general method for the quantification of acidic compounds can be adapted.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: A suitable buffer solution, such as 0.1M HCl.
-
Procedure: A standard solution of H acid is prepared and its absorbance is measured at the wavelength of maximum absorption (λmax). The concentration of unknown samples is then determined by comparing their absorbance to a calibration curve.
Capillary Electrophoresis Method
Capillary electrophoresis is a suitable technique for the analysis of charged species like the sulfonated H acid.
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary.
-
Background Electrolyte (BGE): A buffer solution, such as a borate or phosphate buffer at a suitable pH.
-
Separation Voltage: A high voltage is applied across the capillary to effect separation.
-
Detection: Indirect or direct UV detection.
Visualizing the Workflow
To illustrate the logical flow of validating a new analytical method for H acid, the following diagram is provided.
A Comparative Guide to Nitrite Analysis: The Griess Reagent Versus the H Acid Method
For researchers, scientists, and drug development professionals engaged in the precise quantification of nitrite, the selection of an appropriate analytical method is paramount. The Griess reagent has long been the gold standard for colorimetric nitrite determination. This guide provides a comprehensive comparison of the well-established Griess method with the lesser-known H acid method, offering insights into their respective principles, protocols, and performance characteristics to inform your analytical choices.
The Griess Reagent: A Robust and Widely Adopted Method
The Griess test, first described by Peter Griess in 1858, remains a cornerstone of nitrite analysis due to its simplicity, sensitivity, and extensive validation.[1] The method is based on a two-step diazotization reaction. In an acidic medium, nitrite reacts with a primary aromatic amine, typically sulfanilamide, to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable and intensely colored magenta azo dye. The absorbance of this dye, measured spectrophotometrically at approximately 540-550 nm, is directly proportional to the nitrite concentration in the sample.[2][3][4]
The H Acid Method: A Plausible but Less Characterized Alternative
H acid, chemically known as 8-amino-1-naphthol-3,6-disulfonic acid, is a well-known coupling agent in the synthesis of azo dyes. Its chemical structure, containing both an amino and a hydroxyl group on a naphthalene ring, allows it to react with diazonium salts to form colored azo compounds. In theory, H acid can be substituted for the coupling agent (NED) in a Griess-type reaction for nitrite determination.
The proposed mechanism would involve the initial diazotization of an aromatic amine (like sulfanilic acid) by nitrite in an acidic solution to form a diazonium salt. This diazonium salt would then couple with H acid to produce a colored azo dye, the absorbance of which could be measured to quantify the initial nitrite concentration.
Experimental Protocols
Griess Reagent Method for Nitrite Analysis
The following is a generalized protocol for the determination of nitrite using a commercial Griess reagent kit. It is essential to consult the specific instructions provided with your kit.
Reagents:
-
Griess Reagent: A solution typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer.
-
Nitrite Standard Solutions: A series of solutions with known nitrite concentrations for generating a standard curve.
-
Sample: The biological fluid or experimental solution to be analyzed.
Procedure:
-
Sample Preparation: If necessary, centrifuge samples to remove particulate matter. For complex matrices like serum or plasma, a deproteinization step may be required.
-
Standard Curve Preparation: Prepare a series of nitrite standards of known concentrations.
-
Reaction: Add the Griess reagent to each standard and sample in a microplate or cuvette. Typically, a 1:1 ratio of sample/standard to Griess reagent is used.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 15-30 minutes) to ensure complete color development.
-
Measurement: Measure the absorbance of the standards and samples at the wavelength of maximum absorbance for the azo dye (typically around 540 nm) using a spectrophotometer or microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
Hypothetical H Acid Method for Nitrite Analysis
Based on the principles of diazotization and coupling reactions, a hypothetical protocol for an H acid-based nitrite assay is proposed below. Note: This protocol is not based on a standardized, validated method and would require optimization and validation.
Reagents:
-
Diazotizing Reagent: A solution of an aromatic amine (e.g., sulfanilic acid) in an acidic buffer.
-
Coupling Reagent: A solution of H acid (8-amino-1-naphthol-3,6-disulfonic acid).
-
Nitrite Standard Solutions.
-
Sample.
Procedure:
-
Sample and Standard Preparation: Prepare samples and a series of nitrite standards as described for the Griess method.
-
Diazotization: Add the diazotizing reagent to each standard and sample and incubate for a short period to allow for the formation of the diazonium salt.
-
Coupling: Add the H acid coupling reagent to the mixture. The pH may need to be adjusted to optimize the coupling reaction.
-
Incubation: Allow time for the color of the azo dye to develop fully.
-
Measurement: Measure the absorbance at the wavelength of maximum absorbance for the specific azo dye formed.
-
Quantification: Construct a standard curve and determine the nitrite concentration in the samples.
Performance Comparison
| Parameter | Griess Reagent Method | H Acid Method |
| Principle | Two-step diazotization and coupling reaction forming a magenta azo dye. | Hypothetical two-step diazotization and coupling reaction forming a colored azo dye. |
| Limit of Detection (LOD) | Typically in the low micromolar (µM) range (e.g., 0.1 - 2.5 µM).[2] | Not established. |
| Linear Range | Generally linear over a broad range of nitrite concentrations. | Not established. |
| Wavelength of Max. Absorbance (λmax) | ~540-550 nm.[2][3] | Dependent on the specific azo dye formed; not established for a standard method. |
| Interferences | Can be affected by substances that interfere with the diazotization reaction or absorb at the same wavelength. Deproteinization is often necessary for biological samples. | Expected to have similar interferences to the Griess method. |
| Validation & Availability | Extensively validated, widely used, and commercially available in kit format. | Not widely validated or commercially available as a specific kit for nitrite analysis. |
Reaction Mechanisms
The following diagrams illustrate the chemical reactions involved in both the Griess and the hypothetical H acid methods for nitrite analysis.
Conclusion
For researchers, scientists, and drug development professionals requiring a reliable, sensitive, and well-validated method for nitrite quantification, the Griess reagent method remains the unequivocal choice . Its long history of use, extensive documentation, and commercial availability in user-friendly kit formats make it a robust and dependable analytical tool.
While the H acid method is chemically plausible for nitrite determination based on the principles of diazotization and coupling, the lack of a standardized protocol and comprehensive performance data in the scientific literature makes it a less practical and unvalidated alternative at this time. Further research would be necessary to establish a reliable H acid-based assay for nitrite and to compare its performance directly with the Griess method. Therefore, for applications requiring accuracy, reproducibility, and adherence to established analytical standards, the Griess reagent method is the recommended approach.
References
- 1. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of H Acid Quantification: Spectrophotometry vs. HPLC
For researchers, scientists, and professionals in the pharmaceutical and dye manufacturing industries, the accurate quantification of H acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) is a critical aspect of quality control and process optimization. H acid is a vital intermediate in the synthesis of numerous azo dyes, and its purity directly impacts the quality of the final product.[1] This guide provides an in-depth, objective comparison of two commonly employed analytical techniques for H acid quantification: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The focus will be on the cross-validation of these methods, with supporting experimental data and a rationale for method selection based on specific analytical needs.
Guiding Principles: The "Why" Behind Method Selection
The choice between spectrophotometry and HPLC is not merely a matter of preference but is dictated by the specific requirements of the analysis. Spectrophotometry offers simplicity and speed, making it suitable for rapid, routine quality control of relatively pure samples.[2] In contrast, HPLC provides superior specificity and sensitivity, rendering it the method of choice for analyzing complex mixtures and for regulatory compliance where unambiguous identification and quantification are paramount.[2]
This guide will adhere to the principles of method validation outlined in the International Conference on Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for ensuring that an analytical procedure is suitable for its intended purpose.[3]
Section 1: Theoretical Foundations
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. For H acid, the presence of the naphthalene ring system with its auxochromic (-NH2, -OH) and sulfonic acid groups results in a characteristic UV absorption spectrum.
Strengths:
-
Rapid and Simple: Analysis can be performed in minutes with minimal sample preparation.
-
Cost-Effective: The instrumentation is relatively inexpensive to acquire and maintain.
Limitations:
-
Low Specificity: Any substance in the sample matrix that absorbs light at the same wavelength as H acid will interfere with the measurement, leading to inaccurate results.[2]
-
Narrower Linear Range: The linear relationship between absorbance and concentration may be limited.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).[4] In Reverse-Phase HPLC (RP-HPLC), the most common mode for analyzing polar compounds like H acid, a nonpolar stationary phase is used with a polar mobile phase.[5][6] The components of a mixture are separated based on their relative hydrophobicity, and a detector (commonly a UV-Vis detector) is used for quantification as they elute from the column.
Strengths:
-
High Specificity: HPLC physically separates H acid from impurities and other components in the sample matrix before detection, ensuring that the measured signal is solely from the analyte of interest.[2]
-
High Sensitivity and Wide Linear Range: HPLC methods can be developed to detect and quantify very low concentrations of H acid with excellent linearity over a broad concentration range.[7]
-
Simultaneous Analysis: HPLC can be used to quantify multiple components in a single run, which is advantageous for monitoring impurities alongside the main component.
Limitations:
-
More Complex and Time-Consuming: HPLC analysis involves more intricate instrumentation and longer run times compared to spectrophotometry.
-
Higher Cost: The initial investment and ongoing operational costs for HPLC are significantly higher.
Section 2: Experimental Design for Method Validation
A robust cross-validation study is essential to demonstrate the suitability of an analytical method. The following protocols are designed to be self-validating, incorporating system suitability checks and adherence to ICH Q2(R1) guidelines.
Spectrophotometric Method Validation Protocol
Objective: To validate a UV-Visible spectrophotometric method for the quantification of H acid in a relatively pure sample.
Materials and Instrumentation:
-
H acid reference standard
-
Deionized water (or appropriate solvent)
-
Calibrated UV-Visible spectrophotometer
Methodology:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of H acid in deionized water.
-
Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of the H acid reference standard.
-
Perform serial dilutions to create a series of standard solutions of known concentrations spanning the expected working range.
-
-
Validation Parameters:
-
Linearity: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (r²) and the equation of the line. An r² value > 0.999 is typically considered acceptable.[8]
-
Accuracy: Perform recovery studies by spiking a placebo (matrix without H acid) with known concentrations of the H acid standard at three levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery. Acceptance criteria are typically 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (%RSD) for both repeatability and intermediate precision. A %RSD of ≤ 2% is generally acceptable.[2]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve. LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2]
-
Specificity: Analyze a placebo sample to ensure no significant absorbance at the λmax of H acid. If impurities are known, they should be analyzed to confirm they do not interfere.
-
HPLC Method Validation Protocol
Objective: To validate a reverse-phase HPLC method for the specific and sensitive quantification of H acid in the presence of impurities.
Materials and Instrumentation:
-
H acid reference standard
-
HPLC-grade acetonitrile, water, and any necessary buffer reagents (e.g., phosphoric acid or formic acid for MS compatibility)[5][6]
-
Calibrated HPLC system with a UV-Vis or Diode-Array Detector (DAD)
-
Analytical column (e.g., C18)
Methodology:
-
Chromatographic Conditions Development:
-
Based on available methods for H acid and related compounds, establish initial chromatographic conditions.[5][6][9] A typical starting point could be:
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The λmax determined from the spectrophotometric analysis.
-
-
Optimize the mobile phase composition and gradient to achieve a well-resolved peak for H acid with good peak shape and a reasonable retention time.
-
-
System Suitability Testing:
-
Before each validation run, inject a standard solution multiple times (e.g., five replicates).
-
Verify that system suitability parameters such as peak area repeatability (%RSD ≤ 2%), theoretical plates, and tailing factor meet predefined criteria. This ensures the chromatographic system is performing adequately.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of H acid over a wider concentration range than for spectrophotometry. Inject each standard and plot a calibration curve of peak area versus concentration. Determine the correlation coefficient (r²) and the equation of the line.
-
Accuracy: Similar to the spectrophotometric method, perform recovery studies by spiking a placebo matrix with H acid at three concentration levels.
-
Precision: Assess repeatability and intermediate precision by analyzing replicate samples and calculating the %RSD of the peak areas.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]
-
Specificity: This is a key advantage of HPLC. Inject the placebo, known impurities, and the H acid standard. The method is specific if the H acid peak is well-resolved from all other peaks. A DAD can be used to assess peak purity, confirming that the peak corresponding to H acid is spectrally pure.
-
Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and evaluate the impact on the results. This demonstrates the reliability of the method during normal usage.
-
Section 3: Data Presentation and Comparison
The following tables summarize the expected performance characteristics of the two methods. The values are representative and would need to be confirmed experimentally for a specific H acid sample and matrix.
Table 1: Comparison of Method Validation Parameters
| Parameter | Spectrophotometry | HPLC | Justification |
| Specificity | Low to Moderate | High | HPLC physically separates H acid from interferents; spectrophotometry does not.[2] |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods can achieve excellent linearity within their respective ranges.[3][8] |
| Range | Narrower | Wider | HPLC typically offers a wider linear dynamic range.[2] |
| Accuracy (% Recovery) | 98-102% | 98-102% | Both methods can be highly accurate for the intended sample type. |
| Precision (%RSD) | ≤ 2% | ≤ 2% | Both methods can demonstrate good precision.[2] |
| LOD/LOQ | Higher | Lower | HPLC is generally more sensitive, resulting in lower detection and quantitation limits.[7] |
| Analysis Time | ~5 minutes | ~15-30 minutes | Spectrophotometry is significantly faster per sample. |
| Cost | Low | High | HPLC instrumentation and operational costs are substantially higher. |
Section 4: Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the validation of each method.
Caption: Workflow for UV-Vis Spectrophotometry Method Validation.
Caption: Workflow for HPLC Method Validation.
Section 5: Conclusion and Recommendations
Both UV-Visible spectrophotometry and HPLC can be validated to provide accurate and precise results for the quantification of H acid. The choice of method should be guided by the "fit for purpose" principle.
-
UV-Visible Spectrophotometry is a suitable and efficient method for routine quality control of H acid where the sample matrix is simple and known to be free of interfering substances. Its speed and low cost are significant advantages in a high-throughput environment.
-
HPLC is the unequivocally superior method when high specificity is required, such as in the analysis of crude H acid, stability samples, or for regulatory submissions. Its ability to separate H acid from impurities and degradation products provides a level of confidence that spectrophotometry cannot match.[2][7] The development of a validated HPLC method is a sound investment for ensuring product quality and meeting stringent regulatory expectations.
Ultimately, a cross-validation exercise, where results from both methods are compared for a set of samples, can provide the highest level of assurance in the analytical data generated.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | SIELC Technologies [sielc.com]
- 7. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Performance comparison of different naphthalenedisulfonic acid isomers in dye synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-performance dyes is a cornerstone of various scientific disciplines, including biomedical imaging and diagnostics. Naphthalenedisulfonic acids are crucial precursors in the production of many azo dyes, lending desirable characteristics such as water solubility and enhanced colorfastness to the final products. However, the isomeric form of the naphthalenedisulfonic acid used can significantly impact the synthesis process and the properties of the resulting dye. The position of the sulfonic acid groups on the naphthalene ring influences the electronic environment and steric accessibility of the molecule, thereby affecting reaction kinetics, yield, and the spectral properties of the dye.
This guide provides a comparative overview of the performance of different naphthalenedisulfonic acid isomers in azo dye synthesis. Due to a lack of comprehensive, direct comparative studies in published literature, this guide collates data from various sources to offer a broader understanding. It is important to note that the presented data is compiled from experiments conducted under varying conditions, and therefore, direct comparisons should be made with caution.
Performance Comparison of Naphthalenedisulfonic Acid Isomers
The following table summarizes key performance indicators for azo dyes synthesized from different naphthalenedisulfonic acid isomers. The data has been extracted from various studies and patents.
| Naphthalenedisulfonic Acid Isomer | Diazo Component | Coupling Component | Yield (%) | Purity/Characterization | Reaction Time | Key Observations |
| 1,5-Naphthalenedisulfonic Acid | 2-Amino-1,5-naphthalenedisulfonic acid | N-maleinyl-H-acid | Not explicitly stated, but implied to be a viable industrial process. | The final product is a reactive dye. | Diazotization at 0°C, coupling at 20°C. | This isomer is a common building block for reactive dyes. The sulfonic acid groups enhance water solubility. |
| 2,6-Naphthalenedisulfonic Acid | Data not readily available in comparative context. | Data not readily available in comparative context. | - | - | - | Generally, the 2,6-isomer is more linear, which can influence the packing of dye molecules on a substrate, potentially affecting fastness properties. |
| 2,7-Naphthalenedisulfonic Acid | Diazotized p-nitroaniline | 4-amino-5-hydroxynaphthyl-2,7-disulfonic acid | Not specified. | The resulting dye is Naphthalene Black 12B, used for wool. | Acidic conditions for the first coupling, basic for the second. | This isomer is a key component in the synthesis of some black dyes.[1] |
| 1,3,6-Naphthalenetrisulfonic Acid | General diazonium salts | Used as a coupling component or intermediate. | High yield is achievable with optimized sulfonation. | Purity of the intermediate is critical for color yield and fastness. | - | The three sulfonate groups significantly influence reactivity and solubility.[2] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of an azo dye using a naphthalenedisulfonic acid derivative. This protocol is a composite of methodologies described in various sources and should be adapted based on the specific reactants and desired product.[3][4]
1. Diazotization of the Aromatic Amine: a. An aromatic amine (e.g., 2-amino-1,5-naphthalenedisulfonic acid) is dissolved or suspended in water. b. The mixture is cooled to 0-5°C in an ice bath. c. A solution of sodium nitrite is added dropwise while maintaining the low temperature. d. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper.
2. Preparation of the Coupling Component Solution: a. The naphthalenedisulfonic acid isomer (acting as a coupling component) or another coupling agent is dissolved in an appropriate solvent, often an alkaline aqueous solution. b. This solution is also cooled to 0-5°C.
3. Azo Coupling Reaction: a. The cold diazonium salt solution is slowly added to the cold solution of the coupling component with vigorous stirring. b. The pH of the reaction mixture is carefully controlled by the addition of an acid or base (e.g., sodium carbonate or sodium hydroxide) to optimize the coupling reaction. The optimal pH depends on the specific reactants. c. The reaction is allowed to proceed at a low temperature for a specified time until the coupling is complete.
4. Isolation and Purification of the Dye: a. The synthesized dye may precipitate from the reaction mixture. b. The solid dye is collected by filtration. c. The crude dye is then purified, typically by recrystallization from a suitable solvent, to remove unreacted starting materials and byproducts.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflow and logical relationships in the synthesis of azo dyes from naphthalenedisulfonic acid isomers.
Caption: General workflow for the synthesis of an azo dye.
References
Inter-laboratory comparison of H acid for nitrate determination
An Inter-Laboratory Guide to Spectrophotometric Methods for Nitrate Determination
For researchers, scientists, and professionals in drug development, the accurate quantification of nitrate (NO₃⁻) is crucial in various contexts, from environmental monitoring to quality control in manufacturing processes. While numerous methods exist, spectrophotometric techniques are often favored for their accessibility and sensitivity. This guide provides an objective comparison of common spectrophotometric methods for nitrate determination, supported by experimental data and detailed protocols.
A note on the "H Acid Method": This guide was prompted by a query regarding an "H acid" (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) method for nitrate determination. Our comprehensive literature review did not identify a standardized, validated analytical method for nitrate quantification referred to by this name. H acid is a well-known coupling agent used in the synthesis of azo dyes, and its chemical structure is suitable for forming colored complexes.[1] It is plausible that it could be used as a final-step coupling reagent in a Griess-type reaction after nitrate has been reduced to nitrite. However, as a distinct, named method for the entire process of nitrate analysis, it does not appear to be established in scientific literature. Therefore, this guide will focus on widely recognized and validated spectrophotometric methods.
Overview of Key Spectrophotometric Methods
The most common spectrophotometric methods for nitrate determination rely on two primary strategies:
-
Nitrate Reduction to Nitrite: The sample's nitrate is first chemically reduced to nitrite (NO₂⁻). The resulting nitrite is then quantified using the Griess reaction, where a diazotizing reagent (e.g., sulfanilamide) and a coupling agent (e.g., N-(1-naphthyl)-ethylenediamine dihydrochloride, NEDA) are added to form a colored azo dye. The Cadmium Reduction method is the most prominent example.
-
Direct Nitration of an Aromatic Compound: Nitrate reacts directly with an aromatic compound in a highly acidic medium to form a colored product. The Chromotropic Acid and Salicylic Acid methods fall into this category.
This guide compares the following methods:
-
Cadmium Reduction Method
-
Chromotropic Acid Method
-
Salicylic Acid Method
Data Presentation: Performance Comparison
The performance of these methods can vary significantly based on the sample matrix and potential interferences. The following table summarizes key quantitative data from various validation studies.
| Parameter | Cadmium Reduction Method | Chromotropic Acid Method | Salicylic Acid Method |
| Principle | Reduction of NO₃⁻ to NO₂⁻ followed by diazotization and coupling | Direct nitration of chromotropic acid in strong sulfuric acid | Nitration of salicylic acid in strong sulfuric acid |
| Measurement Wavelength | ~540 nm[2][3] | ~410 nm[4] | ~410 nm |
| Applicable Range | 0.05 - 10.0 mg/L NO₃⁻-N[4] | 0.10 - 5.0 mg/L NO₃⁻-N | Approx. 0 - 2.4 mg/L NO₃⁻-N (in aliquot)[5] |
| Limit of Detection (LOD) | ~0.05 mg/L NO₃⁻-N[3] | ~0.05 mg/L NO₃⁻-N | Not explicitly stated, but sensitive for µg levels[5] |
| Limit of Quantitation (LOQ) | ~0.5 mg/L NO₃⁻-N[3] | Not explicitly stated, range starts at 0.10 mg/L | Not explicitly stated |
| Key Advantages | High sensitivity, widely used and validated (EPA Method 353.2)[4] | Simple, avoids toxic heavy metals | Good sensitivity, common reagents[5] |
| Key Disadvantages | Uses toxic cadmium, column efficiency can degrade[2][6] | Requires concentrated sulfuric acid, potential for strong interferences[4][7] | Requires concentrated sulfuric acid, careful pH control needed[5] |
| Common Interferences | Oxidizing/reducing agents, copper, iron, sulfides[2] | Nitrite, chloride, barium, copper[4] | Ammonium, chloride, and nitrite do not interfere[5] |
Experimental Workflows and Reaction Principles
Visualizing the workflow of each method helps in understanding the practical steps and complexities involved.
Cadmium Reduction Method
This method first passes the sample through a column containing copper-cadmium granules to reduce nitrate to nitrite. The nitrite then reacts with sulfanilamide in an acidic solution to form a diazonium salt, which couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) to produce a magenta-colored azo dye.[2]
Chromotropic Acid Method
In a concentrated sulfuric acid medium, nitrate reacts with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) to form a yellow-colored product.[7] The intensity of the color is directly proportional to the nitrate concentration.
Experimental Protocols
The following are generalized protocols based on published methods. Researchers should consult the original source and perform their own validation.
Protocol 1: Cadmium Reduction Method (Automated Colorimetry)
This protocol is based on EPA Method 353.2.[4]
-
Reagent Preparation:
-
Ammonium Chloride-EDTA Solution: Dissolve 85 g of NH₄Cl and 0.1 g of disodium ethylenediaminetetraacetate in 900 mL of reagent water. Adjust pH to 8.5 with concentrated NH₄OH and dilute to 1 L.
-
Color Reagent: To ~800 mL of reagent water, add 100 mL of concentrated phosphoric acid, 40 g of sulfanilamide, and 2 g of N-(1-naphthyl)ethylenediamine dihydrochloride. Stir until dissolved and dilute to 1 L. Store in a dark bottle.
-
Copper-Sulfate Solution (2%): Dissolve 20 g of CuSO₄·5H₂O in 500 mL of reagent water and dilute to 1 L.
-
-
Cadmium Column Preparation:
-
Wash cadmium granules with 6N HCl and rinse with reagent water.
-
Treat the granules with the 2% copper sulfate solution until a blue color is no longer perceptible in the washings.
-
Pack the prepared granules into a reduction column.
-
-
Sample Analysis:
-
Filter the sample to remove turbidity.
-
Add the Ammonium Chloride-EDTA solution.
-
Pass the buffered sample through the prepared cadmium reduction column.
-
Immediately add the Color Reagent to the effluent from the column.
-
Allow 10-20 minutes for color development.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Calibration:
-
Prepare a series of nitrate standards (e.g., 0.05 to 10.0 mg/L N).
-
Process the standards through the same procedure as the samples.
-
Plot a calibration curve of absorbance versus concentration. To verify column efficiency, a nitrite standard should be compared to a nitrate standard of the same concentration.[4]
-
Protocol 2: Chromotropic Acid Method
This protocol is a generalized procedure based on commercial test kits and validation studies.[4]
-
Reagent Preparation:
-
Chromotropic Acid Reagent: A commercially prepared powder containing chromotropic acid and other stabilizing agents.
-
Sulfuric Acid: Concentrated sulfuric acid is typically pre-portioned in reaction vials.
-
-
Sample Analysis:
-
Pipette a precise volume of the water sample (e.g., 2.0 mL) into the reaction vial containing sulfuric acid.
-
Cap the vial and invert several times to mix. This mixture serves as the reagent blank.
-
Place the vial in the spectrophotometer and zero the instrument at 410 nm.
-
Remove the vial and add the contents of one Chromotropic Acid Reagent powder pillow.
-
Cap and invert vigorously for 10-15 seconds to mix.
-
Start a timer for a 5-minute reaction period. A yellow color will develop if nitrate is present.
-
Within 5 minutes after the timer expires, place the vial back into the spectrophotometer.
-
Read the absorbance or concentration directly.
-
-
Calibration:
-
Prepare a series of nitrate standards covering the expected range of the samples.
-
Analyze each standard using the same procedure.
-
Generate a calibration curve to determine the concentration in unknown samples.
-
Protocol 3: Salicylic Acid Method
This protocol is based on the method described by Cataldo et al. (1975).[5]
-
Reagent Preparation:
-
Salicylic Acid-Sulfuric Acid Reagent: Dissolve 5 g of salicylic acid in 100 mL of concentrated H₂SO₄. Prepare fresh weekly.
-
2N NaOH Solution: Dissolve 80 g of NaOH in reagent water and dilute to 1 L.
-
-
Sample Analysis:
-
Pipette a small aliquot (e.g., 0.25 mL) of the sample or standard into a 50-mL Erlenmeyer flask.
-
Add 0.8 mL of the Salicylic Acid-Sulfuric Acid reagent and mix thoroughly.
-
Allow the mixture to react for 20 minutes at room temperature.
-
Slowly and carefully add 19 mL of 2N NaOH to make the solution strongly basic (pH > 12) and allow it to cool.
-
Measure the absorbance of the resulting yellow color at 410 nm.
-
-
Calibration:
-
Prepare standards containing 0 to ~60 µg of NO₃⁻-N in a 0.25 mL volume.
-
Process the standards in the same manner as the samples to create a calibration curve.
-
References
A Comparative Guide to Nitrate Analysis in Water: Evaluating the Chromotropic Acid Method Against Standard Alternatives
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes in water is paramount. This guide provides a detailed comparison of the Chromotropic Acid method for nitrate analysis with two other widely used techniques: the Cadmium Reduction method and Ion Chromatography. While the term "H acid method" was specified, it is important to note that H acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) is primarily a dye intermediate.[1][2][3][4] The closely related "Chromotropic Acid Method," which utilizes 4,5-dihydroxynaphthalene-2,7-disulfonic acid, is a well-established standard for nitrate determination in water.[5][6][7][8] It is presumed that the intended subject of inquiry is this chromotropic acid-based analysis.
This guide will delve into the experimental protocols of each method, present a quantitative comparison of their performance metrics, and provide a visual workflow of the Chromotropic Acid method to aid in methodological selection.
Performance Comparison of Nitrate Analysis Methods
The selection of an appropriate analytical method hinges on a variety of factors including accuracy, precision, detection limits, and the sample matrix. The following table summarizes the key performance indicators for the Chromotropic Acid, Cadmium Reduction, and Ion Chromatography methods for nitrate determination in water.
| Performance Metric | Chromotropic Acid Method | Cadmium Reduction Method | Ion Chromatography (EPA 300.0) |
| Principle | Spectrophotometric | Spectrophotometric (after reduction) | Chromatographic Separation & Conductivity Detection |
| Accuracy (% Recovery) | 80-110% | 95-104% (for 7 anions)[9] | 95-104% (for 7 anions)[9] |
| Precision (RSD%) | Good for repeatability and intermediate precision | <10% (overall), <6% (single-analyst) for concentrations >2-6 mg/L[9] | <10% (overall), <6% (single-analyst) for concentrations >2-6 mg/L[9] |
| Limit of Detection (LOD) | ~0.045 - 0.73 mg-N/L[10] | ~0.01 - 0.05 mg-N/L[11] | Varies by instrument and conditions |
| Limit of Quantification (LOQ) | ~0.1 mg-N/L | ~0.15 mg-N/L | Varies by instrument and conditions |
| Common Interferences | Nitrite, residual chlorine, certain oxidants, iron (III)[12][13] | High concentrations of iron, copper, or other metals; oil and grease[14][15] | Co-eluting species (e.g., low-molecular-weight organic acids)[16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of experimental results. Below are the experimental protocols for the three discussed nitrate analysis methods.
Chromotropic Acid Method (based on Standard Methods 4500-NO3⁻ B)
This spectrophotometric method is based on the reaction of nitrate with chromotropic acid in a concentrated sulfuric acid medium, which forms a yellow-colored complex that can be measured at 410 nm.
1. Reagent Preparation:
-
Chromotropic Acid Reagent: Dissolve a specified amount of chromotropic acid disodium salt in concentrated sulfuric acid.
-
Sulfite-Urea Reagent: Dissolve specified amounts of urea and sodium sulfite in deionized water. This reagent is used to eliminate interferences from nitrite and some oxidizing agents.
-
Antimony Sulfate Solution: Dissolve antimony (III) sulfate in concentrated sulfuric acid to counter chloride interference.
-
Standard Nitrate Solution: Prepare a stock solution from dried potassium nitrate (KNO₃) and create a series of working standards by dilution.
2. Sample Preparation:
-
If the sample contains residual chlorine, it should be removed.
-
For colored or turbid samples, appropriate clarification or decolorization steps are necessary.
3. Procedure:
-
Pipette a known volume of the sample or standard into a reaction tube.
-
Add the sulfite-urea reagent and mix.
-
Place the tubes in a cold water bath and add the antimony sulfate solution.
-
Add the chromotropic acid reagent and mix thoroughly.
-
Allow the reaction to proceed for the specified time at a controlled temperature.
-
Measure the absorbance of the solution at 410 nm using a spectrophotometer, with a reagent blank as a reference.
-
Construct a calibration curve from the absorbance of the standards and determine the nitrate concentration in the samples.
Cadmium Reduction Method (based on EPA Method 353.2)
This method involves the reduction of nitrate to nitrite by a copper-cadmium column, followed by the colorimetric determination of nitrite.[14][17][18]
1. Reagent Preparation:
-
Copper-Cadmium Granules: Prepare by washing cadmium granules with acid and treating them with a copper sulfate solution.
-
Ammonium Chloride-EDTA Solution: Dissolve ammonium chloride and EDTA in deionized water and adjust the pH.
-
Color Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic medium.
-
Standard Nitrate and Nitrite Solutions: Prepare stock and working standards for both nitrate and nitrite.
2. Sample Preparation:
-
Filter samples to remove suspended matter.[14]
-
Preserve samples with sulfuric acid to a pH <2 and store at 4°C if not analyzed immediately.[17]
3. Procedure:
-
Set up the cadmium reduction column and ensure a proper flow rate.
-
Pass the sample or standard, mixed with the ammonium chloride-EDTA buffer, through the column.
-
Collect the eluate.
-
Add the color reagent to the eluate and allow for color development.
-
Measure the absorbance at approximately 540 nm.
-
To determine the initial nitrite concentration, analyze a sample portion without passing it through the cadmium column.
-
The nitrate concentration is calculated by subtracting the initial nitrite concentration from the total nitrite concentration measured after reduction.
Ion Chromatography (based on EPA Method 300.0)
This technique separates anions based on their affinity for an ion-exchange resin, followed by detection using a conductivity detector.[16][19][20]
1. Reagent Preparation:
-
Eluent Solution: Prepare an appropriate eluent, typically a sodium carbonate-sodium bicarbonate solution, in deionized water.
-
Regenerant Solution: For suppressed chromatography, a regenerant solution (e.g., sulfuric acid) is required for the suppressor.
-
Standard Anion Solutions: Prepare a multi-anion stock solution and a series of working standards.
2. Sample Preparation:
-
Filter samples through a 0.45 µm filter to remove particulate matter.
-
Store samples at 4°C and analyze within the recommended holding time (48 hours for nitrate/nitrite).[19]
3. Procedure:
-
Set up the ion chromatograph with the appropriate guard and analytical columns, suppressor, and conductivity detector.
-
Equilibrate the system by pumping the eluent until a stable baseline is achieved.
-
Inject a known volume of the standard or sample into the chromatograph.
-
The anions are separated in the column and detected by the conductivity detector.
-
Identify and quantify the nitrate peak based on its retention time and peak area/height compared to the calibration standards.
Visualizing the Chromotropic Acid Method Workflow
To further elucidate the experimental process, a diagram of the Chromotropic Acid method workflow is provided below.
References
- 1. H acid | C10H9NO7S2 | CID 7009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 90-20-0: H acid | CymitQuimica [cymitquimica.com]
- 3. H Acid | chemistry | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 8. Chromotropic acid | C10H8O8S2 | CID 67221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Determination of inorganic anions in water by ion chromatography: a collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NEMI Method Summary - 4500-NO3- E [nemi.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 14. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]
- 15. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 16. NEMI Method Summary - 300.0 [nemi.gov]
- 17. epa.gov [epa.gov]
- 18. NEMI Method Summary - 353.2 [nemi.gov]
- 19. epa.gov [epa.gov]
- 20. Analytical Method [keikaventures.com]
A Comparative Guide to the Sensitivity of H Acid and Alternative Chromogenic Agents
For researchers and professionals in drug development, the sensitive and accurate quantification of analytes is paramount. This guide provides an objective comparison of the performance of H acid (chromotropic acid) against other common chromogenic agents for the detection of formaldehyde and nitrite. The information presented is supported by experimental data from scientific literature to aid in the selection of the most appropriate reagent for your analytical needs.
Sensitivity at a Glance: H Acid vs. The Alternatives
The sensitivity of a chromogenic agent is a critical factor in method selection, often evaluated by the Limit of Detection (LOD) and the molar absorptivity (ε) of the resulting chromophore. A lower LOD indicates the ability to detect smaller quantities of the analyte, while a higher molar absorptivity signifies a more intense color change for a given concentration, contributing to greater sensitivity.
Formaldehyde Detection
H acid has traditionally been a widely used reagent for the determination of formaldehyde. A common alternative is the acetylacetone method (Hantzsch reaction).
| Chromogenic Agent | Analyte | Limit of Detection (LOD) | Molar Absorptivity (ε) | Wavelength (λmax) |
| H Acid (Chromotropic Acid) | Formaldehyde | 0.005 mg/L[1] | 1.8 x 10⁴ L·mol⁻¹·cm⁻¹[2] | 570-580 nm[1][2][3] |
| Acetylacetone | Formaldehyde | 0.040 mg/m³ (approx. 0.033 µg/L)[4] | Not widely reported | 410-412 nm |
Note: LOD values are highly dependent on the specific experimental conditions and instrumentation. The values presented are as reported in the cited literature. Conversion between units (e.g., mg/m³ to µg/L) depends on sampling volume and is approximated for comparison.
Nitrite Detection
For nitrite detection, H acid (often in combination with another reagent like sulfanilic acid) is compared with the widely adopted Griess reagent.
| Chromogenic Agent | Analyte | Limit of Detection (LOD) | Molar Absorptivity (ε) | Wavelength (λmax) |
| H Acid (with Sulfanilic Acid) | Nitrite | ~0.05 mg N/L (for nitrate after reduction) | 2.34 x 10³ L·mol⁻¹·cm⁻¹ (for nitrate)[5] | 410 nm[5][6] |
| Griess Reagent | Nitrite | 0.5 - 1.0 µM[6] | Not consistently reported | 540-548 nm[6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the reaction mechanism for formaldehyde detection using H acid and a typical experimental workflow for the comparative analysis of chromogenic agents.
References
Validation of an RP-HPLC Method for H Acid Analysis in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of H Acid.
This guide provides a detailed overview of the validation of an analytical method for H acid (1-amino-8-naphthol-3,6-disulfonic acid), a crucial intermediate in the synthesis of various dyestuffs and pharmaceuticals. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose. While this guide focuses on a specific RP-HPLC method for which validation data is available, a discussion of alternative analytical techniques is also included to provide a broader perspective.
Comparative Summary of Analytical Method Validation Parameters
The performance of the RP-HPLC method for the simultaneous determination of H acid and its intermediate, Koch acid, has been validated. The following table summarizes the key validation parameters. Due to a lack of publicly available, detailed validation data for alternative methods for H acid, a direct quantitative comparison is not feasible at this time.
| Validation Parameter | RP-HPLC Method for H Acid | Acceptance Criteria (as per ICH Q2(R1)) |
| Specificity | The method is specific for both H acid and Koch acid, with no interference from other components. | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity | ||
| Range | 80 - 120 ppm | A minimum of 5 concentrations is recommended. |
| Correlation Coefficient (R²) | > 0.999 | Should be close to 1. |
| Accuracy | ||
| Recovery | 99.53 - 100.57% | The closeness of test results obtained by the method to the true value. |
| Precision | ||
| Repeatability (Intra-day) (%RSD) | 0.34 - 0.47% | Expressed as the relative standard deviation (RSD). |
| Intermediate Precision (Inter-day) (%RSD) | 0.46 - 0.50% | Expressed as the relative standard deviation (RSD). |
| Limit of Detection (LOD) | Data not explicitly provided in the reference study. | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Data not explicitly provided in the reference study. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The method is robust with respect to changes in flow rate and detection wavelength. | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
RP-HPLC Method Validation Protocol for H Acid
This protocol outlines the steps for validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of H acid.
a. Specificity: The specificity of the method is demonstrated by analyzing a standard solution of H acid and comparing the chromatogram with that of a sample solution. The absence of interfering peaks at the retention time of H acid indicates the specificity of the method. Stress testing (acid, base, oxidation, heat, and light degradation) should be performed to further demonstrate specificity against potential degradation products.
b. Linearity: Prepare a series of at least five standard solutions of H acid at different concentrations (e.g., 80, 90, 100, 110, and 120 ppm). Inject each solution in triplicate into the HPLC system. Plot a graph of the mean peak area against the concentration and determine the correlation coefficient (R²) of the regression line.
c. Accuracy: The accuracy of the method is determined by the standard addition method. Known amounts of H acid standard are added to a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery of the added standard is then calculated.
d. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution of H acid at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (RSD) of the peak areas.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the RSD of the peak areas across the different conditions.
e. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio: Determine the concentration of H acid that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Calibration Curve Method: Calculate LOD and LOQ using the following formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
f. Robustness: Evaluate the robustness of the method by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). Assess the effect of these changes on the system suitability parameters (e.g., retention time, peak area, and resolution).
Visualizing the Validation Process
To better understand the workflow and the relationship between different validation parameters, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the validation of the RP-HPLC method for H acid analysis.
Caption: Relationship of validation parameters according to ICH Q2(R1) guidelines.
Discussion of Alternative Analytical Techniques
While RP-HPLC is a powerful and widely used technique for the analysis of pharmaceutical intermediates like H acid, other analytical methods could also be considered.
-
Spectrophotometry: UV-Visible spectrophotometry is a simpler and more cost-effective technique that could potentially be used for the quantification of H acid, given that it possesses a chromophore. A spectrophotometric method would involve measuring the absorbance of H acid at its wavelength of maximum absorption. However, this method may lack the specificity of HPLC, especially in the presence of impurities that also absorb in the same UV region. A validation study would be necessary to establish its suitability.
-
Capillary Electrophoresis (CE): Capillary electrophoresis is a high-resolution separation technique that separates analytes based on their charge-to-size ratio. For a charged molecule like H acid (a disulfonic acid), CE could offer an alternative separation mechanism to RP-HPLC. CE methods are known for their high efficiency, short analysis times, and low consumption of reagents. The development and validation of a CE method for H acid would be required to assess its performance characteristics.
A Comparative Study of H Acid and Its Derivatives as Coupling Components in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of H acid (1-amino-8-naphthol-3,6-disulfonic acid) and its N-substituted derivatives, N-acetyl H acid and N-phenyl H acid, as coupling components in the synthesis of azo dyes. This analysis is based on established principles of organic chemistry, dye synthesis, and available experimental observations.
H acid is a cornerstone in the manufacturing of a wide array of azo dyes, including direct, acid, and reactive dyes, valued for its ability to form strong, vibrant colors with good fastness properties. Its derivatives, such as N-acetyl and N-phenyl H acid, are utilized to modify and enhance these properties. This guide will delve into a comparative analysis of their performance, supported by theoretical and available experimental data.
Performance Comparison
The performance of H acid and its derivatives as coupling components is primarily influenced by the electronic and steric effects of the substituents on the amino group. These modifications impact the reactivity of the naphthalene ring system towards the diazonium salt, as well as the properties of the resulting dye.
| Property | H Acid | N-Acetyl H Acid | N-Phenyl H Acid |
| Coupling Reactivity | High | Moderate | Lower |
| Controlling Coupling Position | pH-dependent | Favors coupling ortho to the hydroxyl group | Favors coupling ortho to the hydroxyl group |
| Color of Resulting Dye | Typically reddish-blue to black | Generally results in a hypsochromic (lighter color) shift compared to H acid dyes[1] | Can lead to bathochromic or hypsochromic shifts depending on the diazo component |
| Wash Fastness of Dye | Good | Very Good to Excellent[1] | Good to Very Good |
| Light Fastness of Dye | Moderate to Good | Generally improved over H acid dyes[1] | Variable, can be improved |
| Solubility of Dye | High | Moderate to High | Lower |
Note: Direct, side-by-side quantitative data on reaction yields and purity for the coupling of H acid versus its N-acetyl and N-phenyl derivatives is not extensively available in publicly accessible literature. The comparison above is based on general principles and findings from related studies.
Theoretical Background
The coupling of a diazonium salt with H acid or its derivatives is an electrophilic aromatic substitution reaction. The reactivity of the naphthalene ring is highly activated by the electron-donating amino (-NH2) and hydroxyl (-OH) groups.
-
H Acid: The free amino group is a strong activating group. The position of the coupling (either ortho to the amino group or ortho to the hydroxyl group) can be controlled by adjusting the pH of the reaction medium. In acidic conditions, the amino group is protonated (-NH3+), becoming a deactivating group, thus directing the coupling to the position ortho to the hydroxyl group. In alkaline conditions, the hydroxyl group is deprotonated (-O-), which is a stronger activating group than the amino group, also favoring coupling ortho to the hydroxyl.
-
N-Acetyl H Acid: The acetyl group (-COCH3) is an electron-withdrawing group, which reduces the electron-donating ability of the nitrogen atom through resonance. This deactivation of the amino group generally leads to a slower coupling reaction compared to H acid. The bulky acetyl group also provides steric hindrance, further favoring coupling at the less hindered position ortho to the hydroxyl group. The resulting dyes often exhibit improved fastness properties.[1]
-
N-Phenyl H Acid: The phenyl group is also electron-withdrawing, but its effect on the reactivity is more complex and can be influenced by substituents on the phenyl ring itself. Similar to the acetyl group, it deactivates the amino group and provides steric hindrance, directing the coupling to the position ortho to the hydroxyl group.
Experimental Protocols
The following are generalized protocols for the synthesis of an azo dye using H acid and its derivatives as coupling components. These should be adapted and optimized for specific diazo components and desired dye properties.
Diazotization of an Aromatic Amine
This initial step is common for all coupling reactions.
Materials:
-
Aromatic amine (e.g., aniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve the aromatic amine in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C.
-
Continue stirring for 15-30 minutes after the addition is complete. The resulting solution contains the diazonium salt.
Coupling Reaction
a) Coupling with H Acid
Materials:
-
H acid
-
Sodium Carbonate (Na2CO3) or Sodium Hydroxide (NaOH)
-
Diazonium salt solution (from step 1)
-
Ice bath
Procedure:
-
Dissolve H acid in an aqueous solution of sodium carbonate or sodium hydroxide to form a solution of its sodium salt.
-
Cool the H acid solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the H acid solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
The dye will precipitate out of the solution. Isolate the product by filtration, wash with a saturated sodium chloride solution, and dry.
b) Coupling with N-Acetyl H Acid or N-Phenyl H Acid
The procedure is similar to that for H acid, with potential adjustments to reaction time and pH.
Materials:
-
N-Acetyl H Acid or N-Phenyl H Acid
-
Sodium Carbonate (Na2CO3) or Sodium Hydroxide (NaOH)
-
Diazonium salt solution (from step 1)
-
Ice bath
Procedure:
-
Dissolve the N-substituted H acid derivative in an aqueous solution of sodium carbonate or sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution with vigorous stirring.
-
Due to the potentially lower reactivity, the reaction may require a longer stirring time (2-4 hours) or a slight increase in temperature towards the end of the reaction to ensure completion.
-
Monitor the reaction progress by techniques such as thin-layer chromatography.
-
Isolate the product by filtration, wash with a saturated sodium chloride solution, and dry.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key stages in the synthesis of azo dyes using H acid and its derivatives.
Caption: General workflow for azo dye synthesis.
References
A Comparative Guide to Nitrite Ion Detection: Assessing the Specificity of the H Acid Reaction
For researchers, scientists, and drug development professionals, the accurate quantification of nitrite ions (NO₂⁻) is crucial in various biological and chemical contexts. Nitrite, a stable metabolite of nitric oxide (NO), plays a significant role in numerous physiological and pathological processes. While various methods exist for nitrite detection, this guide provides a detailed comparison of the H acid reaction against other common analytical techniques, offering insights into their specificity, sensitivity, and overall performance.
The H acid method, a colorimetric assay, relies on the principles of diazotization and azo coupling. In this reaction, a primary aromatic amine is first diazotized by the nitrite ion in an acidic medium. The resulting diazonium salt is then coupled with H acid (8-amino-1-naphthol-3,6-disulfonic acid), which acts as a coupling agent to form a stable, colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the nitrite concentration.
While the H acid method offers a straightforward approach, its specificity can be a concern. The reaction is susceptible to interference from other ions and compounds that may be present in complex biological samples. Therefore, a thorough understanding of its performance characteristics in comparison to alternative methods is essential for selecting the most appropriate technique for a given application.
Quantitative Comparison of Nitrite Detection Methods
The following table summarizes the key performance indicators for the H acid reaction and several alternative methods for nitrite detection. This data allows for a direct comparison of their sensitivity, linear range, and other critical parameters.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reported Recovery (%) | Key Interferences |
| H Acid Reaction | Colorimetric (Azo Dye Formation) | Data not readily available in literature | Data not readily available in literature | Data not readily available in literature | Data not readily available in literature | Strong oxidizing and reducing agents, certain metal ions (e.g., Fe³⁺, Cu²⁺), sulfide ions, high concentrations of nitrate. |
| Griess Test | Colorimetric (Azo Dye Formation) | 0.005 - 0.07 mg/L[1] | ~0.02 mg/L | 0.054 - 0.816 µg/mL[2] | 84 - 110%[3] | High nitrate concentrations (>100 mg/L) can show slight interference.[4] Strong oxidizing and reducing agents, certain metal ions. |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic Separation with UV/Vis or Fluorescence Detection | 0.006 µg/mL[5] | 0.012 µg/mL[5] | 0.012 - 100 µg/mL[5] | 96.6 - 105.7% | Co-eluting anions, matrix effects from complex samples. |
| Ion Chromatography (IC) | Chromatographic Separation with Conductivity Detection | 0.08 mg/L | 0.13 mg/L | 0 - 4 mg/L | 84 - 104% | High concentrations of other anions (e.g., chloride, sulfate) can interfere with separation. |
| Chemiluminescence | Gas-Phase Reaction with Ozone | Low nanomolar range | Not explicitly stated, but very low | Dependent on instrument setup | Not explicitly stated, but considered highly accurate | S-nitrosothiols and N-nitroso compounds can interfere depending on the specific reducing agent used. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are the experimental protocols for the H acid reaction and the compared alternative methods.
H Acid Reaction for Nitrite Detection (Azo Coupling Method)
Principle: This method is based on the diazotization of a primary aromatic amine by nitrite in an acidic solution, followed by the coupling of the resulting diazonium salt with H acid to form a colored azo dye.
Reagents:
-
Primary Aromatic Amine Solution: (e.g., 0.1% (w/v) solution of a suitable aromatic amine like sulfanilamide in 1 M HCl).
-
H Acid Solution: 0.1% (w/v) H acid (8-amino-1-naphthol-3,6-disulfonic acid) in distilled water.
-
Sodium Nitrite Stock Solution: 1000 mg/L NO₂⁻.
-
Working Standard Solutions: Prepared by diluting the stock solution to desired concentrations.
-
Hydrochloric Acid (HCl): 1 M.
-
Sodium Hydroxide (NaOH): 1 M (for pH adjustment if necessary).
Procedure:
-
Pipette 1.0 mL of the sample or standard solution into a 10 mL volumetric flask.
-
Add 1.0 mL of the primary aromatic amine solution and mix well.
-
Allow the reaction to proceed for 5 minutes at room temperature for the diazotization to complete.
-
Add 1.0 mL of the H acid solution and mix thoroughly.
-
Make up the volume to 10 mL with distilled water and mix.
-
Allow the color to develop for 20 minutes at room temperature.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (to be determined for the specific azo dye formed) against a reagent blank.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the nitrite standards.
-
Determine the nitrite concentration in the sample from the calibration curve.
Griess Test for Nitrite Detection
Principle: This is the most common colorimetric method for nitrite, involving the diazotization of sulfanilamide and subsequent coupling with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a magenta-colored azo dye.
Reagents:
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer (e.g., phosphoric acid). Commercial kits are widely available.
-
Nitrite Standard Solutions: Prepared as in the H acid method.
Procedure:
-
Pipette 50 µL of the sample or standard into a 96-well microplate.
-
Add 50 µL of the Griess Reagent to each well.
-
Incubate at room temperature for 15-20 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Construct a calibration curve and determine the sample nitrite concentration.
High-Performance Liquid Chromatography (HPLC) for Nitrite Detection
Principle: HPLC separates nitrite from other anions in the sample matrix using a chromatographic column. Detection is typically achieved using a UV-Vis detector.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector.
-
Column: Anion-exchange column or a reverse-phase C18 column with an ion-pairing agent.
-
Mobile Phase: A buffered aqueous solution, for example, a phosphate buffer with an ion-pairing reagent like tetrabutylammonium hydroxide.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 210-220 nm.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare nitrite standards in the mobile phase.
-
Inject a known volume of the standards and the sample onto the column.
-
Record the chromatograms and identify the nitrite peak based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the nitrite standards.
-
Calculate the nitrite concentration in the sample based on its peak area.
Ion Chromatography (IC) for Nitrite Detection
Principle: IC is a high-pressure liquid chromatography technique that separates ions based on their charge. It uses an ion-exchange column and a conductivity detector.
Instrumentation and Conditions:
-
IC System: With a suppressor and a conductivity detector.
-
Column: Anion-exchange column.
-
Eluent: Typically a carbonate-bicarbonate solution.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
Procedure:
-
Prepare the eluent and regenerate the suppressor.
-
Equilibrate the IC system.
-
Prepare nitrite standards.
-
Inject the standards and samples.
-
Identify and quantify the nitrite peak based on its retention time and peak area, similar to the HPLC procedure.
Chemiluminescence for Nitrite Detection
Principle: This highly sensitive method involves the reduction of nitrite to nitric oxide (NO). The NO is then reacted with ozone (O₃) in a reaction chamber, which produces chemiluminescence. The emitted light is detected by a photomultiplier tube and is proportional to the NO concentration.
Instrumentation:
-
Chemiluminescence NO Analyzer: Equipped with a reaction chamber and a photomultiplier tube.
-
Reducing Agent: A solution that reduces nitrite to NO, such as an acidic iodide solution or vanadium(III) chloride.
Procedure:
-
Set up and calibrate the chemiluminescence analyzer according to the manufacturer's instructions.
-
Prepare the reducing agent in the reaction vessel.
-
Inject a known volume of the nitrite standard or sample into the reaction vessel.
-
The generated NO is carried by an inert gas to the reaction chamber where it reacts with ozone.
-
The instrument measures the light produced and provides a reading proportional to the nitrite concentration.
-
Construct a calibration curve and determine the sample nitrite concentration.
Visualizations
To better illustrate the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for nitrite determination.
Caption: H acid reaction mechanism for nitrite detection.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sensitive spectrophotometric determination of nitrite in human saliva and rain water and of nitrogen dioxide in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. images.hach.com [images.hach.com]
- 5. jptcp.com [jptcp.com]
Safety Operating Guide
Proper Disposal Procedures for 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Essential Safety and Logistical Information for Laboratory Professionals
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, minimizing environmental impact and maintaining laboratory safety.
I. Immediate Safety Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding chemical waste management.
Personal Protective Equipment (PPE): A full assessment of the risks should be conducted before starting any work. At a minimum, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator with an appropriate particulate filter.
Engineering Controls: All procedures should be carried out in a well-ventilated area, preferably within a certified chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.
II. Spill Management
In the event of a spill, immediate action is required to contain the material and prevent exposure.
-
Small Spills (Solid):
-
Restrict access to the area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to avoid dust generation.
-
Carefully sweep the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.
-
Prevent the spill from entering drains or waterways.
-
III. Disposal Protocol: Neutralization of Waste Solutions
For dilute aqueous solutions of this compound, a carefully controlled neutralization process is the recommended first step before final disposal. This procedure should only be performed by trained personnel.
Experimental Protocol for Neutralization:
This protocol is designed for the neutralization of a 1% (w/v) aqueous solution of this compound. Adjust quantities proportionally for different concentrations, always starting with small, manageable volumes.
Reagents and Equipment:
-
Waste solution of this compound.
-
Sodium hydroxide (NaOH), 1 M solution.
-
pH indicator strips or a calibrated pH meter.
-
Stir plate and magnetic stir bar.
-
Beaker or flask of appropriate size (at least double the volume of the waste solution).
-
Ice bath.
Procedure:
-
Preparation:
-
Place the beaker containing the waste solution of this compound in an ice bath on a stir plate.
-
Add a magnetic stir bar and begin gentle stirring. The ice bath is crucial for dissipating any heat generated during neutralization.
-
-
Neutralization:
-
Slowly add the 1 M sodium hydroxide solution dropwise to the stirring acidic solution.
-
Monitor the pH of the solution frequently using pH strips or a pH meter.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0. Be particularly cautious as you approach the neutral point, as the pH can change rapidly.
-
-
Post-Neutralization:
-
Once the desired pH is achieved, stop adding the base and allow the solution to slowly return to room temperature while stirring continues for another 30 minutes.
-
The resulting neutralized solution contains the sodium salt of this compound.
-
-
Final Disposal:
-
The neutralized solution must be collected in a properly labeled hazardous waste container.
-
Contact your institution's EHS department to arrange for the collection and disposal of the container. Do not pour the neutralized solution down the drain unless explicitly permitted by local regulations and your EHS department.
-
Quantitative Data for Neutralization:
The following table provides estimated quantities for the neutralization of a 1-liter solution of 1% (w/v) this compound.
| Parameter | Value | Unit | Notes |
| Waste Solution | |||
| Volume of 1% Waste Solution | 1 | L | Assumes a 1% (w/v) solution. |
| Mass of this compound | 10 | g | Calculated from the volume and concentration. |
| Moles of this compound | ~0.0313 | mol | Based on a molar mass of 319.31 g/mol . This is an approximation as the compound has two sulfonic acid groups. |
| Neutralizing Agent | |||
| Neutralizing Agent | Sodium Hydroxide | - | A 1 M solution is recommended for controlled addition. |
| Estimated Volume of 1 M NaOH | ~62.6 | mL | This is a theoretical estimate assuming two acidic protons per molecule are neutralized. The actual volume may vary, and the final endpoint must be determined by pH measurement. |
| Final Solution | |||
| Target pH Range | 6.0 - 8.0 | - | A neutral pH is targeted for disposal. |
| Final Volume | ~1.063 | L | The final volume will be the sum of the initial waste solution and the added neutralizing agent. |
IV. Disposal of Solid Waste and Empty Containers
-
Solid Waste: Unused or expired solid this compound should be disposed of in its original container, if possible, and placed in a labeled hazardous waste receptacle. Do not attempt to neutralize the solid material directly.
-
Empty Containers: "Empty" containers that have held this compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid (CAS No. 130-23-4), a key biochemical in proteomics research. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2][3] Inhalation may lead to respiratory irritation.[2][4] It is imperative to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for the safe handling of this compound. The following table summarizes the recommended protective gear.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn when there is a splash hazard.[5] | Protects against splashes and dust, preventing serious eye irritation or damage.[2] |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene, tested according to EN 374 standards.[5][6] | Prevents skin contact which can cause irritation or burns.[2][7] |
| Skin and Body Protection | A lab coat or chemical-resistant apron (PVC or neoprene).[6] Closed-toe shoes are mandatory. | Provides a barrier against accidental spills and contact with the skin.[7] |
| Respiratory Protection | Handle in a chemical fume hood. If ventilation is insufficient or dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[5][8] | Minimizes the risk of inhaling irritating dust or vapors.[2][4] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the powdered form or creating solutions.[6][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][8]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid material within a chemical fume hood to contain any dust.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Decontaminate all work surfaces and equipment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
Disposal Plan
Waste Characterization:
-
Dispose of this compound and its containers as hazardous waste.
Disposal Procedure:
-
Collection: Collect waste material in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste through a licensed waste disposal company, following all local, regional, and national regulations. Do not dispose of it down the drain or in regular trash.[9]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container for proper disposal.
Emergency Procedures: Spill Response Workflow
In the event of a spill, follow the established protocol to ensure safety and minimize environmental contamination.
Caption: Workflow for a chemical spill response.
References
- 1. 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid | C10H9NO7S2 | CID 67224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. 4-Amino-5-hydroxy-1-naphthalenesulfonic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. capitalresin.com [capitalresin.com]
- 8. fishersci.com [fishersci.com]
- 9. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
